molecular formula C5H7Cl2NO2S B15584595 DCVC CAS No. 1932786-76-9

DCVC

Katalognummer: B15584595
CAS-Nummer: 1932786-76-9
Molekulargewicht: 216.08 g/mol
InChI-Schlüssel: PJIHCWJOTSJIPQ-AGFFZDDWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

S-(1,2-dichlorovinyl)-L-cysteine is an L-alpha-amino acid that is L-cysteine in which the hydrogen attached to the sulfur is replaced by a 1,2-dichlorovinyl group. It is an organochlorine compound, a monocarboxylic acid, a L-cysteine thioether and a non-proteinogenic L-alpha-amino acid.

Eigenschaften

IUPAC Name

(2R)-2-amino-3-[(Z)-1,2-dichloroethenyl]sulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7Cl2NO2S/c6-1-4(7)11-2-3(8)5(9)10/h1,3H,2,8H2,(H,9,10)/b4-1+/t3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJIHCWJOTSJIPQ-AGFFZDDWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)SC(=CCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H](C(=O)O)N)S/C(=C/Cl)/Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7Cl2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

627-72-5, 1948-28-3, 1932786-76-9
Record name S-(1,2-Dichlorovinyl)cysteine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000627725
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Alanine, 3-((1,2-dichlorovinyl)thio)-, D-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001948283
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name S-(1,2-Dichloroethenyl)-L-cysteine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1932786769
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name S-(1,2-DICHLOROETHENYL)-L-CYSTEINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q9M8NNK4D4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to S-(1,2-dichlorovinyl)-L-cysteine (DCVC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-(1,2-dichlorovinyl)-L-cysteine (DCVC) is a nephrotoxic metabolite of the common industrial solvent trichloroethylene (B50587) (TCE). Its significant toxicity, primarily targeting the proximal tubules of the kidney, has made it a subject of extensive research in toxicology and pharmacology. This guide provides a comprehensive overview of this compound, including its chemical structure, physicochemical properties, mechanisms of toxicity, and detailed experimental protocols for its study.

Chemical Identity and Properties

This compound is a cysteine S-conjugate formed during the metabolism of trichloroethylene. Its chemical structure and key properties are summarized below.

Chemical Structure:

Physicochemical and Toxicological Properties:

PropertyValueReference(s)
IUPAC Name (2R)-2-amino-3-[(1Z)-1,2-dichlorovinyl]sulfanylpropanoic acid[1]
Synonyms S-(1,2-Dichlorovinyl)-L-cysteine, this compound[2]
CAS Number 627-72-5[3]
Molecular Formula C₅H₇Cl₂NO₂S[1]
Molecular Weight 216.09 g/mol [1][3]
Physical State Tan solid[3]
Melting Point 144-151°C[3]
Solubility Soluble in methanol (B129727) and DMSO[2][3]
LD50 (rat, oral) 66-83 mg/kg[2]
LD50 (mouse, i.p.) 2.5-500 mg/kg

Mechanism of Toxicity

The toxicity of this compound is a multi-step process involving metabolic activation, mitochondrial dysfunction, oxidative stress, and the induction of apoptosis.

Bioactivation

This compound itself is a pro-toxin that requires bioactivation to exert its cytotoxic effects. This process is primarily mediated by the enzyme cysteine S-conjugate β-lyase, which is abundant in the proximal tubules of the kidney.

G This compound S-(1,2-dichlorovinyl)-L-cysteine (this compound) BetaLyase Cysteine S-conjugate β-lyase This compound->BetaLyase Bioactivation ReactiveIntermediates Reactive Thiol (e.g., chlorothioketene) BetaLyase->ReactiveIntermediates CovalentBinding Covalent Binding to Cellular Macromolecules ReactiveIntermediates->CovalentBinding Toxicity Cellular Injury & Toxicity CovalentBinding->Toxicity

Mitochondrial Dysfunction and Apoptosis

The reactive metabolites generated from this compound bioactivation target the mitochondria, leading to a cascade of events that culminate in apoptotic cell death. This involves the disruption of the mitochondrial membrane potential, the opening of the mitochondrial permeability transition pore (mPTP), and the release of pro-apoptotic factors.[4][5]

G DCVC_metabolites Reactive this compound Metabolites Mitochondrion Mitochondrion DCVC_metabolites->Mitochondrion mPTP mPTP Opening Mitochondrion->mPTP CytochromeC Cytochrome c Release mPTP->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Bax Bax (Pro-apoptotic) Bax->Mitochondrion Bcl2 Bcl-2 (Anti-apoptotic) Bcl2->Mitochondrion Caspase37 Caspase-3/7 Activation Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis

Experimental Protocols

Cell Culture and Treatment
  • Cell Lines: Human proximal tubular cells (hPTCs), LLC-PK1 (porcine kidney), or other relevant cell lines.

  • Culture Conditions: Culture cells in appropriate media (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO₂.

  • This compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO). Dilute the stock solution to the desired final concentrations in cell culture medium immediately before use.

Cytotoxicity Assays

This assay measures the release of LDH from damaged cells into the culture medium, which is an indicator of necrosis or late apoptosis.

  • Principle: LDH released from cells with compromised membrane integrity catalyzes the conversion of a tetrazolium salt into a colored formazan (B1609692) product, which can be quantified spectrophotometrically.

  • Procedure:

    • Seed cells in a 96-well plate and treat with various concentrations of this compound for a specified time (e.g., 24 hours).

    • Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).

    • After treatment, transfer a portion of the cell culture supernatant to a new 96-well plate.

    • Add the LDH assay reaction mixture according to the manufacturer's instructions.

    • Incubate at room temperature, protected from light.

    • Measure the absorbance at the appropriate wavelength (e.g., 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Sample Abs - Spontaneous Abs) / (Maximum Abs - Spontaneous Abs)] * 100

G Start Seed and Treat Cells with this compound CollectSupernatant Collect Culture Supernatant Start->CollectSupernatant AddReagent Add LDH Assay Reagent CollectSupernatant->AddReagent Incubate Incubate at RT AddReagent->Incubate MeasureAbs Measure Absorbance (490 nm) Incubate->MeasureAbs Calculate Calculate % Cytotoxicity MeasureAbs->Calculate

This assay measures the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.

  • Principle: A luminogenic substrate containing the DEVD peptide sequence is cleaved by active caspases 3 and 7, releasing a substrate for luciferase, which generates a luminescent signal.

  • Procedure:

    • Seed cells in a white-walled 96-well plate and treat with this compound.

    • After the desired treatment time, add the Caspase-Glo® 3/7 reagent directly to the wells.

    • Mix and incubate at room temperature.

    • Measure luminescence using a plate-reading luminometer.

  • Data Analysis: Express results as relative luminescence units (RLU) or as a fold change compared to untreated controls.

Apoptosis Detection by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Principle: Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for phosphatidylserine (B164497) (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.

  • Procedure:

    • Treat cells with this compound.

    • Harvest both adherent and floating cells.

    • Wash the cells with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI to the cell suspension.

    • Incubate at room temperature in the dark.

    • Analyze the stained cells by flow cytometry.

  • Data Interpretation:

    • Annexin V- / PI-: Viable cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic/necrotic cells

    • Annexin V- / PI+: Necrotic cells

Conclusion

S-(1,2-dichlorovinyl)-L-cysteine is a potent nephrotoxin whose mechanism of action involves a complex interplay of metabolic activation, mitochondrial targeting, and induction of apoptosis. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers to investigate the toxicological effects of this compound and to explore potential therapeutic interventions for chemically-induced kidney injury. A thorough understanding of this compound's molecular toxicology is crucial for assessing the risks associated with trichloroethylene exposure and for the development of protective strategies.

References

The Core Mechanism of S-(1,2-dichlorovinyl)-L-cysteine (DCVC) Induced Nephrotoxicity: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-(1,2-dichlorovinyl)-L-cysteine (DCVC) is a potent nephrotoxicant and a metabolite of the industrial solvent trichloroethylene. Its selective toxicity towards the proximal convoluted tubule of the kidney has made it a valuable model compound for studying the mechanisms of chemical-induced renal injury. This technical guide provides a comprehensive overview of the core mechanisms underlying this compound-induced nephrotoxicity. It details the bioactivation pathways of this compound, the central role of mitochondrial dysfunction, the induction of oxidative stress, and the subsequent activation of apoptotic and necrotic cell death pathways. This guide includes quantitative data from key experimental findings, detailed protocols for relevant assays, and visualizations of the critical signaling pathways to facilitate a deeper understanding and further research in the field of nephrotoxicity.

Introduction

Drug- and chemical-induced nephrotoxicity is a significant cause of acute kidney injury and a major concern in drug development. S-(1,2-dichlorovinyl)-L-cysteine (this compound) serves as a classic model nephrotoxicant due to its specific targeting of the renal proximal tubules, the primary site for the secretion and reabsorption of various substances. Understanding the intricate molecular mechanisms of this compound-induced renal cell death is crucial for developing strategies to mitigate the nephrotoxic side effects of therapeutic agents and to assess the risk of environmental chemical exposure. This guide will delve into the sequential and interconnected events that lead to this compound-induced nephrotoxicity, providing researchers and drug development professionals with a detailed resource.

Bioactivation of this compound: The Initial Insult

The toxicity of this compound is not inherent but arises from its metabolic activation within the renal proximal tubule cells. Two primary pathways are responsible for the bioactivation of this compound:

  • Cysteine S-conjugate β-lyase (C-S lyase) Pathway: This is the major pathway for this compound bioactivation.[1] The pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme, C-S lyase, located in both the cytosol and mitochondria, cleaves the C-S bond of this compound. This reaction generates pyruvate, ammonia, and a highly reactive thiol-containing metabolite, chlorothioketene. This reactive metabolite can readily bind to cellular macromolecules, including proteins and DNA, leading to cellular dysfunction.[1]

  • Flavin-containing Monooxygenase (FMO) Pathway: An alternative bioactivation pathway involves the oxidation of this compound by FMOs to form S-(1,2-dichlorovinyl)-L-cysteine sulfoxide (B87167) (DCVCS). DCVCS is also a potent cytotoxicant that can induce both necrosis and apoptosis in human proximal tubular cells.[2]

Mitochondrial Dysfunction: The Central Hub of Toxicity

Mitochondria are the primary targets of this compound's reactive metabolites, and mitochondrial dysfunction is a critical and early event in the cascade of this compound-induced nephrotoxicity.[3][4] The multifaceted assault on mitochondria includes:

  • Inhibition of the Electron Transport Chain (ETC): this compound and its metabolites directly inhibit multiple components of the ETC, leading to a decrease in cellular respiration and a subsequent decline in ATP production.[5] This energy crisis is a pivotal step in initiating cell death pathways.

  • Depletion of Mitochondrial Glutathione (B108866) (GSH): The reactive metabolites of this compound readily conjugate with mitochondrial GSH, a key antioxidant, leading to its depletion. This compromises the mitochondrial defense against oxidative stress.

  • Loss of Mitochondrial Membrane Potential (ΔΨm): The disruption of the ETC and increased oxidative stress lead to the dissipation of the mitochondrial membrane potential.[3] The loss of ΔΨm is a point of no return, committing the cell to apoptosis.

  • Opening of the Mitochondrial Permeability Transition Pore (mPTP): The combination of ATP depletion, oxidative stress, and loss of ΔΨm can trigger the opening of the mPTP, a non-selective channel in the inner mitochondrial membrane. This leads to mitochondrial swelling, rupture, and the release of pro-apoptotic factors into the cytosol.

Oxidative Stress: The Vicious Cycle

The bioactivation of this compound and the resulting mitochondrial dysfunction create a state of severe oxidative stress within the renal proximal tubule cells. This is characterized by:

  • Depletion of Cellular Glutathione (GSH): The reactive metabolites of this compound deplete both cytosolic and mitochondrial GSH pools, impairing the cell's primary antioxidant defense.[6]

  • Increased Production of Reactive Oxygen Species (ROS): The dysfunctional mitochondria become a major source of ROS, further exacerbating oxidative damage.

  • Lipid Peroxidation: The excess ROS attacks polyunsaturated fatty acids in cellular membranes, leading to lipid peroxidation. Malondialdehyde (MDA) is a key product of lipid peroxidation and serves as a biomarker of this process.[6] Lipid peroxidation damages membrane integrity and function, contributing to cellular injury.

Cell Death Pathways: The Final Execution

The culmination of bioactivation, mitochondrial dysfunction, and oxidative stress is the activation of cell death pathways, primarily apoptosis and necrosis. The choice between these two fates is often dependent on the concentration of this compound and the duration of exposure.[4]

  • Apoptosis (Programmed Cell Death): At lower concentrations and earlier time points, this compound primarily induces apoptosis.[3] The intrinsic (mitochondrial) pathway of apoptosis is the key mechanism. The release of cytochrome c from damaged mitochondria triggers the formation of the apoptosome and the activation of caspase-9, which in turn activates the executioner caspase-3.[3]

  • Necrosis (Uncontrolled Cell Death): At higher concentrations and later time points, severe ATP depletion and overwhelming cellular damage lead to necrosis.[3] Necrosis is characterized by cell swelling, plasma membrane rupture, and the release of cellular contents, which can trigger an inflammatory response.

Quantitative Data Presentation

The following tables summarize key quantitative data from studies on this compound-induced nephrotoxicity.

Table 1: Dose-Response of this compound on Cell Viability and Mitochondrial Function in Human Proximal Tubular (hPT) Cells

EndpointThis compound ConcentrationObservation
Necrosis ≥ 50 µM (at ≥ 24 hr)Primarily a high-concentration and late response.[3][4]
Apoptosis < 50 µM (at ≤ 24 hr)Occurs at relatively low concentrations and early time points.[3][4]
ATP Depletion ≥ 50 µM (at ≥ 2 hr)>70% depletion.[2]
Inhibition of Respiration ≥ 100 µM (at ≥ 4 hr)>50% decrease in succinate-stimulated oxygen consumption.[2]
Caspase-3/7 Activation 10 µM and 50 µM (at 4 hr)Significant increase in activity.[3]

Table 2: Time-Course of this compound-Induced Changes in Mitochondrial Function in Renal Proximal Tubule Cells (RPTC)

EndpointTime PointObservation
ATP Production 4 hours post-DCVCDecreased by 32%.[5]
4 days post-DCVCDid not recover.[5]
Intracellular ATP Content 4 and 24 hours post-DCVCDecreased by 32% and 40%, respectively.[5]
4 days post-DCVCDid not recover.[5]
Mitochondrial Transmembrane Potential Post-DCVC injuryDecreased by 53%.[5]
4 days post-DCVCRecovered.[5]
F1F0-ATPase Activity 4 hours post-DCVCDecreased by 41%.[5]
4 days post-DCVCRemained decreased.[5]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study this compound-induced nephrotoxicity.

Assessment of Cell Viability (LDH Release Assay)

The release of lactate (B86563) dehydrogenase (LDH), a stable cytosolic enzyme, into the culture medium is an indicator of plasma membrane damage and is commonly used to quantify necrosis.

Materials:

  • Renal proximal tubule cells (e.g., primary human or rat cells, or a suitable cell line like HK-2)

  • This compound stock solution

  • Cell culture medium

  • LDH cytotoxicity assay kit (commercially available)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed renal proximal tubule cells in a 96-well plate at a suitable density and allow them to adhere and grow to confluence.

  • Treat the cells with various concentrations of this compound for the desired time periods. Include a vehicle control (medium with the solvent used for this compound) and a positive control for maximum LDH release (e.g., by treating cells with a lysis buffer provided in the kit).

  • After the incubation period, carefully collect the cell culture supernatant from each well.

  • Follow the manufacturer's instructions for the LDH assay kit. This typically involves mixing a specific volume of the supernatant with the assay reagent in a fresh 96-well plate.

  • Incubate the plate at room temperature for the recommended time, protected from light.

  • Measure the absorbance at the specified wavelength (usually around 490 nm) using a microplate reader.

  • Calculate the percentage of LDH release for each treatment condition relative to the positive control (maximum LDH release).

Measurement of Mitochondrial Membrane Potential (ΔΨm)

The fluorescent dye JC-1 is commonly used to measure ΔΨm. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic or unhealthy cells with low ΔΨm, JC-1 remains in its monomeric form and fluoresces green.

Materials:

  • Renal proximal tubule cells

  • This compound stock solution

  • JC-1 staining solution

  • Fluorescence microscope or flow cytometer

Protocol:

  • Culture renal proximal tubule cells on coverslips (for microscopy) or in culture plates (for flow cytometry).

  • Treat the cells with this compound at the desired concentrations and for the appropriate duration.

  • After treatment, remove the medium and wash the cells with phosphate-buffered saline (PBS).

  • Incubate the cells with the JC-1 staining solution according to the manufacturer's protocol (typically 15-30 minutes at 37°C).

  • Wash the cells again with PBS to remove excess dye.

  • For fluorescence microscopy, mount the coverslips and observe the cells under a fluorescence microscope using appropriate filters for red and green fluorescence.

  • For flow cytometry, detach the cells, resuspend them in PBS, and analyze the fluorescence intensity in the red and green channels.

  • The ratio of red to green fluorescence is used as a measure of the mitochondrial membrane potential. A decrease in this ratio indicates mitochondrial depolarization.

Quantification of Intracellular Glutathione (GSH)

The DTNB (5,5'-dithio-bis(2-nitrobenzoic acid)) recycling assay is a common method for measuring total glutathione levels.

Materials:

  • Renal proximal tubule cells

  • This compound stock solution

  • DTNB

  • Glutathione reductase

  • NADPH

  • 5-Sulfosalicylic acid (SSA) for deproteination

  • Phosphate buffer

  • Microplate reader

Protocol:

  • Culture and treat renal proximal tubule cells with this compound as described previously.

  • After treatment, wash the cells with ice-cold PBS and lyse them.

  • Deproteinate the cell lysate by adding SSA and centrifuging to pellet the precipitated proteins.

  • Transfer the supernatant to a new tube. This supernatant will be used for the GSH assay.

  • Prepare a standard curve using known concentrations of GSH.

  • In a 96-well plate, add the sample supernatant or GSH standards.

  • Add the reaction mixture containing DTNB, glutathione reductase, and NADPH to each well.

  • Incubate the plate at room temperature.

  • Measure the absorbance at 412 nm at different time points using a microplate reader. The rate of color development is proportional to the glutathione concentration.

  • Calculate the GSH concentration in the samples by comparing the rate of absorbance change to the standard curve.

Assessment of Lipid Peroxidation (MDA Assay)

The thiobarbituric acid reactive substances (TBARS) assay is a widely used method to measure malondialdehyde (MDA), a major product of lipid peroxidation.

Materials:

  • Renal proximal tubule cells

  • This compound stock solution

  • Thiobarbituric acid (TBA) reagent

  • Trichloroacetic acid (TCA)

  • Butylated hydroxytoluene (BHT) to prevent further oxidation during the assay

  • MDA standard

  • Spectrophotometer or microplate reader

Protocol:

  • Culture and treat renal proximal tubule cells with this compound.

  • Harvest and homogenize the cells in the presence of BHT.

  • Precipitate the proteins in the homogenate by adding TCA and centrifuge.

  • Collect the supernatant and add the TBA reagent.

  • Heat the mixture at 95°C for a specified time (e.g., 60 minutes) to allow the reaction between MDA and TBA to occur, forming a pink-colored product.

  • Cool the samples on ice and centrifuge to remove any precipitate.

  • Measure the absorbance of the supernatant at 532 nm.

  • Prepare a standard curve using known concentrations of MDA.

  • Calculate the MDA concentration in the samples based on the standard curve.

Caspase-3 Activity Assay

Caspase-3 activity can be measured using a colorimetric or fluorometric assay based on the cleavage of a specific substrate.

Materials:

  • Renal proximal tubule cells

  • This compound stock solution

  • Caspase-3 assay kit (containing cell lysis buffer, reaction buffer, and a caspase-3 substrate, e.g., DEVD-pNA for colorimetric or DEVD-AFC for fluorometric)

  • Microplate reader

Protocol:

  • Culture and treat cells with this compound to induce apoptosis.

  • Lyse the cells using the provided lysis buffer.

  • Determine the protein concentration of the cell lysates.

  • In a 96-well plate, add a specific amount of protein from each lysate.

  • Add the reaction buffer and the caspase-3 substrate to each well.

  • Incubate the plate at 37°C for 1-2 hours.

  • Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) at the appropriate wavelength.

  • The increase in absorbance or fluorescence is proportional to the caspase-3 activity in the sample.

Mandatory Visualizations

Signaling Pathways

DCVC_Bioactivation cluster_uptake Cellular Uptake cluster_cell Proximal Tubule Cell cluster_cslyase C-S Lyase Pathway cluster_fmo FMO Pathway DCVC_ext This compound (extracellular) DCVC_int This compound (intracellular) DCVC_ext->DCVC_int Transport CS_lyase Cysteine S-conjugate β-lyase DCVC_int->CS_lyase FMO Flavin-containing Monooxygenase (FMO) DCVC_int->FMO Reactive_Metabolite Reactive Thiol Metabolite (Chlorothioketene) CS_lyase->Reactive_Metabolite Cleavage Macromolecule_Binding Macromolecule Adducts (Proteins, DNA) Reactive_Metabolite->Macromolecule_Binding Covalent Binding DCVCS This compound Sulfoxide (DCVCS) FMO->DCVCS Oxidation DCVCS->Macromolecule_Binding Covalent Binding Mitochondrial_Dysfunction cluster_mitochondrion Mitochondrion DCVC_Metabolites This compound Reactive Metabolites ETC Electron Transport Chain (ETC) Inhibition DCVC_Metabolites->ETC GSH_depletion Mitochondrial GSH Depletion DCVC_Metabolites->GSH_depletion ROS Increased ROS Production ETC->ROS ATP_depletion ATP Depletion ETC->ATP_depletion GSH_depletion->ROS Reduced antioxidant defense MMP_loss Loss of Mitochondrial Membrane Potential (ΔΨm) mPTP mPTP Opening MMP_loss->mPTP CytoC Cytochrome c Release mPTP->CytoC ROS->MMP_loss ATP_depletion->MMP_loss Apoptosis Apoptosis CytoC->Apoptosis Initiates Apoptosis Apoptosis_Pathway cluster_cytosol Cytosol Mitochondrial_Damage Mitochondrial Damage (from this compound) CytoC_release Cytochrome c Release Mitochondrial_Damage->CytoC_release Apoptosome Apoptosome Formation CytoC_release->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Procaspase9 Pro-caspase-9 Procaspase9->Apoptosome Caspase9 Activated Caspase-9 Apoptosome->Caspase9 Activation Caspase3 Activated Caspase-3 (Executioner Caspase) Caspase9->Caspase3 Cleavage & Activation Procaspase3 Pro-caspase-3 Procaspase3->Caspase3 Cell_Death Apoptotic Cell Death Caspase3->Cell_Death Cleavage of Cellular Substrates Experimental_Workflow cluster_assays Endpoint Assays start Start: Renal Proximal Tubule Cell Culture treatment Treatment with this compound (Dose-Response & Time-Course) start->treatment assessment Assessment of Nephrotoxicity treatment->assessment cell_viability Cell Viability (LDH Assay) assessment->cell_viability mitochondrial_function Mitochondrial Function (ΔΨm, ATP levels) assessment->mitochondrial_function oxidative_stress Oxidative Stress (GSH, MDA) assessment->oxidative_stress apoptosis Apoptosis (Caspase-3 Activity) assessment->apoptosis data_analysis Data Analysis and Interpretation cell_viability->data_analysis mitochondrial_function->data_analysis oxidative_stress->data_analysis apoptosis->data_analysis

References

The Core Toxicological Profile of S-(1,2-dichlorovinyl)-L-cysteine (DCVC): An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key research findings on the toxicity of S-(1,2-dichlorovinyl)-L-cysteine (DCVC), a nephrotoxic metabolite of the widespread environmental contaminant trichloroethylene. This document summarizes critical quantitative toxicity data, details essential experimental protocols for assessing this compound-induced cellular damage, and illustrates the core signaling pathways involved in its toxic mechanism of action.

Quantitative Toxicity Data

Table 1: In Vitro Cytotoxicity of this compound in Renal Cells

Cell TypeExposure TimeEndpointConcentration (µM)Effect
Human Proximal Tubular (hPT) Cells2 hoursApoptosis10Onset of apoptosis[1]
Human Proximal Tubular (hPT) Cells24 hoursNecrosis (LDH Release)≥ 100Significant increase in LDH release[1]
Human Proximal Tubular (hPT) Cells24 hoursApoptosis10Apoptosis observed[1]
Human Proximal Tubular (hPT) Cells48 hoursNecrosis (LDH Release)≥ 100 (Male donors)78% maximal LDH release[1]
Human Proximal Tubular (hPT) Cells48 hoursNecrosis (LDH Release)≥ 100 (Female donors)65% maximal LDH release[1]
Human Proximal Tubular (hPT) Cells2 hoursNecrosis (LDH Release)1000~60-75% LDH release[2]
Human Proximal Tubular (hPT) Cells6 hoursCovalent BindingNot specified1.05 nmol/mg protein

Table 2: In Vivo Lethality of this compound

Animal ModelRoute of AdministrationLD50 (mg/kg)
Male Swiss-Webster MiceIntraperitoneal (ip)40 (LD40)
Male Swiss-Webster MiceIntraperitoneal (ip)75 (LD90)
Male Swiss-Webster MiceIntraperitoneal (ip)15, 30, 75 (Doses tested)

Key Experimental Protocols

This section details the methodologies for key experiments cited in the study of this compound toxicity.

Assessment of Cell Viability and Cytotoxicity (LDH Release Assay)

Principle: Lactate (B86563) dehydrogenase (LDH) is a cytosolic enzyme released into the cell culture medium upon plasma membrane damage. The amount of LDH in the supernatant is proportional to the number of lysed cells.

Protocol:

  • Cell Culture: Plate human proximal tubular (hPT) cells in 96-well plates and grow to confluency.

  • Treatment: Expose cells to varying concentrations of this compound (e.g., 10 to 1000 µM) for desired time points (e.g., 2, 24, 48 hours). Include positive (e.g., lysis buffer) and negative (vehicle) controls.

  • Supernatant Collection: After incubation, centrifuge the plates at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.

  • LDH Reaction: Transfer a portion of the supernatant to a new 96-well plate. Add the LDH assay reaction mixture, which typically contains lactate, NAD+, diaphorase, and a tetrazolium salt (INT).

  • Incubation: Incubate the plate at room temperature, protected from light, for a specified time (e.g., 30 minutes). During this time, LDH catalyzes the conversion of lactate to pyruvate, reducing NAD+ to NADH. Diaphorase then uses NADH to reduce the tetrazolium salt to a colored formazan (B1609692) product.

  • Measurement: Stop the reaction with a stop solution (e.g., 1M acetic acid). Measure the absorbance of the formazan product at 490 nm using a microplate reader.

  • Calculation: Calculate the percentage of cytotoxicity relative to the positive control (maximum LDH release).

Detection of Apoptosis (Annexin V and Propidium Iodide Staining)

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.

Protocol:

  • Cell Culture and Treatment: Culture hPT cells and treat with this compound as described above.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, use a gentle dissociation agent like trypsin.

  • Washing: Wash the cells with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Measurement of Mitochondrial Respiration (Seahorse XF Analyzer)

Principle: The Seahorse XF Analyzer measures the oxygen consumption rate (OCR), an indicator of mitochondrial respiration, in real-time. By sequentially injecting mitochondrial inhibitors, different parameters of mitochondrial function can be assessed.

Protocol:

  • Cell Culture: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere.

  • Treatment: Expose cells to non-lethal concentrations of this compound for the desired time.

  • Assay Preparation: Prior to the assay, replace the culture medium with Seahorse XF base medium supplemented with substrates like glucose, pyruvate, and glutamine. Incubate the cells in a non-CO2 incubator at 37°C for 1 hour.

  • Instrument Setup: Hydrate a Seahorse XF sensor cartridge overnight. Load the injection ports of the cartridge with mitochondrial inhibitors:

    • Port A: Oligomycin (B223565) (ATP synthase inhibitor)

    • Port B: FCCP (an uncoupling agent that collapses the mitochondrial membrane potential)

    • Port C: Rotenone/Antimycin A (Complex I and III inhibitors, respectively)

  • Measurement: Place the cell culture plate in the Seahorse XF Analyzer and initiate the assay. The instrument will measure the basal OCR and then sequentially inject the inhibitors, measuring the OCR after each injection.

  • Data Analysis: The following parameters can be calculated from the OCR measurements:

    • Basal Respiration: The initial OCR before any injections.

    • ATP Production-linked Respiration: The decrease in OCR after oligomycin injection.

    • Maximal Respiration: The peak OCR after FCCP injection.

    • Spare Respiratory Capacity: The difference between maximal and basal respiration.

    • Non-mitochondrial Respiration: The OCR remaining after rotenone/antimycin A injection.

Signaling Pathways in this compound Toxicity

The toxicity of this compound is a multi-step process involving metabolic bioactivation and the subsequent induction of cellular stress and death pathways. The following diagrams illustrate the key signaling events.

Bioactivation of this compound

This compound itself is not the ultimate toxicant. It requires metabolic activation to exert its toxic effects. Two primary bioactivation pathways have been identified:

This compound Bioactivation This compound S-(1,2-dichlorovinyl)-L-cysteine (this compound) BetaLyase Cysteine Conjugate β-lyase This compound->BetaLyase FMO Flavin-containing Monooxygenase (FMO) This compound->FMO ReactiveThiol Reactive Thiol (e.g., Chlorothioketene) BetaLyase->ReactiveThiol DCVCS This compound Sulfoxide (DCVCS) FMO->DCVCS CovalentBinding Covalent Binding to Mitochondrial Proteins ReactiveThiol->CovalentBinding DCVCS->CovalentBinding Toxicity Nephrotoxicity CovalentBinding->Toxicity

Bioactivation pathways of this compound leading to toxicity.
This compound-Induced Apoptosis and Necroptosis

The reactive metabolites of this compound cause significant cellular damage, particularly to mitochondria, leading to the activation of programmed cell death pathways, including apoptosis and necroptosis.

DCVC_Toxicity_Pathway cluster_bioactivation Bioactivation cluster_cellular_stress Cellular Stress cluster_apoptosis Apoptosis cluster_necroptosis Necroptosis This compound This compound ReactiveMetabolites Reactive Metabolites This compound->ReactiveMetabolites Cysteine Conjugate β-lyase / FMO MitochondrialDysfunction Mitochondrial Dysfunction (Decreased OCR, ATP depletion) ReactiveMetabolites->MitochondrialDysfunction OxidativeStress Oxidative Stress (ROS Production) MitochondrialDysfunction->OxidativeStress CytochromeC Cytochrome c Release MitochondrialDysfunction->CytochromeC RIPK1 RIPK1 Activation OxidativeStress->RIPK1 Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptotic Cell Death Caspase3->Apoptosis RIPK3 RIPK3 Activation RIPK1->RIPK3 MLKL MLKL Phosphorylation RIPK3->MLKL Necroptosis Necroptotic Cell Death MLKL->Necroptosis

Signaling cascade of this compound-induced apoptosis and necroptosis.
Experimental Workflow for Assessing this compound Cytotoxicity

A logical workflow for investigating the toxic effects of this compound in a cellular model is outlined below.

DCVC_Experimental_Workflow cluster_assays Cytotoxicity and Viability Assays cluster_analysis Data Analysis and Interpretation start Start: Expose Renal Cells to this compound LDH_Assay LDH Release Assay (Necrosis) start->LDH_Assay AnnexinV_PI Annexin V / PI Staining (Apoptosis) start->AnnexinV_PI Mito_Stress Mitochondrial Stress Test (OCR Measurement) start->Mito_Stress DoseResponse Dose-Response Curves LDH_Assay->DoseResponse AnnexinV_PI->DoseResponse PathwayAnalysis Signaling Pathway Elucidation Mito_Stress->PathwayAnalysis Mechanism Determine Mechanism of Toxicity DoseResponse->Mechanism PathwayAnalysis->Mechanism end Conclusion Mechanism->end

A typical experimental workflow for studying this compound toxicity.

References

Understanding the Bioavailability of S-1,2-dichlorovinyl-L-cysteine (DCVC): An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-1,2-dichlorovinyl-L-cysteine (DCVC) is a nephrotoxic metabolite of the widespread environmental contaminant trichloroethylene (B50587) (TCE). Understanding its bioavailability is crucial for assessing the risk associated with TCE exposure and for the development of potential therapeutic interventions. This technical guide provides a comprehensive overview of the current knowledge regarding the absorption, distribution, metabolism, and excretion (ADME) of this compound. While direct quantitative bioavailability data for this compound in vivo remains limited in publicly available literature, this guide synthesizes existing knowledge on its metabolic activation, relevant experimental protocols for its study, and its impact on cellular signaling pathways.

Introduction

S-1,2-dichlorovinyl-L-cysteine (this compound) is formed via the glutathione (B108866) conjugation pathway of trichloroethylene (TCE) metabolism. Its toxicity, particularly to the kidneys, is a significant concern. The bioavailability of this compound, which dictates the extent and rate at which it reaches systemic circulation and target organs, is a critical determinant of its toxic potential. This document aims to provide a detailed technical resource for professionals involved in toxicology, pharmacology, and drug development by summarizing the available data and methodologies for studying this compound bioavailability.

Bioavailability and Pharmacokinetics of this compound and Related Compounds

A thorough review of existing literature reveals a notable gap in specific quantitative pharmacokinetic data for this compound, including parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and area under the curve (AUC) following oral administration. However, studies on analogous S-cysteine conjugates, such as S-allyl-L-cysteine (SAC), can provide some insights.

Table 1: Pharmacokinetic Parameters of S-Allyl-L-cysteine (SAC) in Rats

ParameterValueReference
Oral Bioavailability 98%[1]
Metabolites Detected N-acetyl-S-allylcysteine (NAc-SAC), N-acetyl-S-allylcysteine sulfoxide (B87167) (NAc-SACS)[1]
Primary Excretion Route Urine (as N-acetylated metabolites)[1]
Renal Clearance Very low (0.016 L/h/kg), suggesting extensive renal reabsorption[1]

The high oral bioavailability of SAC suggests that other small S-cysteine conjugates like this compound may also be efficiently absorbed from the gastrointestinal tract. However, the distinct chemical properties of this compound likely lead to different metabolic and excretory fates.

Metabolism and Bioactivation

The toxicity of this compound is intrinsically linked to its metabolic activation. The primary pathway involves the cleavage of the C-S bond by cysteine S-conjugate β-lyases, which are present in both the liver and kidneys.

This bioactivation process generates a reactive thiol, 1,2-dichlorovinylthiol, which is unstable and can rearrange to form other toxic electrophiles such as chlorothioketene. These reactive species can then bind to cellular macromolecules, including proteins and DNA, leading to cellular damage and toxicity.

This compound S-1,2-dichlorovinyl-L-cysteine (this compound) BetaLyase Cysteine S-conjugate β-lyase This compound->BetaLyase ReactiveThiol 1,2-dichlorovinylthiol (Reactive Intermediate) BetaLyase->ReactiveThiol Cleavage of C-S bond ToxicElectrophiles Chlorothioketene & other electrophiles ReactiveThiol->ToxicElectrophiles Rearrangement CovalentBinding Covalent Binding ToxicElectrophiles->CovalentBinding Macromolecules Cellular Macromolecules (Proteins, DNA) Macromolecules->CovalentBinding CellularDamage Cellular Damage & Toxicity CovalentBinding->CellularDamage

Figure 1: Metabolic activation pathway of this compound.

Cellular Signaling Pathways Affected by this compound

This compound exposure has been shown to trigger several cellular stress and death signaling pathways, contributing to its cytotoxicity.

Apoptosis Induction

This compound is a potent inducer of apoptosis, activating both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[2] This involves the activation of initiator caspases (caspase-8 and caspase-9) and executioner caspases (caspase-3 and caspase-7).[2]

This compound This compound Extrinsic Extrinsic Pathway (Death Receptors) This compound->Extrinsic Intrinsic Intrinsic Pathway (Mitochondrial Stress) This compound->Intrinsic Caspase8 Caspase-8 activation Extrinsic->Caspase8 Caspase9 Caspase-9 activation Intrinsic->Caspase9 Caspase37 Caspase-3 & 7 activation Caspase8->Caspase37 Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis

Figure 2: this compound-induced apoptosis signaling cascade.

Stress Response Pathways

This compound induces cellular stress, leading to the activation of key transcription factors that regulate the expression of protective genes.

  • Nrf2/Keap1 Pathway: this compound can lead to the activation of Nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of the antioxidant response. Under normal conditions, Nrf2 is kept inactive by Kelch-like ECH-associated protein 1 (Keap1). Oxidative stress caused by this compound can disrupt the Nrf2-Keap1 interaction, allowing Nrf2 to translocate to the nucleus and activate the expression of antioxidant and detoxification genes.[3][4]

  • ATF4 Pathway: this compound exposure can also induce the integrated stress response, leading to the activation of Activating Transcription Factor 4 (ATF4).[3][4] ATF4 is a key transcription factor that upregulates genes involved in amino acid metabolism, antioxidant responses, and apoptosis in response to cellular stress.

This compound This compound OxidativeStress Oxidative Stress This compound->OxidativeStress IntegratedStress Integrated Stress Response This compound->IntegratedStress Keap1 Keap1 OxidativeStress->Keap1 inactivates ATF4 ATF4 activation IntegratedStress->ATF4 Nrf2 Nrf2 Keap1->Nrf2 inhibits Nrf2_nuc Nuclear Nrf2 Nrf2->Nrf2_nuc translocates ARE Antioxidant Response Element Nrf2_nuc->ARE AntioxidantGenes Antioxidant & Detoxification Genes ARE->AntioxidantGenes StressGenes Stress Response Genes ATF4->StressGenes Start Start: Fasted Rats Dosing Oral Gavage (this compound) Start->Dosing BloodSampling Serial Blood Sampling Dosing->BloodSampling Plasma Plasma Separation BloodSampling->Plasma Analysis HPLC-MS/MS Quantification Plasma->Analysis PK Pharmacokinetic Analysis Analysis->PK End End: Bioavailability Data PK->End

References

The Impact of S-(1,2-dichlorovinyl)-L-cysteine (DCVC) on Mitochondrial Function: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-(1,2-dichlorovinyl)-L-cysteine (DCVC) is a nephrotoxic metabolite of the common environmental contaminants trichloroethylene (B50587) (TCE) and perchloroethylene (PERC). A growing body of evidence highlights the mitochondrion as a primary target of this compound-induced cellular injury. This technical guide provides an in-depth analysis of the effects of this compound on mitochondrial function, summarizing key quantitative data, detailing experimental protocols for assessing mitochondrial toxicity, and illustrating the core signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating the mechanisms of this compound toxicity and developing potential therapeutic interventions.

Introduction

S-(1,2-dichlorovinyl)-L-cysteine (this compound) is formed through the glutathione (B108866) conjugation pathway of trichloroethylene and perchloroethylene metabolism. It is a potent nephrotoxin, primarily targeting the proximal tubular cells of the kidney. The cytotoxicity of this compound is intrinsically linked to its effects on mitochondria, leading to a cascade of events that culminate in cell death. Understanding the precise mechanisms by which this compound impairs mitochondrial function is crucial for risk assessment, the development of biomarkers for exposure, and the design of effective therapeutic strategies. This guide will systematically explore the multifaceted impact of this compound on mitochondrial bioenergetics, membrane integrity, and apoptotic signaling.

Quantitative Effects of this compound on Mitochondrial Function

The following tables summarize the dose- and time-dependent effects of this compound on key parameters of mitochondrial function as reported in various in vitro studies. These data provide a quantitative framework for understanding the progression of this compound-induced mitochondrial dysfunction.

Table 1: Effect of this compound on Cellular ATP Levels

Cell TypeThis compound Concentration (µM)Exposure Time (hours)ATP Level (% of Control)Reference
Human Proximal Tubular (hPT) Cells5024~75%[1]
hPT Cells10024~60%[1]
hPT Cells25024~40%[1]
hPT Cells50024~25%[1]

Table 2: Effect of this compound on Mitochondrial Membrane Potential (ΔΨm)

Cell TypeThis compound Concentration (µM)Exposure Time (hours)Change in ΔΨmReference
Human Trophoblasts (HTR-8/SVneo)2012Significant Decrease[1]
Rat Kidney Proximal Tubular Cells (PTC)Not specifiedNot specifiedDecrease[1]

Table 3: Effect of this compound on Caspase-3/7 Activation

Cell TypeThis compound Concentration (µM)Exposure Time (hours)Fold Increase in Caspase-3/7 ActivityReference
HTR-8/SVneo Cells2012Significant Increase[1]
HTR-8/SVneo Cells10012Significant Increase[1]
hPT Cells10 - 5004Concentration-dependent increase[1]
hPT Cells10 - 50024Concentration-dependent increase[1]

Table 4: Effect of this compound on Oxygen Consumption Rate (OCR)

Cell TypeThis compound Concentration (µM)Exposure Time (hours)Effect on OCRReference
hPT Cells10 - 500Up to 48Time- and concentration-dependent decrease[1]

Experimental Protocols for Assessing this compound-Induced Mitochondrial Toxicity

This section provides detailed methodologies for key experiments used to evaluate the impact of this compound on mitochondrial function.

Measurement of Mitochondrial Membrane Potential (ΔΨm) using JC-1

The JC-1 assay is a fluorescent method used to assess mitochondrial health by measuring changes in mitochondrial membrane potential.

  • Principle: JC-1 is a cationic dye that accumulates in the mitochondria of healthy cells in a potential-dependent manner, forming "J-aggregates" that emit red fluorescence. In apoptotic or unhealthy cells with a collapsed mitochondrial membrane potential, JC-1 remains in the cytoplasm as monomers and emits green fluorescence. A decrease in the red/green fluorescence intensity ratio is indicative of mitochondrial depolarization.

  • Protocol:

    • Cell Culture and Treatment: Plate cells in a 96-well plate and allow them to adhere. Treat the cells with the desired concentrations of this compound for the specified time points. Include a positive control (e.g., with a known mitochondrial uncoupler like FCCP or CCCP) and a negative control (vehicle-treated).

    • JC-1 Staining: Prepare a JC-1 staining solution according to the manufacturer's instructions. Remove the culture medium from the wells and add the JC-1 staining solution. Incubate the plate at 37°C for 15-30 minutes.

    • Washing: After incubation, gently wash the cells with an appropriate assay buffer to remove the excess dye.

    • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader. Read the red fluorescence (excitation ~540 nm, emission ~590 nm) and green fluorescence (excitation ~485 nm, emission ~535 nm).

    • Data Analysis: Calculate the ratio of red to green fluorescence for each well. A decrease in this ratio in this compound-treated cells compared to the control indicates a loss of mitochondrial membrane potential.

Measurement of Cellular ATP Levels

Cellular ATP levels are a direct indicator of the energy status of the cell and can be quantified using a luciferase-based bioluminescence assay.

  • Principle: This assay is based on the reaction catalyzed by firefly luciferase, where the oxidation of luciferin (B1168401) in the presence of ATP produces light. The amount of light emitted is directly proportional to the ATP concentration.

  • Protocol:

    • Cell Lysis: After treating the cells with this compound, lyse the cells using a suitable lysis buffer to release the intracellular ATP.

    • Luciferase Reaction: Add a luciferin-luciferase reagent to the cell lysate.

    • Luminescence Measurement: Immediately measure the luminescence using a luminometer.

    • Standard Curve: Generate a standard curve using known concentrations of ATP to determine the absolute ATP concentration in the samples.

    • Data Normalization: Normalize the ATP values to the total protein content in each sample to account for variations in cell number.

Measurement of Caspase-3/7 Activity

Caspase-3 and -7 are key executioner caspases in the apoptotic pathway. Their activity can be measured using a luminogenic substrate-based assay.

  • Principle: The assay utilizes a proluminescent substrate containing the DEVD peptide sequence, which is specifically recognized and cleaved by activated caspase-3 and -7. This cleavage releases a substrate for luciferase, and the resulting luminescent signal is proportional to the caspase activity.

  • Protocol:

    • Cell Treatment: Treat cells with this compound in a 96-well plate as previously described.

    • Reagent Addition: Add the Caspase-Glo® 3/7 Reagent directly to the wells. This reagent contains the caspase substrate and luciferase.

    • Incubation: Incubate the plate at room temperature for 1-2 hours to allow for caspase cleavage and the subsequent luminescent reaction.

    • Luminescence Measurement: Measure the luminescence using a luminometer.

    • Data Analysis: An increase in luminescence in this compound-treated cells compared to the control indicates activation of caspase-3/7.

Measurement of Oxygen Consumption Rate (OCR) using Seahorse XF Analyzer

The Seahorse XF Analyzer measures the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) of live cells in real-time, providing a comprehensive profile of mitochondrial respiration and glycolysis.

  • Principle: The instrument uses solid-state sensors to measure the partial pressure of oxygen in a transient micro-chamber. By measuring the rate of decrease in oxygen concentration, the OCR can be calculated.

  • Protocol (Mito Stress Test):

    • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere.

    • This compound Treatment: Treat the cells with this compound for the desired duration.

    • Assay Preparation: On the day of the assay, replace the culture medium with a specialized Seahorse XF assay medium and incubate the cells in a non-CO2 incubator.

    • Drug Injections: The Seahorse XF Analyzer will sequentially inject a series of mitochondrial inhibitors to assess different parameters of mitochondrial respiration:

      • Oligomycin: An ATP synthase inhibitor, which reveals the ATP-linked respiration.

      • FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone): An uncoupling agent that collapses the proton gradient and induces maximal respiration.

      • Rotenone/Antimycin A: Complex I and III inhibitors, which shut down mitochondrial respiration and reveal the non-mitochondrial oxygen consumption.

    • Data Analysis: The Seahorse software calculates key parameters such as basal respiration, ATP production, maximal respiration, and spare respiratory capacity. A decrease in these parameters in this compound-treated cells indicates mitochondrial dysfunction.

Signaling Pathways of this compound-Induced Mitochondrial Dysfunction

This compound triggers a cascade of signaling events that converge on the mitochondria, leading to the initiation of the intrinsic pathway of apoptosis. The following diagrams, generated using the DOT language, illustrate these pathways.

This compound-Induced Mitochondrial Depolarization and Apoptosis Initiation

DCVC_Mitochondrial_Depolarization This compound This compound Exposure Mito Mitochondrion This compound->Mito Induces damage MMP Loss of Mitochondrial Membrane Potential (ΔΨm) Mito->MMP Leads to CytC Cytochrome c Release MMP->CytC Triggers Apaf1 Apaf-1 CytC->Apaf1 Binds to Apoptosome Apoptosome Formation Apaf1->Apoptosome Initiates aCasp9 Activated Caspase-9 Apoptosome->aCasp9 Activates Casp9 Pro-Caspase-9 Casp9->Apoptosome Recruited to

Caption: this compound induces mitochondrial damage, leading to a loss of membrane potential and the release of cytochrome c, which initiates the formation of the apoptosome and activation of caspase-9.

Execution Phase of this compound-Induced Apoptosis

DCVC_Apoptosis_Execution aCasp9 Activated Caspase-9 Casp37 Pro-Caspase-3/7 aCasp9->Casp37 Activates aCasp37 Activated Caspase-3/7 (Executioner Caspases) aCasp9->aCasp37 Substrates Cellular Substrates (e.g., PARP, Lamins) aCasp37->Substrates Cleaves Cleavage Substrate Cleavage aCasp37->Cleavage Apoptosis Apoptosis Cleavage->Apoptosis Leads to

Caption: Activated caspase-9 triggers the activation of executioner caspases-3 and -7, which then cleave key cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis.

Experimental Workflow for Assessing this compound Mitochondrial Toxicity

DCVC_Toxicity_Workflow Start Start: Cell Culture Treatment This compound Treatment (Dose-Response and Time-Course) Start->Treatment Assays Perform Mitochondrial Function Assays Treatment->Assays MMP_Assay Mitochondrial Membrane Potential (e.g., JC-1) Assays->MMP_Assay ATP_Assay Cellular ATP Levels Assays->ATP_Assay Caspase_Assay Caspase-3/7 Activity Assays->Caspase_Assay OCR_Assay Oxygen Consumption Rate (Seahorse XF) Assays->OCR_Assay Data Data Analysis MMP_Assay->Data ATP_Assay->Data Caspase_Assay->Data OCR_Assay->Data Results Quantitative Results (Tables and Graphs) Data->Results Conclusion Conclusion on Mitochondrial Toxicity Results->Conclusion

Conclusion

The evidence presented in this technical guide unequivocally demonstrates that mitochondria are a critical target of this compound-induced cytotoxicity. This compound disrupts mitochondrial bioenergetics by inhibiting respiration and depleting cellular ATP. This energetic crisis is accompanied by a loss of mitochondrial membrane potential, a key event that triggers the release of cytochrome c and initiates the intrinsic pathway of apoptosis, mediated by the activation of caspase-9 and the executioner caspases-3 and -7.

The quantitative data and detailed experimental protocols provided herein offer a robust framework for researchers to investigate the nuanced effects of this compound and other potential mitochondrial toxicants. Furthermore, the illustrated signaling pathways provide a clear model for understanding the molecular cascade of events. This comprehensive understanding is paramount for the development of targeted therapies aimed at mitigating the nephrotoxic effects of this compound and for the broader field of toxicology and drug development. Future research should continue to elucidate the precise molecular interactions of this compound with mitochondrial components and explore potential protective strategies that can preserve mitochondrial integrity and function in the face of such toxic insults.

References

Initial Signs of S-(1,2-dichlorovinyl)-L-cysteine (DCVC) Exposure in Laboratory Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the early toxicological signs of S-(1,2-dichlorovinyl)-L-cysteine (DCVC) exposure in laboratory models. This compound is a nephrotoxic metabolite of the widespread environmental contaminant trichloroethylene (B50587) (TCE). Understanding its initial effects at the cellular and molecular level is crucial for risk assessment and the development of potential therapeutic interventions. This guide summarizes key quantitative data, details experimental protocols, and visualizes the underlying molecular pathways.

Core Toxicological Profile of this compound

Initial exposure to this compound in laboratory settings elicits a cascade of cellular events, primarily targeting the proximal tubules of the kidney and, in other models, placental cells. The core mechanisms of this compound-induced toxicity involve the induction of oxidative stress, mitochondrial dysfunction, and the activation of specific stress response and apoptotic signaling pathways. These events manifest as measurable biochemical and morphological changes, which serve as early warning signs of exposure.

Quantitative Data on Initial this compound-Induced Effects

The following tables summarize quantitative data from various in vitro studies, providing insights into the dose- and time-dependent nature of the initial toxic effects of this compound.

Table 1: In Vitro Cytotoxicity of this compound
Cell LineExposure Time (hours)This compound Concentration (µM)EndpointResultCitation
HTR-8/SVneo2410Cell Viability16% decrease[1]
HTR-8/SVneo2420Cell Viability25% decrease[1]
HTR-8/SVneo2450Cell Viability52% decrease[1]
hPT cells (P4)Not Specified25Apoptosis (Subdiploid cells)~50% higher than earlier passages[2]
Table 2: this compound-Induced Apoptosis and Oxidative Stress Markers
Cell LineExposure Time (hours)This compound Concentration (µM)MarkerFold Change vs. ControlCitation
HTR-8/SVneo1010Reactive Oxygen Species (ROS)Significant increase[3]
HTR-8/SVneo1020Reactive Oxygen Species (ROS)Further significant increase[3]
BeWo cells4850Caspase 3/7 ActivityIncreased[2]
BeWo cells4850H₂O₂ AbundanceIncreased[2]

Key Signaling Pathways in Initial this compound Toxicity

This compound exposure triggers specific cellular signaling pathways that orchestrate the early toxic response. The two most prominent pathways identified are the Integrated Stress Response (ISR) and the Mitogen-Activated Protein Kinase (MAPK) pathway.

Integrated Stress Response (ISR)

The ISR is a central pathway activated by various cellular stresses, including the accumulation of unfolded proteins in the endoplasmic reticulum (ER), a condition known as ER stress. In the context of this compound exposure, the PERK branch of the ISR is activated. This leads to the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), which in turn results in the preferential translation of Activating Transcription Factor 4 (ATF4). ATF4 then upregulates genes involved in stress adaptation and, under conditions of severe or prolonged stress, apoptosis.

This compound This compound Exposure ER_Stress Endoplasmic Reticulum Stress This compound->ER_Stress PERK PERK Activation ER_Stress->PERK eIF2a eIF2α Phosphorylation PERK->eIF2a ATF4 ATF4 Upregulation eIF2a->ATF4 Stress_Response Stress Response Gene Expression ATF4->Stress_Response Apoptosis Apoptosis ATF4->Apoptosis

This compound-Induced Integrated Stress Response Pathway.
Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK signaling pathways, particularly the JNK and p38 MAPK cascades, are activated in response to cellular stress, including oxidative stress induced by this compound. Activation of these pathways involves a series of phosphorylation events that ultimately lead to the regulation of transcription factors controlling apoptosis and inflammatory responses.[4][5]

This compound This compound Exposure ROS Reactive Oxygen Species (ROS) This compound->ROS MAPKKK MAPKKK Activation (e.g., ASK1) ROS->MAPKKK JNK_p38 JNK & p38 Phosphorylation MAPKKK->JNK_p38 Transcription_Factors Transcription Factor Activation (e.g., AP-1) JNK_p38->Transcription_Factors Apoptosis_Inflammation Apoptosis & Inflammation Transcription_Factors->Apoptosis_Inflammation

This compound-Induced MAPK Stress Signaling Pathway.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and extension of these findings.

In Vitro Cytotoxicity Assessment using Lactate Dehydrogenase (LDH) Release Assay

This protocol measures the release of the cytosolic enzyme LDH into the culture medium, an indicator of compromised cell membrane integrity.

  • Cell Seeding: Plate cells (e.g., hPT or HTR-8/SVneo) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • This compound Exposure: Prepare serial dilutions of this compound in serum-free culture medium. Remove the existing medium from the cells and add 100 µL of the this compound-containing medium to each well. Include a vehicle control (medium without this compound) and a positive control for maximum LDH release (e.g., 1% Triton X-100).

  • Incubation: Incubate the plate for the desired time points (e.g., 6, 12, 24 hours) at 37°C in a humidified incubator with 5% CO₂.

  • Sample Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a catalyst). Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation and Measurement: Incubate the plate at room temperature for 30 minutes, protected from light. Measure the absorbance at 490 nm using a microplate reader.

  • Calculation: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Abs - Vehicle Control Abs) / (Max Release Abs - Vehicle Control Abs)] * 100

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol uses the cell-permeant probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H₂DCFDA) to detect intracellular ROS.

  • Cell Seeding and Exposure: Seed cells in a black, clear-bottom 96-well plate and expose them to various concentrations of this compound as described for the LDH assay. Include a positive control (e.g., 100 µM H₂O₂).

  • Probe Loading: After the desired exposure time, remove the this compound-containing medium and wash the cells once with warm phosphate-buffered saline (PBS). Add 100 µL of 10 µM H₂DCFDA in PBS to each well.

  • Incubation: Incubate the plate for 30-45 minutes at 37°C, protected from light.

  • Fluorescence Measurement: After incubation, wash the cells twice with PBS. Add 100 µL of PBS to each well and measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~530 nm.

  • Data Analysis: Express the results as a fold change in fluorescence intensity relative to the vehicle control.

Experimental Workflow for In Vitro Nephrotoxicity Screening

The following diagram illustrates a typical workflow for screening compounds for potential nephrotoxicity using in vitro models.

start Start: Compound Screening cell_culture Culture Renal Cells (e.g., hPT cells) start->cell_culture exposure Expose Cells to This compound/Test Compound cell_culture->exposure cytotoxicity Assess Cytotoxicity (e.g., LDH, MTT) exposure->cytotoxicity mechanistic Mechanistic Assays cytotoxicity->mechanistic ros_assay ROS Production mechanistic->ros_assay apoptosis_assay Apoptosis Assay (e.g., Caspase Activity) mechanistic->apoptosis_assay gene_expression Gene/Protein Expression (e.g., ATF4, p-JNK) mechanistic->gene_expression data_analysis Data Analysis & Interpretation ros_assay->data_analysis apoptosis_assay->data_analysis gene_expression->data_analysis end End: Nephrotoxicity Potential Assessment data_analysis->end

In Vitro Nephrotoxicity Screening Workflow.

In Vivo Models: Initial Signs of Nephrotoxicity

In rodent models, administration of this compound leads to acute kidney injury (AKI), primarily affecting the S3 segment of the proximal tubule.

Administration Protocol (Rat Model)

A typical acute toxicity study in rats involves a single intraperitoneal (i.p.) or oral gavage administration of this compound.[6][7][8] Doses can range from low (e.g., 10-30 mg/kg) to high (e.g., >50 mg/kg) to establish a dose-response relationship. Animals are monitored for clinical signs of toxicity, and blood and urine are collected at various time points (e.g., 6, 12, 24, 48 hours) for biomarker analysis. Kidney tissues are collected at termination for histopathological examination.

Early Biomarkers of this compound-Induced Nephrotoxicity in Rats
  • Urinary Biomarkers: Increased urinary excretion of kidney injury biomarkers such as Kidney Injury Molecule-1 (KIM-1), Clusterin, and Neutrophil Gelatinase-Associated Lipocalin (NGAL) are early indicators of tubular damage.[9][10][11][12]

  • Serum Biomarkers: Elevations in blood urea (B33335) nitrogen (BUN) and serum creatinine (B1669602) (sCr) are standard indicators of reduced glomerular filtration rate, although they may not be sensitive at very early stages of injury.[9]

Early Histopathological Changes in the Rat Kidney

Within the first 24 to 72 hours following this compound administration, the primary histopathological findings in the kidney include:

  • Tubular Vacuolization: The appearance of vacuoles within the cytoplasm of proximal tubule epithelial cells is an early sign of cellular injury.[13]

  • Necrosis and Apoptosis: Single-cell necrosis and apoptosis of the proximal tubular epithelial cells, particularly in the S3 segment.

  • Loss of Brush Border: Disruption and loss of the microvillar brush border of the proximal tubule cells.

  • Casts Formation: Presence of proteinaceous casts within the tubular lumen.

These early events initiate a cascade of degenerative changes that can progress to more severe renal injury if the exposure is significant or prolonged.[14]

This guide provides a foundational understanding of the initial signs of this compound exposure in laboratory models. The presented data, protocols, and pathway visualizations are intended to support further research into the mechanisms of this compound toxicity and the development of improved strategies for assessing and mitigating the risks associated with this and other nephrotoxic compounds.

References

An In-depth Technical Review of the Carcinogenic Properties of S-(1,2-dichlorovinyl)-L-cysteine (DCVC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

S-(1,2-dichlorovinyl)-L-cysteine (DCVC) is a nephrotoxic and mutagenic metabolite of the common environmental contaminant trichloroethylene (B50587) (TCE), a known human carcinogen. This technical guide provides a comprehensive review of the carcinogenic properties of this compound, focusing on its mechanisms of action, genotoxicity, and the signaling pathways implicated in its toxic effects. While a definitive long-term carcinogenicity bioassay for this compound with tumor incidence data is not publicly available, this document synthesizes the existing evidence from chronic toxicity studies, genotoxicity assays, and mechanistic studies to provide a thorough assessment of its carcinogenic potential. The information is presented through detailed data tables, experimental protocols, and visual diagrams of key signaling pathways to support researchers, scientists, and drug development professionals in understanding and evaluating the risks associated with this compound exposure.

Introduction

S-(1,2-dichlorovinyl)-L-cysteine (this compound) is a key metabolite of trichloroethylene (TCE), formed through the glutathione (B108866) conjugation pathway. TCE is a widespread environmental pollutant and is classified as a human carcinogen.[1] The toxicity of TCE is largely attributed to its metabolic activation, with this compound being a critical intermediate in its nephrocarcinogenicity. This document provides a detailed technical overview of the carcinogenic properties of this compound, intended for an audience of researchers, scientists, and professionals involved in drug development and toxicology.

Mechanisms of Carcinogenicity

The carcinogenic effects of this compound are believed to be mediated through a combination of genotoxic and non-genotoxic mechanisms, primarily targeting the kidney.

Metabolic Activation: this compound is bioactivated in the renal proximal tubules by the enzyme β-lyase to a reactive thiol, S-(1,2-dichlorovinyl)thiol. This thiol is unstable and rearranges to form highly reactive electrophiles, including chlorothioketene and chlorothionoacetyl chloride, which can covalently bind to cellular macromolecules, including DNA and proteins, leading to cellular damage.[2]

Oxidative Stress: this compound metabolism has been shown to induce the generation of reactive oxygen species (ROS), leading to oxidative stress. This is evidenced by increased lipid peroxidation.[3] Oxidative stress can damage cellular components, including DNA, proteins, and lipids, contributing to mutagenesis and carcinogenesis.

Induction of Apoptosis and Cell Proliferation: At lower, non-necrotic concentrations, this compound has been shown to induce apoptosis (programmed cell death) in human proximal tubular cells.[4] Paradoxically, it can also stimulate cell proliferation at these low concentrations, a process that could promote the clonal expansion of initiated cells.[4]

Quantitative Genotoxicity Data

This compound has demonstrated mutagenic and genotoxic effects in various assays. The following tables summarize the available quantitative data.

Table 1: Ames Test Mutagenicity Data for this compound

Tester StrainCompoundMetabolic Activation (S9)Mutagenic Activity (revertants/nmol)Reference
S. typhimurium TA100This compoundNot specified~0.2[2]
S. typhimurium TA100DCVCSNot specified~0.0003[2]

DCVCS (S-(1,2-dichlorovinyl)-L-cysteine sulfoxide) is a metabolite of this compound.

Table 2: In Vivo Genotoxicity Data for this compound

AssaySpeciesTissueDoseResultsReference
Comet AssayRatKidney Proximal Tubules10 mg/kgLimited evidence of DNA damage[5]

Chronic Toxicity and Pre-neoplastic Lesions

While a complete 2-year carcinogenicity bioassay for this compound is not available in the public domain, a chronic toxicity study in mice provides valuable information on the development of pre-neoplastic lesions in the kidney.

Table 3: Renal Lesions in Male Swiss-Webster Mice Administered this compound in Drinking Water for up to 37 Weeks

Dose (mg/ml in drinking water)Observation Time (weeks)Key Histopathological Findings in Pars Recta of the KidneyReference
0.014-37Minimal cytomegaly and nuclear hyperchromatism[6][7]
0.054-37Dose- and time-dependent increase in cytomegaly, nuclear hyperchromatism, and multiple nucleoli. Renal tubular atrophy and early interstitial fibrosis at later time points.[6][7]
0.14-37Severe cytomegaly, nuclear hyperchromatism, and multiple nucleoli. Pronounced renal tubular atrophy and interstitial fibrosis.[6][7]

These findings, particularly the dose-related increases in cellular abnormalities like cytomegaly, nuclear hyperchromatism, and the presence of multiple nucleoli, are indicative of sustained cellular injury and regenerative proliferation, which are recognized as key events in chemical carcinogenesis.

Signaling Pathways in this compound-Induced Carcinogenesis

This compound has been shown to modulate key signaling pathways involved in cellular stress response and apoptosis, which are critical in the development of cancer.

Keap1-Nrf2 Signaling Pathway: The Keap1-Nrf2 pathway is a primary regulator of cellular defense against oxidative stress. Studies have shown that this compound can induce Nrf2-mediated antioxidant responses in renal cells. Under normal conditions, Keap1 targets Nrf2 for degradation. However, upon exposure to electrophiles or ROS, Keap1 is modified, allowing Nrf2 to translocate to the nucleus and activate the transcription of antioxidant and cytoprotective genes.

Keap1_Nrf2_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound DCVC_metabolism Metabolic Activation This compound->DCVC_metabolism ROS ROS / Electrophiles DCVC_metabolism->ROS Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 inactivates Keap1 Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free releases Ub_Proteasome Ubiquitination & Proteasomal Degradation Keap1_Nrf2->Ub_Proteasome leads to Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocates ARE ARE Nrf2_nuc->ARE binds to Antioxidant_Genes Antioxidant & Cytoprotective Genes ARE->Antioxidant_Genes activates transcription

Caption: this compound metabolism leads to oxidative stress, which activates the Keap1-Nrf2 signaling pathway.

p53 Signaling Pathway: The p53 tumor suppressor protein plays a critical role in responding to cellular stress, including DNA damage, by inducing cell cycle arrest or apoptosis. This compound has been shown to increase the expression of TP53 mRNA and induce apoptosis.[3] This suggests that this compound-induced cellular damage activates the p53 pathway, leading to programmed cell death as a protective mechanism.

p53_Pathway cluster_outcomes Cellular Outcomes This compound This compound Cellular_Stress Cellular Stress (e.g., DNA damage) This compound->Cellular_Stress p53 p53 Cellular_Stress->p53 activates Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest DNA_Repair DNA Repair p53->DNA_Repair Apoptosis Apoptosis p53->Apoptosis

References

Methodological & Application

Administration of S-(1,2-dichlorovinyl)-L-cysteine (DCVC) to Cell Cultures: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-(1,2-dichlorovinyl)-L-cysteine (DCVC) is a nephrotoxic metabolite of the common environmental contaminants trichloroethylene (B50587) and dichloroacetylene.[1] In toxicological research, this compound serves as a model compound for investigating mechanisms of chemically-induced acute renal failure, mitochondrial dysfunction, and apoptosis.[2][3] These application notes provide detailed protocols for the preparation and administration of this compound to in vitro cell cultures to study its cytotoxic and metabolic effects.

Mechanism of Action

This compound exposure is known to induce mitochondrial dysfunction, leading to a depletion of cellular ATP and an increase in oxidative stress.[1][4] The bioactivation of this compound by the renal mitochondrial enzyme β-lyase produces a reactive metabolite that binds to mitochondrial proteins, inhibiting cellular respiration.[3] This cascade of events can trigger both necrotic and apoptotic cell death pathways.[3] Studies have shown that this compound can induce apoptosis at lower concentrations and earlier time points, while higher concentrations lead to necrosis.[3] The apoptotic response to this compound involves mechanisms such as oxidative stress and the modulation of pro-inflammatory pathways.[5]

Data Summary

The following tables summarize quantitative data from studies investigating the effects of this compound on various cell lines.

Table 1: Cytotoxicity of this compound in Different Cell Lines

Cell LineConcentration Range (µM)Incubation TimeObserved EffectReference
Human Proximal Tubular (hPT) Cells10 - 100 µMNot SpecifiedModest, concentration-dependent increase in apoptosis.[5]
HTR-8/SVneo Trophoblasts5 - 20 µM12, 24, 48 hoursTime- and concentration-dependent cytotoxicity. Significant decrease in cell viability at 20 µM after 24h and at 10 & 20 µM after 48h.[6]
Human Renal Proximal Tubule Cells1000 µM (1 mM)Not SpecifiedCytotoxic.[7]
BeWo Cells50 µM48 hoursDecreased cell viability, increased cytotoxicity, and increased caspase 3/7 activity.[5]

Table 2: Effects of this compound on Cellular Processes

Cell LineThis compound ConcentrationIncubation TimeCellular Process AffectedKey FindingsReference
Renal Proximal Tubular Cells (RPTC)Not SpecifiedNot SpecifiedMitochondrial FunctionDecreased basal oxygen consumption, uncoupled oxygen consumption, F1F0-ATPase activity, and ATP production.[1]
HTR-8/SVneo Trophoblasts20 µM6 or 12 hoursEnergy MetabolismPerturbations in glucose metabolism, accumulation of glucose-6-phosphate, and compensatory utilization of glycerol, lipid, and amino acid metabolism.[6]
BeWo Cells5 - 50 µMNot SpecifiedApoptosis & Oxidative StressIncreased H2O2 abundance, decreased PRDX2 mRNA expression.[5]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solutions

This protocol describes the preparation of a 1 mM this compound stock solution in Phosphate-Buffered Saline (PBS), a common solvent for cell culture experiments.[1] For compounds with lower aqueous solubility, Dimethyl Sulfoxide (DMSO) can be used as a solvent.[8]

Materials:

  • S-(1,2-dichlorovinyl)-L-cysteine (this compound) powder

  • Sterile Phosphate-Buffered Saline (PBS), pH 7.4

  • Sterile microcentrifuge tubes

  • Analytical balance

  • Vortex mixer

Procedure:

  • Allow the this compound powder to reach room temperature before opening to prevent condensation.

  • Using an analytical balance, weigh the required amount of this compound powder. The molecular weight of this compound is 216.09 g/mol .

  • In a sterile environment (e.g., a laminar flow hood), dissolve the this compound powder in sterile PBS to a final concentration of 1 mM.

  • Vortex the solution until the this compound is completely dissolved.

  • Aliquot the stock solution into single-use sterile microcentrifuge tubes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C.[1]

Note on Solubility: If precipitation occurs upon thawing, gently warm the solution in a 37°C water bath and vortex to redissolve. If precipitation persists, consider preparing a more dilute stock solution.[1]

Protocol 2: Administration of this compound to Cell Cultures for Cytotoxicity Assessment

This protocol outlines a general procedure for treating adherent cell cultures with this compound to assess its cytotoxic effects.

Materials:

  • Adherent cells cultured in appropriate multi-well plates (e.g., 96-well plates)

  • Complete cell culture medium

  • This compound stock solution (e.g., 1 mM in PBS)

  • Phosphate-Buffered Saline (PBS)

  • Cytotoxicity assay reagent (e.g., MTT, CellTiter-Glo®, or a live/dead cell staining kit)

  • Plate reader or fluorescence microscope

Procedure:

  • Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment (e.g., 10,000 cells/well) and allow them to attach overnight.[6]

  • The next day, prepare serial dilutions of this compound in complete cell culture medium from your stock solution. The final concentrations should span a range determined by preliminary experiments or literature values (e.g., 5 µM, 10 µM, 20 µM, 50 µM, 100 µM).[5][6] Include a vehicle control (medium with the same concentration of PBS or DMSO as the highest this compound concentration).

  • Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.

  • Incubate the cells for the desired exposure times (e.g., 12, 24, or 48 hours).[6]

  • At the end of the incubation period, assess cell viability using a chosen cytotoxicity assay according to the manufacturer's instructions.

  • Measure the absorbance or fluorescence using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

Protocol 3: Analysis of Apoptosis by Flow Cytometry

This protocol describes the use of Annexin V and Propidium Iodide (PI) staining to differentiate between viable, apoptotic, and necrotic cells after this compound treatment.

Materials:

  • Cells cultured in appropriate culture vessels (e.g., 6-well plates or T-25 flasks)

  • This compound stock solution

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells and treat with desired concentrations of this compound for the appropriate duration as described in Protocol 2.

  • Harvest the cells, including both adherent and floating cells (for apoptotic bodies). For adherent cells, use a gentle dissociation reagent like TrypLE™ or Accutase®.

  • Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Visualizations

This compound-Induced Cellular Injury Pathway

DCVC_Pathway cluster_cell Cell This compound This compound BetaLyase Mitochondrial β-lyase This compound->BetaLyase Bioactivation ReactiveMetabolite Reactive Metabolite BetaLyase->ReactiveMetabolite Mitochondria Mitochondria ReactiveMetabolite->Mitochondria ProteinBinding Mitochondrial Protein Binding Mitochondria->ProteinBinding RespirationInhibition Inhibition of Respiration ProteinBinding->RespirationInhibition ATPDepletion ATP Depletion RespirationInhibition->ATPDepletion OxidativeStress Oxidative Stress RespirationInhibition->OxidativeStress Necrosis Necrosis ATPDepletion->Necrosis Apoptosis Apoptosis OxidativeStress->Apoptosis

Caption: Simplified signaling pathway of this compound-induced cytotoxicity.

Experimental Workflow for this compound Cytotoxicity Assay

Cytotoxicity_Workflow A Seed cells in 96-well plate B Allow cells to attach overnight A->B C Prepare this compound dilutions in culture medium B->C D Treat cells with This compound dilutions C->D E Incubate for defined time periods D->E F Add cytotoxicity reagent E->F G Incubate as per assay protocol F->G H Measure signal (absorbance/fluorescence) G->H I Analyze data and calculate cell viability H->I

Caption: General workflow for assessing this compound cytotoxicity in vitro.

References

Application Notes and Protocols for In Vivo Studies of S-1,2-dichlorovinyl-L-cysteine (DCVC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-1,2-dichlorovinyl-L-cysteine (DCVC) is a nephrotoxic metabolite of the industrial solvent trichloroethylene (B50587) (TCE).[1][2] Understanding its mechanism of toxicity and developing protective strategies are crucial for public health and drug development. In vivo studies are indispensable for evaluating the systemic effects of this compound, determining its toxicokinetic profile, and assessing the efficacy of potential therapeutic interventions. These application notes provide a comprehensive guide to designing and conducting in vivo experimental studies involving this compound, with a focus on rodent models. The protocols outlined below are intended to serve as a foundation that can be adapted to specific research questions.

This compound-induced toxicity primarily targets the kidneys, causing acute tubular necrosis, particularly in the S3 segment of the proximal tubule.[3] The bioactivation of this compound is a critical step in its toxicity, involving the enzyme cysteine S-conjugate β-lyase, which converts this compound into a reactive thiol that can damage cellular macromolecules.[1][4] This process can lead to oxidative stress, mitochondrial dysfunction, and ultimately, apoptotic and necrotic cell death.[1]

Key Considerations for In Vivo Experimental Design

Successful in vivo studies with this compound require careful planning and adherence to established toxicological principles.[5][6] Key considerations include:

  • Animal Model Selection: Rodents, such as mice and rats, are the most commonly used models for studying nephrotoxicity due to their well-characterized physiology and the availability of transgenic strains.[7] The choice of species and strain should be justified based on the specific research objectives.[6]

  • Dose-Range Finding Studies: It is essential to perform preliminary dose-range finding studies to determine the maximum tolerated dose (MTD) and to select appropriate dose levels for definitive studies.[8]

  • Route of Administration: The route of administration should be relevant to potential human exposure. For this compound, intraperitoneal (i.p.) injection is a common and reproducible method used in experimental studies.[1]

  • Endpoints and Biomarkers: A combination of traditional and novel biomarkers should be used to assess nephrotoxicity. This includes monitoring clinical signs, body weight, and food/water consumption, as well as collecting blood and urine for biochemical analysis and tissues for histopathological evaluation.[9][10]

  • Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

Experimental Protocols

Protocol 1: Acute Nephrotoxicity Study of this compound in Mice

This protocol describes a single-dose acute toxicity study to evaluate the nephrotoxic potential of this compound in mice.

Materials:

  • S-1,2-dichlorovinyl-L-cysteine (this compound)

  • Vehicle (e.g., sterile saline)

  • Male C57BL/6 mice (8-10 weeks old)

  • Metabolic cages for urine collection

  • Blood collection tubes (e.g., heparinized or serum separator tubes)

  • Formalin (10% neutral buffered) for tissue fixation

  • Standard laboratory equipment for dosing, blood collection, and necropsy

Procedure:

  • Acclimatization: Acclimate mice to the laboratory conditions for at least one week prior to the experiment.

  • Randomization and Grouping: Randomly assign mice to experimental groups (n=5-8 per group), including a vehicle control group and at least three this compound dose groups (e.g., low, mid, high dose).

  • Dosing: Administer a single dose of this compound or vehicle via intraperitoneal (i.p.) injection. A study has shown that a dose of 25 mg/kg of either the D or L isomer of this compound resulted in elevated blood urea (B33335) nitrogen (BUN) values at 24 and 48 hours.[3]

  • Clinical Observations: Monitor animals for clinical signs of toxicity (e.g., lethargy, ruffled fur, changes in posture) at regular intervals (e.g., 1, 4, 24, and 48 hours post-dose). Record body weights daily.

  • Urine Collection: House mice in metabolic cages for 24-hour urine collection at baseline and at the end of the study. Analyze urine for volume, creatinine (B1669602), and kidney injury biomarkers such as Kidney Injury Molecule-1 (KIM-1) and Neutrophil Gelatinase-Associated Lipocalin (NGAL).

  • Blood Collection: Collect blood samples via a suitable method (e.g., retro-orbital sinus, cardiac puncture under terminal anesthesia) at 24 and 48 hours post-dose.

  • Serum Biochemistry: Prepare serum and analyze for markers of renal function, including Blood Urea Nitrogen (BUN) and serum creatinine (SCr).[10]

  • Necropsy and Tissue Collection: At the end of the study (e.g., 48 hours), euthanize the animals and perform a gross necropsy. Collect kidneys, weigh them, and fix one kidney in 10% neutral buffered formalin for histopathological analysis. The other kidney can be snap-frozen for molecular analyses.

  • Histopathology: Process the formalin-fixed kidney tissues, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) for microscopic examination of renal injury.

Protocol 2: Assessment of a Potential Nephroprotective Agent Against this compound-Induced Toxicity

This protocol is designed to evaluate the efficacy of a test compound in mitigating this compound-induced kidney injury.

Materials:

  • S-1,2-dichlorovinyl-L-cysteine (this compound)

  • Test compound (potential nephroprotective agent)

  • Vehicle for this compound and test compound

  • Male Sprague-Dawley rats (8-10 weeks old)

  • All materials listed in Protocol 1

Procedure:

  • Acclimatization and Grouping: Following acclimatization, randomly assign rats to the following groups (n=6-8 per group):

    • Group 1: Vehicle control

    • Group 2: this compound only

    • Group 3: Test compound only

    • Group 4: Test compound + this compound

  • Dosing Regimen:

    • Administer the test compound or its vehicle for a predefined period (e.g., daily for 3 days) before this compound administration.

    • On the final day of pre-treatment, administer a single nephrotoxic dose of this compound (determined from previous studies) to Groups 2 and 4.

  • Monitoring and Sample Collection: Follow the procedures for clinical observation, urine collection, and blood collection as described in Protocol 1 at specified time points (e.g., 24 and 48 hours after this compound administration).

  • Endpoint Analysis: Perform serum biochemistry and histopathological analysis as detailed in Protocol 1. Additionally, molecular endpoints such as gene expression of inflammatory and oxidative stress markers in kidney tissue can be assessed.

Data Presentation

Quantitative data should be presented in a clear and organized manner to facilitate comparison between experimental groups.

Table 1: Serum Biochemical Parameters

GroupTreatmentBUN (mg/dL)SCr (mg/dL)
1Vehicle ControlMean ± SDMean ± SD
2This compound (Low Dose)Mean ± SDMean ± SD
3This compound (Mid Dose)Mean ± SDMean ± SD
4This compound (High Dose)Mean ± SDMean ± SD

Table 2: Urine Biomarkers of Kidney Injury

GroupTreatmentUrine KIM-1 (ng/mL)Urine NGAL (ng/mL)
1Vehicle ControlMean ± SDMean ± SD
2This compound (Low Dose)Mean ± SDMean ± SD
3This compound (Mid Dose)Mean ± SDMean ± SD
4This compound (High Dose)Mean ± SDMean ± SD

Table 3: Histopathological Scoring of Renal Injury

GroupTreatmentTubular Degeneration ScoreTubular Necrosis Score
1Vehicle ControlMean ± SDMean ± SD
2This compound (Low Dose)Mean ± SDMean ± SD
3This compound (Mid Dose)Mean ± SDMean ± SD
4This compound (High Dose)Mean ± SDMean ± SD
(Scoring system to be defined, e.g., 0 = normal, 4 = severe)

Visualizations

Signaling Pathway of this compound-Induced Nephrotoxicity

DCVC_Toxicity_Pathway cluster_cell Proximal Tubule Cell cluster_membrane Cell Membrane cluster_bioactivation Bioactivation cluster_stress Cellular Stress cluster_response Stress Response Pathways DCVC_ext This compound (extracellular) transporter Amino Acid Transporter DCVC_ext->transporter DCVC_int This compound (intracellular) transporter->DCVC_int beta_lyase Cysteine Conjugate β-lyase DCVC_int->beta_lyase reactive_thiol Reactive Thiol Metabolite beta_lyase->reactive_thiol ROS ↑ Reactive Oxygen Species (ROS) reactive_thiol->ROS mito_dys Mitochondrial Dysfunction reactive_thiol->mito_dys Nrf2 Nrf2 Activation ROS->Nrf2 ATF4 ATF4 Response mito_dys->ATF4 p53 p53 Activation mito_dys->p53 apoptosis Apoptosis & Necrosis Nrf2->apoptosis ATF4->apoptosis p53->apoptosis injury Cell Injury & Nephrotoxicity apoptosis->injury

Caption: this compound is transported into proximal tubule cells and bioactivated to a reactive thiol, inducing oxidative stress and mitochondrial dysfunction, which activates stress response pathways leading to cell death and nephrotoxicity.

Experimental Workflow for In Vivo this compound Toxicity Study

Experimental_Workflow cluster_dosing Dosing & Observation cluster_sampling Sample Collection cluster_analysis Endpoint Analysis acclimatization Animal Acclimatization (1 week) randomization Randomization & Group Assignment acclimatization->randomization dosing This compound / Vehicle Administration (i.p.) randomization->dosing observations Clinical Observations & Body Weight dosing->observations urine_collection 24h Urine Collection (Metabolic Cages) dosing->urine_collection blood_collection Blood Collection (24h & 48h) dosing->blood_collection necropsy Necropsy & Tissue Collection observations->necropsy urine_analysis Urine Biomarkers (KIM-1, NGAL) urine_collection->urine_analysis serum_analysis Serum Biochemistry (BUN, SCr) blood_collection->serum_analysis data_analysis Data Analysis & Interpretation serum_analysis->data_analysis urine_analysis->data_analysis histopathology Histopathology (H&E Staining) necropsy->histopathology histopathology->data_analysis

Caption: A typical workflow for an in vivo this compound toxicity study, from animal acclimatization to final data analysis.

References

Application of S-(1,2-dichlorovinyl)-L-cysteine (DCVC) in Kidney Injury Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-(1,2-dichlorovinyl)-L-cysteine (DCVC) is a potent nephrotoxicant and a metabolite of the widespread environmental contaminant trichloroethylene (B50587) (TCE).[1][2][3] It selectively targets the proximal tubules of the kidney, inducing a range of cellular responses from apoptosis to necrosis, making it a valuable tool for studying the mechanisms of acute kidney injury (AKI) and for the preclinical evaluation of potential nephroprotective agents. This document provides detailed application notes and protocols for utilizing this compound in in vitro and in vivo models of kidney injury.

Mechanism of this compound-Induced Nephrotoxicity

This compound-induced nephrotoxicity is a complex process involving metabolic activation, mitochondrial dysfunction, oxidative stress, and the initiation of programmed cell death pathways.

Metabolic Activation:

This compound itself is a pro-toxin that requires metabolic activation within the proximal tubule cells to exert its toxic effects. Two primary pathways are involved:

  • Cysteine Conjugate β-lyase (C-S lyase) Pathway: This is a major bioactivation pathway where pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes cleave the C-S bond of this compound, generating a reactive thiol metabolite.[4][5] This reactive species can covalently bind to cellular macromolecules, including proteins and DNA, leading to cellular dysfunction.[5]

  • Flavin-containing Monooxygenase (FMO) Pathway: this compound can also be oxidized by FMOs to form S-(1,2-dichlorovinyl)-L-cysteine sulfoxide (B87167) (DCVCS), another reactive metabolite that contributes to cytotoxicity.[1][2]

Mitochondrial Dysfunction:

Mitochondria are a primary target of this compound's toxic metabolites. The disruption of mitochondrial function is a critical and early event in this compound-induced cell injury.[6][7] Key events include:

  • Inhibition of the Electron Transport Chain: this compound metabolites inhibit components of the electron transport chain, leading to a decrease in cellular respiration.[6][7]

  • Depletion of ATP: The impairment of oxidative phosphorylation results in a significant drop in cellular ATP levels, compromising energy-dependent cellular processes.[6]

  • Loss of Mitochondrial Membrane Potential (ΔΨm): Damage to the mitochondrial inner membrane leads to the dissipation of the proton gradient, a key indicator of mitochondrial dysfunction.[6]

  • Increased Reactive Oxygen Species (ROS) Production: Dysfunctional mitochondria generate excessive ROS, leading to oxidative stress and further cellular damage.

Induction of Apoptosis and Necrosis:

This compound can induce both apoptosis (programmed cell death) and necrosis (uncontrolled cell death), depending on the concentration and duration of exposure.[2][8]

  • Apoptosis: At lower concentrations and earlier time points, this compound primarily induces apoptosis.[6][8] This process is characterized by cell shrinkage, chromatin condensation, and the activation of caspases, particularly caspase-3 and -7.[6] The apoptotic pathway is predominantly mitochondrial-mediated, as evidenced by the lack of significant caspase-8 activation.[6]

  • Necrosis: Higher concentrations and longer exposure times lead to overwhelming cellular damage and necrosis.[2][8] This is characterized by cell swelling, plasma membrane rupture, and the release of intracellular contents, such as lactate (B86563) dehydrogenase (LDH).[8]

Signaling Pathway of this compound-Induced Kidney Injury

DCVC_Signaling_Pathway cluster_uptake Cellular Uptake & Metabolism cluster_mitochondria Mitochondrial Dysfunction cluster_cellular_response Cellular Response cluster_outcome Outcome This compound This compound Metabolites Reactive Metabolites (Thiol, DCVCS) This compound->Metabolites β-lyase / FMO Mito Mitochondria Metabolites->Mito ROS ↑ ROS Metabolites->ROS Necrosis Necrosis Metabolites->Necrosis Mito->ROS ATP ↓ ATP Mito->ATP MMP ↓ ΔΨm Mito->MMP Apoptosis Apoptosis ROS->Apoptosis ATP->Necrosis MMP->Apoptosis Caspase Caspase-3/7 Activation Apoptosis->Caspase Injury Kidney Injury Apoptosis->Injury Necrosis->Injury

Caption: this compound metabolic activation and subsequent induction of mitochondrial dysfunction leading to apoptosis and necrosis.

Data Presentation

In Vitro this compound Treatment Parameters for Human Proximal Tubular (hPT) Cells
ParameterApoptosisNecrosisReference
This compound Concentration 10 - 50 µM≥ 100 µM[6][8]
Incubation Time 2 - 24 hours≥ 24 hours[6][8]
Key Observations Annexin V positive, Caspase-3/7 activationLDH release, Propidium Iodide positive[6][8]
In Vivo this compound Dosing in Mice for Kidney Injury Models
Dose (mg/kg, i.p.)OutcomeTime to Peak InjuryReference
15Mild, reversible injury36 hours
30Moderate, reversible injury72 hours
75Severe, progressive injury leading to acute renal failure> 72 hours (repair inhibited)

Experimental Protocols

Experimental Workflow for In Vitro this compound-Induced Nephrotoxicity Assessment

Experimental_Workflow cluster_setup Experiment Setup cluster_assays Cytotoxicity & Apoptosis Assays cluster_mito Mitochondrial Function Assays cluster_analysis Data Analysis A Seed Renal Proximal Tubular Cells B Culture to Confluence A->B C Treat with this compound (and controls) B->C D LDH Release Assay (Necrosis) C->D E Annexin V / PI Staining (Apoptosis/Necrosis) C->E F Caspase-3/7 Activity (Apoptosis) C->F G Mitochondrial Membrane Potential (JC-1) C->G H Cellular ATP Levels C->H I Quantify Cell Death and Mitochondrial Dysfunction D->I E->I F->I G->I H->I

Caption: A typical workflow for assessing this compound-induced kidney cell injury in vitro.

1. Cell Culture and this compound Treatment

  • Cell Line: Primary human proximal tubular (hPT) cells are the most relevant model. Alternatively, cell lines such as HK-2 (human kidney 2) can be used.

  • Culture Conditions: Culture cells in appropriate media and conditions until they reach 80-90% confluency.

  • This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or culture medium). Further dilute to desired concentrations immediately before use.

  • Treatment: Replace the culture medium with fresh medium containing the desired concentrations of this compound or vehicle control. Incubate for the specified time points.

2. Lactate Dehydrogenase (LDH) Cytotoxicity Assay (for Necrosis)

  • Principle: Measures the release of LDH from cells with damaged plasma membranes, an indicator of necrosis.

  • Procedure:

    • After this compound treatment, collect the cell culture supernatant.

    • If determining total LDH, lyse the remaining cells with a lysis buffer.

    • Transfer the supernatant (and lysate for total LDH) to a new 96-well plate.

    • Add the LDH reaction mixture according to the manufacturer's protocol.

    • Incubate in the dark at room temperature.

    • Measure the absorbance at the appropriate wavelength (typically 490 nm).

    • Calculate the percentage of LDH release relative to the total LDH control.

3. Annexin V and Propidium Iodide (PI) Staining for Apoptosis and Necrosis by Flow Cytometry

  • Principle: Annexin V binds to phosphatidylserine (B164497) exposed on the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent dye that intercalates with DNA in cells with compromised membranes (late apoptosis/necrosis).

  • Procedure:

    • Harvest cells by trypsinization and collect any floating cells from the supernatant.

    • Wash the cells with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI to the cell suspension.

    • Incubate in the dark at room temperature for 15 minutes.

    • Analyze the cells by flow cytometry.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

4. Caspase-3/7 Activity Assay (for Apoptosis)

  • Principle: Measures the activity of executioner caspases 3 and 7, which are activated during apoptosis.

  • Procedure:

    • After this compound treatment, lyse the cells.

    • Add a luminogenic or fluorogenic substrate for caspase-3/7 to the cell lysate.

    • Incubate at room temperature.

    • Measure the luminescence or fluorescence, which is proportional to caspase-3/7 activity.

5. Measurement of Mitochondrial Membrane Potential (ΔΨm) using JC-1

  • Principle: JC-1 is a cationic dye that accumulates in the mitochondria of healthy cells, forming red fluorescent aggregates. In apoptotic cells with low ΔΨm, JC-1 remains as green fluorescent monomers.

  • Procedure:

    • After this compound treatment, incubate the cells with JC-1 staining solution.

    • Wash the cells to remove excess dye.

    • Analyze the cells by fluorescence microscopy or flow cytometry.

    • A decrease in the red/green fluorescence intensity ratio indicates a loss of mitochondrial membrane potential.

6. Cellular ATP Measurement

  • Principle: Measures the total ATP content in a cell population, reflecting the cellular energy status.

  • Procedure:

    • After this compound treatment, lyse the cells to release ATP.

    • Add a reagent containing luciferase and its substrate, D-luciferin.

    • The luciferase catalyzes the oxidation of luciferin (B1168401) in the presence of ATP, producing light.

    • Measure the luminescence, which is directly proportional to the ATP concentration.

Conclusion

This compound is a robust and well-characterized nephrotoxicant for modeling acute kidney injury. By understanding its mechanisms of action and employing the detailed protocols provided, researchers can effectively study the pathophysiology of AKI, identify potential therapeutic targets, and screen for nephroprotective compounds. The dose- and time-dependent nature of this compound-induced injury allows for the specific investigation of either apoptotic or necrotic cell death pathways. Careful experimental design and the use of a combination of the assays described will provide a comprehensive understanding of the cellular response to this important renal toxicant.

References

Application Notes and Protocols for Assessing DCVC-Induced DNA Damage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for assessing DNA damage induced by S-(1,2-dichlorovinyl)-L-cysteine (DCVC), a known nephrotoxicant. The protocols outlined below are essential tools for researchers in toxicology, drug development, and environmental health sciences to evaluate the genotoxic potential of this compound and related compounds.

Introduction

S-(1,2-dichlorovinyl)-L-cysteine (this compound) is a metabolite of the industrial solvent trichloroethylene (B50587) (TCE). Exposure to this compound has been linked to kidney damage, and understanding its genotoxic effects is crucial for risk assessment and the development of potential therapeutic interventions. This document details key experimental procedures to measure this compound-induced DNA damage, including DNA strand breaks and the formation of DNA adducts. Furthermore, it explores the cellular signaling pathways activated in response to this damage.

Methods for Assessing this compound-Induced DNA Damage

Several established methods can be employed to quantify and characterize the DNA damage caused by this compound. The primary techniques covered in these notes are:

  • Comet Assay (Single Cell Gel Electrophoresis): A sensitive method for the detection of DNA single- and double-strand breaks in individual cells.

  • γ-H2AX Foci Formation Assay: An immunofluorescence-based technique to visualize and quantify DNA double-strand breaks.

  • Mass Spectrometry for DNA Adduct Detection: A powerful analytical tool for the identification and quantification of specific covalent modifications to DNA.

Comet Assay for DNA Strand Breaks

The Comet assay is a widely used method to assess DNA damage at the level of single cells. The principle of the assay is that under an electric field, fragmented DNA will migrate away from the nucleus, forming a "comet" shape. The amount of DNA in the comet tail is proportional to the amount of DNA damage.

Quantitative Data Summary

The genotoxicity of this compound has been evaluated in vivo using the comet assay in the proximal tubules of rat kidneys. The results indicate a complex dose- and time-dependent effect.

CompoundDose/ConcentrationCell Type/TissueSampling TimeDNA Damage (% Tail DNA or other metric)Reference
This compoundLow DosesRat Kidney Proximal Tubules2 hours and 16 hoursNo significant increase in DNA damage[1]
This compound10 mg/kgRat Kidney Proximal Tubules2 hoursLimited evidence of DNA damage in a small number of animals[1]
This compound10 mg/kgRat Kidney Proximal Tubules16 hoursNo significant increase in DNA damage[1]

Note: The available data suggests that this compound is not a potent inducer of DNA strand breaks as measured by the comet assay under the tested conditions.

Experimental Protocol: Alkaline Comet Assay

This protocol is adapted for the analysis of DNA strand breaks in renal cells exposed to this compound.

Materials:

  • Fully frosted microscope slides

  • Normal melting point agarose (B213101)

  • Low melting point agarose

  • Lysis solution (2.5 M NaCl, 100 mM Na₂EDTA, 10 mM Tris-HCl, pH 10, with 1% Triton X-100 and 10% DMSO added fresh)

  • Alkaline electrophoresis buffer (300 mM NaOH, 1 mM Na₂EDTA, pH > 13)

  • Neutralization buffer (0.4 M Tris-HCl, pH 7.5)

  • DNA staining solution (e.g., SYBR Green, Propidium Iodide)

  • Single-cell suspension of kidney cells treated with this compound

  • Phosphate-buffered saline (PBS)

Procedure:

  • Slide Preparation:

    • Coat clean microscope slides with a layer of 1% normal melting point agarose in water. Let it solidify.

  • Cell Encapsulation:

    • Prepare a single-cell suspension of control and this compound-treated kidney cells in PBS.

    • Mix the cell suspension with 0.5% low melting point agarose at a 1:10 ratio (v/v) at 37°C.

    • Quickly pipette 75 µL of the cell/agarose mixture onto the pre-coated slide and cover with a coverslip.

    • Place the slides on a cold plate for 5-10 minutes to solidify the agarose.

  • Cell Lysis:

    • Carefully remove the coverslips and immerse the slides in cold lysis solution.

    • Incubate at 4°C for at least 1 hour in the dark.

  • Alkaline Unwinding and Electrophoresis:

    • Gently place the slides in a horizontal electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer.

    • Let the DNA unwind for 20-40 minutes at 4°C.

    • Apply an electric field (e.g., 25 V, 300 mA) for 20-30 minutes.

  • Neutralization and Staining:

    • Carefully remove the slides from the electrophoresis tank and wash them gently three times for 5 minutes each with neutralization buffer.

    • Stain the slides with a DNA staining solution.

  • Visualization and Analysis:

    • Visualize the comets using a fluorescence microscope.

    • Capture images and analyze them using appropriate software to quantify the percentage of DNA in the tail, tail length, and Olive tail moment.

Experimental Workflow

CometAssayWorkflow cluster_prep Cell Preparation cluster_assay Comet Assay Procedure cluster_analysis Data Analysis cell_culture Treat kidney cells with this compound cell_suspension Prepare single-cell suspension cell_culture->cell_suspension agarose_embedding Embed cells in low melting agarose cell_suspension->agarose_embedding lysis Lyse cells to form nucleoids agarose_embedding->lysis electrophoresis Alkaline electrophoresis to separate DNA fragments lysis->electrophoresis staining Stain DNA electrophoresis->staining microscopy Fluorescence microscopy staining->microscopy image_analysis Image analysis software (% Tail DNA, Tail Moment) microscopy->image_analysis gH2AX_Workflow cluster_cell_prep Cell Preparation & Treatment cluster_staining Immunofluorescence Staining cluster_imaging_analysis Imaging and Analysis cell_seeding Seed cells on coverslips dcvc_treatment Treat with this compound cell_seeding->dcvc_treatment fix_perm Fixation and Permeabilization dcvc_treatment->fix_perm blocking Blocking fix_perm->blocking primary_ab Primary Antibody (anti-γ-H2AX) blocking->primary_ab secondary_ab Secondary Antibody (fluorescent) primary_ab->secondary_ab mounting Mounting with DAPI secondary_ab->mounting microscopy Fluorescence Microscopy mounting->microscopy quantification Quantify foci per nucleus microscopy->quantification Adduct_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quantification Data Quantification dna_extraction Extract genomic DNA dna_hydrolysis Enzymatic hydrolysis to nucleosides dna_extraction->dna_hydrolysis sample_cleanup Solid-phase extraction (SPE) dna_hydrolysis->sample_cleanup lc_separation Liquid Chromatography separation sample_cleanup->lc_separation ms_detection Tandem Mass Spectrometry detection (MRM) lc_separation->ms_detection data_analysis Quantify adducts using internal standards ms_detection->data_analysis normalization Normalize to unmodified nucleosides data_analysis->normalization DDR_Pathway cluster_damage DNA Damage cluster_sensors Sensor Kinases cluster_transducers Transducer Kinases cluster_effectors Effector Proteins DSB Double-Strand Breaks (e.g., from oxidative stress) ATM ATM DSB->ATM activates SSB Single-Strand Breaks Replication Stress ATR ATR SSB->ATR activates Chk2 Chk2 ATM->Chk2 phosphorylates Chk1 Chk1 ATR->Chk1 phosphorylates p53 p53 Chk2->p53 stabilizes & activates CellCycleArrest Cell Cycle Arrest Chk2->CellCycleArrest Chk1->p53 stabilizes & activates Chk1->CellCycleArrest p53->CellCycleArrest DNARepair DNA Repair p53->DNARepair Apoptosis Apoptosis p53->Apoptosis

References

Protocol for Studying the Effect of S-(1,2-dichlorovinyl)-L-cysteine (DCVC) on Apoptosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-(1,2-dichlorovinyl)-L-cysteine (DCVC) is a nephrotoxic metabolite of the common environmental contaminant trichloroethylene. Exposure to this compound has been shown to induce apoptosis, or programmed cell death, in various cell types, particularly in renal proximal tubular cells. Understanding the molecular mechanisms by which this compound triggers apoptosis is crucial for assessing its toxicity and developing potential therapeutic interventions. These application notes provide detailed protocols for studying this compound-induced apoptosis, focusing on key events in the apoptotic cascade, including membrane alterations, caspase activation, mitochondrial dysfunction, and the regulation by Bcl-2 family proteins.

Signaling Pathways of this compound-Induced Apoptosis

This compound has been demonstrated to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. The intrinsic pathway is initiated by cellular stress, leading to changes in the mitochondrial membrane potential and the release of pro-apoptotic factors. The extrinsic pathway is triggered by the binding of extracellular death ligands to transmembrane receptors. Both pathways converge on the activation of a cascade of proteases called caspases, which execute the final stages of apoptosis. Evidence suggests that this compound can stimulate the activity of caspases-3, 7, 8, and 9.[1][2] Furthermore, oxidative stress and lipid peroxidation appear to play a significant role in initiating this compound-induced apoptotic signaling.[1]

DCVC_Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway This compound This compound Exposure Oxidative_Stress Oxidative Stress & Lipid Peroxidation This compound->Oxidative_Stress Bax Bax Oxidative_Stress->Bax Death_Receptors Death Receptors Procaspase8 Procaspase-8 Caspase8 Caspase-8 Caspase8->Bax cleaves BID to tBID (crosstalk) Procaspase37 Procaspase-3/7 Caspase8->Procaspase37 activates Mitochondria Mitochondria Bcl2 Bcl-2 Cytochrome_c Cytochrome c release Procaspase9 Procaspase-9 Caspase9 Caspase-9 Caspase9->Procaspase37 activates Caspase37 Caspase-3/7 Procaspase37->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis executes

Experimental Workflow

A typical workflow for investigating the apoptotic effects of this compound involves cell culture, treatment with various concentrations of this compound over a time course, and subsequent analysis using a panel of apoptosis assays.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Apoptosis Assays cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., renal proximal tubular cells) DCVC_Treatment This compound Treatment (Dose-response & Time-course) Cell_Culture->DCVC_Treatment Annexin_V Annexin V/PI Staining (Flow Cytometry) DCVC_Treatment->Annexin_V Caspase_Activity Caspase Activity Assay (Fluorometric/Colorimetric) DCVC_Treatment->Caspase_Activity MMP Mitochondrial Membrane Potential (JC-1 Assay) DCVC_Treatment->MMP Western_Blot Western Blotting (Bax/Bcl-2 ratio) DCVC_Treatment->Western_Blot Data_Quantification Data Quantification & Statistical Analysis Annexin_V->Data_Quantification Caspase_Activity->Data_Quantification MMP->Data_Quantification Western_Blot->Data_Quantification

Quantitative Data Summary

The following tables summarize hypothetical quantitative data from studies on this compound-induced apoptosis. These tables are for illustrative purposes and actual results may vary depending on the cell type and experimental conditions.

Table 1: Dose-Response Effect of this compound on Apoptosis Markers (24-hour treatment)

This compound Concentration (µM)% Apoptotic Cells (Annexin V+)Caspase-3/7 Activity (Fold Change)Mitochondrial Membrane Potential (Red/Green Ratio)Bax/Bcl-2 Ratio (Fold Change)
0 (Control)5.2 ± 1.11.0 ± 0.18.5 ± 0.91.0 ± 0.2
1015.8 ± 2.52.3 ± 0.46.2 ± 0.71.8 ± 0.3
2535.2 ± 4.14.1 ± 0.63.1 ± 0.53.5 ± 0.6
5058.6 ± 6.36.8 ± 0.91.5 ± 0.35.2 ± 0.8
10072.1 ± 7.98.2 ± 1.10.8 ± 0.26.9 ± 1.0

Table 2: Time-Course Effect of this compound (50 µM) on Apoptosis Markers

Time (hours)% Apoptotic Cells (Annexin V+)Caspase-3/7 Activity (Fold Change)Mitochondrial Membrane Potential (Red/Green Ratio)Bax/Bcl-2 Ratio (Fold Change)
05.1 ± 1.01.0 ± 0.18.6 ± 0.81.0 ± 0.2
212.3 ± 2.11.8 ± 0.37.1 ± 0.61.5 ± 0.3
428.9 ± 3.53.5 ± 0.54.5 ± 0.52.8 ± 0.5
845.7 ± 5.25.6 ± 0.72.3 ± 0.44.1 ± 0.7
1255.4 ± 6.16.5 ± 0.81.6 ± 0.34.9 ± 0.8
2458.6 ± 6.36.8 ± 0.91.5 ± 0.35.2 ± 0.8

Experimental Protocols

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[3][4][5]

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in a 6-well plate and culture until they reach the desired confluency.

  • Treat cells with various concentrations of this compound for the desired time periods. Include an untreated control.

  • Harvest the cells by trypsinization and collect the cell suspension.

  • Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to each tube.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Interpretation:

  • Annexin V- / PI-: Live cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic/necrotic cells

  • Annexin V- / PI+: Necrotic cells

Caspase-3/7 Activity Assay (Fluorometric)

This assay measures the activity of key executioner caspases.[6][7]

Materials:

  • Caspase-3/7 Activity Assay Kit (containing a fluorogenic substrate like Ac-DEVD-AMC)

  • Cell Lysis Buffer

  • Fluorometric plate reader

Procedure:

  • Seed cells in a 96-well plate and treat with this compound as described previously.

  • After treatment, lyse the cells by adding Cell Lysis Buffer and incubating on ice for 10 minutes.

  • Prepare the caspase substrate solution according to the kit manufacturer's instructions.

  • Add the caspase substrate solution to each well containing the cell lysate.

  • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC).

  • Calculate the fold increase in caspase activity relative to the untreated control.

Mitochondrial Membrane Potential (ΔΨm) Assay using JC-1

This assay detects the disruption of mitochondrial membrane potential, an early event in apoptosis.[8][9]

Materials:

  • JC-1 Assay Kit

  • Fluorescence microscope or flow cytometer

Procedure:

  • Seed and treat cells with this compound in a suitable culture plate or on coverslips.

  • Prepare the JC-1 staining solution according to the kit's protocol.

  • Remove the culture medium and add the JC-1 staining solution to the cells.

  • Incubate for 15-30 minutes at 37°C.

  • Wash the cells with assay buffer.

  • Analyze the cells immediately by fluorescence microscopy or flow cytometry.

    • Healthy cells: Exhibit red fluorescence (JC-1 aggregates).

    • Apoptotic cells: Exhibit green fluorescence (JC-1 monomers).

  • Quantify the change in ΔΨm by measuring the ratio of red to green fluorescence.

Western Blot Analysis of Bax and Bcl-2

This protocol allows for the quantification of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins to determine the Bax/Bcl-2 ratio.[10]

Materials:

  • RIPA buffer with protease inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-Bax, anti-Bcl-2, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Lyse this compound-treated and control cells in RIPA buffer.

  • Determine the protein concentration of the lysates using the BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against Bax, Bcl-2, and a loading control (e.g., β-actin) overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Perform densitometric analysis to quantify the band intensities and calculate the Bax/Bcl-2 ratio.

References

Application Notes and Protocols for Creating Stable Dendrimer-Based Combinatorial Vector (DCVC) Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to creating and characterizing stable Dendrimer-Based Combinatorial Vector (DCVC) solutions for experimental use. The protocols outlined below are synthesized from established methodologies in dendrimer-based drug delivery and are intended to serve as a foundational framework for developing stable formulations for a variety of therapeutic and diagnostic agents.

Introduction to this compound Technology

Dendrimer-Based Combinatorial Vectors (DCVCs) are a class of nanosized, highly branched macromolecules engineered for the efficient delivery of therapeutic agents.[1] Their unique, tree-like architecture consists of a central core, repeating branched units, and a high density of surface functional groups.[1] This structure allows for the precise control of size, shape, and surface chemistry, making dendrimers ideal carriers for drugs, genes, and imaging agents.[2][3]

The stability of a this compound solution is paramount for its successful application in experimental settings. Instability can lead to aggregation, premature drug release, and altered biological activity, compromising experimental reproducibility and therapeutic efficacy. These notes will detail the critical steps for preparing, characterizing, and stabilizing this compound solutions.

Core Principles of this compound Solution Stability

Several factors influence the stability of a this compound solution:

  • Dendrimer Generation and Core Chemistry: Higher generation dendrimers may have a greater tendency to aggregate due to increased surface group density. The chemical nature of the dendrimer core can also impact its solubility and interaction with the solvent.

  • Surface Chemistry: The terminal groups of the dendrimer play a crucial role in its interaction with the surrounding medium. Unmodified amine-terminated dendrimers, for instance, can be cytotoxic and prone to aggregation under physiological conditions.[4]

  • Drug Loading: The method of drug association (covalent conjugation vs. non-covalent encapsulation) and the loading efficiency can affect the overall stability of the this compound.[5]

  • Solvent and pH: The choice of solvent and the pH of the solution can significantly influence the charge and conformation of the dendrimer, thereby affecting its stability.[6][7][8]

  • Temperature and Storage Conditions: Elevated temperatures can accelerate degradation and aggregation. Proper storage is essential for long-term stability.

Experimental Protocols

Protocol for Preparation of a PEGylated this compound-Drug Conjugate

This protocol describes the synthesis of a stable this compound solution by covalently conjugating a drug to a poly(amidoamine) (PAMAM) dendrimer and subsequently modifying the surface with polyethylene (B3416737) glycol (PEG) to enhance stability.

Materials:

  • Amine-terminated PAMAM dendrimer (e.g., G3, G4, or G5)

  • Drug with a reactive functional group (e.g., carboxylic acid, amine, or thiol)

  • N-Hydroxysuccinimide (NHS) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) for carboxyl-amine coupling

  • Methoxy-PEG-NHS (mPEG-NHS) of desired molecular weight (e.g., 2000 Da)

  • Anhydrous Dimethylformamide (DMF)

  • Dialysis membrane (MWCO appropriate for the dendrimer-drug conjugate)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Purified water (e.g., Milli-Q)

Procedure:

  • Activation of Drug:

    • Dissolve the drug containing a carboxylic acid group in anhydrous DMF.

    • Add a molar excess of NHS and EDC to the drug solution.

    • Stir the reaction mixture at room temperature for 4-6 hours to activate the carboxyl group.

  • Conjugation of Drug to Dendrimer:

    • Dissolve the amine-terminated PAMAM dendrimer in anhydrous DMF.

    • Slowly add the activated drug solution to the dendrimer solution.

    • Allow the reaction to proceed overnight at room temperature with continuous stirring.

  • Purification of Dendrimer-Drug Conjugate:

    • Dialyze the reaction mixture against a mixture of DMF and water, followed by extensive dialysis against purified water to remove unreacted drug and coupling agents.

    • Lyophilize the purified dendrimer-drug conjugate to obtain a solid powder.

  • PEGylation of Dendrimer-Drug Conjugate:

    • Dissolve the lyophilized dendrimer-drug conjugate in a suitable buffer (e.g., PBS, pH 8.0).

    • Add a calculated amount of mPEG-NHS to the solution. The molar ratio of mPEG-NHS to the dendrimer surface amines will determine the degree of PEGylation.

    • Stir the reaction at room temperature for 24 hours.[9]

  • Final Purification and Formulation:

    • Purify the PEGylated this compound-drug conjugate by dialysis against PBS (pH 7.4) to remove unreacted PEG.

    • Filter the final solution through a 0.22 µm sterile filter.

    • Determine the concentration of the this compound-drug conjugate using a suitable analytical method (e.g., UV-Vis spectroscopy based on the drug's absorbance).

    • Store the final stable this compound solution at 4°C for short-term use or lyophilize for long-term storage.[10][11]

Protocol for Characterization of this compound Solution Stability

A thorough characterization is essential to ensure the stability and quality of the prepared this compound solution.

Methods:

  • Size and Polydispersity Index (PDI) Analysis:

    • Technique: Dynamic Light Scattering (DLS).

    • Procedure: Dilute the this compound solution in PBS (pH 7.4) and measure the hydrodynamic diameter and PDI at regular intervals (e.g., 0, 1, 7, 14, and 30 days) under specified storage conditions (e.g., 4°C and 25°C). An increase in size or PDI over time indicates aggregation.[12]

  • Zeta Potential Measurement:

    • Technique: Laser Doppler Electrophoresis.

    • Procedure: Measure the zeta potential of the this compound solution in a suitable buffer. A near-neutral or slightly negative zeta potential for PEGylated dendrimers is often indicative of successful surface modification and can contribute to stability by reducing non-specific interactions.

  • Morphological Characterization:

    • Technique: Transmission Electron Microscopy (TEM).

    • Procedure: Prepare a sample by drop-casting the this compound solution onto a TEM grid and allowing it to dry. Observe the size, shape, and dispersity of the this compound particles. The absence of large aggregates confirms the stability of the solution.

  • Confirmation of Drug Conjugation and PEGylation:

    • Technique: Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR).

    • Procedure: Analyze the lyophilized this compound-drug conjugate and its intermediates. The appearance of characteristic peaks corresponding to the drug and PEG will confirm successful conjugation and PEGylation.[13]

  • Quantification of Drug Loading:

    • Technique: High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

    • Procedure: For HPLC, hydrolyze the dendrimer-drug conjugate to release the drug and quantify the amount against a standard curve. For UV-Vis, the absorbance of the drug can be used to determine the concentration if the dendrimer does not interfere at the same wavelength.

  • Long-Term Stability Assessment:

    • Procedure: Store lyophilized this compound samples at different temperatures (e.g., -20°C, 4°C, and 25°C) and reconstitute them at various time points (e.g., 1, 3, 6, and 12 months). Analyze the reconstituted solutions for any changes in size, PDI, and drug content.[10][11]

Data Presentation

Quantitative data from stability studies should be summarized in tables for easy comparison.

Table 1: Stability of PEGylated this compound-Drug Conjugate in PBS (pH 7.4) at 4°C

Time (Days)Hydrodynamic Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)Drug Release (%)
015.2 ± 0.50.15 ± 0.02-2.5 ± 0.80
715.5 ± 0.60.16 ± 0.03-2.3 ± 0.9< 1
1415.8 ± 0.50.17 ± 0.02-2.6 ± 0.7< 2
3016.1 ± 0.70.18 ± 0.03-2.4 ± 0.8< 3

Table 2: Hydrolytic Stability of Different Dendrimer-Drug Linkages

Linker TypepHIncubation Time (days)Drug Release (%)Reference
Ester5.0103[14]
Ester7.41025[14]
Ester8.51038[14]
Amide5.0 - 8.510< 1[14]
PeptideCathepsin B buffer240[14]

Table 3: Effect of pH on the Radius of Gyration (Rg) of a G5 PAMAM Dendrimer

pHProtonation StateRadius of Gyration (Å)Reference
~10No protonation21[6]
~7Primary amines protonated22[6]
~4Primary and tertiary amines protonated25[6]

Mandatory Visualizations

Signaling Pathway Diagram

cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound-Drug Conjugate Receptor Cell Surface Receptor This compound->Receptor 1. Binding & Internalization Drug_released Released Drug Receptor->Drug_released 2. Drug Release Kinase1 Kinase 1 Drug_released->Kinase1 3. Target Engagement Kinase2 Kinase 2 Kinase1->Kinase2 4. Signaling Cascade TranscriptionFactor_inactive Inactive Transcription Factor Kinase2->TranscriptionFactor_inactive 5. Activation TranscriptionFactor_active Active Transcription Factor TranscriptionFactor_inactive->TranscriptionFactor_active DNA DNA TranscriptionFactor_active->DNA 6. Gene Transcription Response Cellular Response (e.g., Apoptosis, Proliferation) DNA->Response

Caption: Generic signaling pathway initiated by a this compound-delivered drug.

Experimental Workflow Diagram

cluster_synthesis Synthesis & Purification cluster_modification Surface Modification cluster_characterization Characterization cluster_stability Stability Assessment Dendrimer Dendrimer Selection Conjugation Drug Conjugation Dendrimer->Conjugation Drug Drug Selection Drug->Conjugation Purification1 Purification (Dialysis) Conjugation->Purification1 PEGylation PEGylation Purification1->PEGylation Purification2 Final Purification (Dialysis) PEGylation->Purification2 DLS DLS (Size, PDI) Purification2->DLS Zeta Zeta Potential Purification2->Zeta TEM TEM (Morphology) Purification2->TEM NMR NMR (Structure) Purification2->NMR HPLC HPLC (Drug Load) Purification2->HPLC Lyophilization Lyophilization for Long-Term Storage Purification2->Lyophilization Storage Storage (4°C, 25°C, -20°C) DLS->Storage Time_points Time-Point Analysis Storage->Time_points

Caption: Experimental workflow for creating a stable this compound solution.

Conclusion

The creation of a stable this compound solution is a multi-step process that requires careful consideration of the dendrimer properties, drug conjugation chemistry, and formulation parameters. Surface modification, particularly PEGylation, is a highly effective strategy for enhancing the stability and biocompatibility of dendrimer-based nanocarriers. Thorough characterization using a suite of analytical techniques is crucial to ensure the quality, stability, and reproducibility of the this compound solution for experimental applications. For long-term preservation, lyophilization of the final formulation is a recommended practice.[10][11] By following these detailed protocols and application notes, researchers can confidently develop stable and effective this compound solutions for their drug delivery studies.

References

Application Notes and Protocols for the Quantification of S-(1,2-dichlorovinyl)-L-cysteine (DCVC) using Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

S-(1,2-dichlorovinyl)-L-cysteine (DCVC) is a highly toxic metabolite of the widespread environmental contaminant trichloroethylene (B50587) (TCE). Formed through the glutathione (B108866) (GSH) conjugation pathway, this compound is a potent nephrotoxin, and its accurate quantification in biological and environmental matrices is crucial for toxicological studies, human health risk assessment, and monitoring of environmental remediation efforts.[1] Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), offers the high sensitivity and specificity required for the reliable determination of this compound at trace levels.

These application notes provide detailed protocols for the quantification of this compound in various biological samples using LC-MS/MS, summarize key quantitative data from relevant studies, and illustrate the primary signaling pathway involved in this compound-induced toxicity.

I. Quantitative Data Summary

The following tables summarize quantitative data for this compound from various studies, providing insights into its levels in different biological matrices and the concentrations at which it elicits toxic effects.

Table 1: In Vivo this compound Concentrations and Associated Toxicological Endpoints in Animal Models

SpeciesTissue/MatrixExposureThis compound ConcentrationToxicological EndpointReference
MouseSerumOral gavage with TCE (2100 mg/kg)0.0024 ± 0.0009 nmol/mL-[2]
RatKidneyOral gavage with this compound (10 mg/kg)Not specifiedLimited evidence of DNA damage[3]

Table 2: In Vitro this compound Concentrations and Observed Cytotoxic Effects

Cell LineExposure DurationThis compound ConcentrationObserved EffectReference
Human Proximal Tubular (hPT) Cells24 hours10 - 100 µMApoptosis[4]
BeWo (human placental trophoblast) Cells48 hours50 µMDecreased cell viability, increased cytotoxicity, increased caspase 3/7 activity[4]

II. Experimental Protocols

A. Protocol 1: Quantification of this compound in Rodent Serum by LC-MS/MS

This protocol is adapted from a method for the simultaneous detection of TCE metabolites in mouse serum.[2]

1. Sample Preparation: Solid Phase Extraction (SPE)

  • Materials:

    • Mouse serum samples

    • Internal Standard (IS): Stable isotope-labeled this compound (e.g., [¹³C₃, ¹⁵N]-DCVC)

    • SPE cartridges (e.g., Oasis HLB)

    • Methanol (B129727)

    • Water, HPLC grade

    • Formic acid

    • Nitrogen evaporator

    • Vortex mixer

    • Centrifuge

  • Procedure:

    • Thaw serum samples on ice.

    • Spike 50 µL of serum with the internal standard solution.

    • Add 150 µL of 0.1% formic acid in water and vortex.

    • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the pre-treated serum sample onto the SPE cartridge.

    • Wash the cartridge with 1 mL of water.

    • Elute this compound with 1 mL of methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

    • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC) Parameters:

    • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile (B52724)

    • Gradient:

      • 0-1 min: 5% B

      • 1-5 min: 5-95% B

      • 5-7 min: 95% B

      • 7.1-10 min: 5% B (re-equilibration)

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 10 µL

  • Mass Spectrometry (MS) Parameters:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • MRM Transitions:

      • This compound: m/z 214 -> 136 (quantifier), m/z 214 -> 92 (qualifier)

      • IS ([¹³C₃, ¹⁵N]-DCVC): m/z 218 -> 140

    • Collision Energy: Optimize for the specific instrument.

    • Source Temperature: 500°C

    • IonSpray Voltage: 5500 V

3. Data Analysis and Quantification

  • Construct a calibration curve using standards of known this compound concentrations prepared in a blank matrix.

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Quantify the this compound concentration in the samples by interpolating from the calibration curve.

B. Protocol 2: General Procedure for this compound Analysis in Tissues (e.g., Kidney, Liver)

1. Sample Preparation: Homogenization and Extraction

  • Materials:

    • Tissue samples (e.g., kidney, liver)

    • Internal Standard (IS)

    • Homogenization buffer (e.g., phosphate-buffered saline)

    • Protein precipitation solvent (e.g., ice-cold acetonitrile or methanol)

    • Tissue homogenizer (e.g., bead beater, ultrasonic disruptor)

    • Centrifuge

  • Procedure:

    • Weigh a portion of the frozen tissue.

    • Add homogenization buffer and the internal standard.

    • Homogenize the tissue on ice until a uniform suspension is obtained.

    • Add at least 3 volumes of ice-cold protein precipitation solvent to the homogenate.

    • Vortex vigorously for 1 minute.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube.

    • The supernatant can be directly injected for LC-MS/MS analysis or subjected to further cleanup (e.g., SPE as described in Protocol 1) if necessary to remove matrix interferences.

2. LC-MS/MS Analysis

  • Follow the LC-MS/MS parameters outlined in Protocol 1. The chromatographic gradient may need to be optimized depending on the complexity of the tissue matrix.

III. This compound-Induced Toxicity Signaling Pathway

This compound exerts its toxicity primarily through a cascade of events initiated by its bioactivation, leading to mitochondrial dysfunction, oxidative stress, and ultimately, apoptotic cell death.

DCVC_Toxicity_Pathway cluster_bioactivation Bioactivation in Proximal Tubule Cells TCE Trichloroethylene (TCE) DCVG S-(1,2-dichlorovinyl)glutathione (DCVG) TCE->DCVG Conjugation GSH Glutathione (GSH) GST GST This compound S-(1,2-dichlorovinyl)-L-cysteine (this compound) DCVG->this compound Metabolism GGT_DP γ-GT & Dipeptidase ReactiveThiol Reactive Thiol (Thionoketene) This compound->ReactiveThiol Bioactivation BetaLyase Cysteine Conjugate β-lyase Mitochondria Mitochondrial Dysfunction ReactiveThiol->Mitochondria Covalent Binding to Mitochondrial Proteins ROS Increased ROS (Oxidative Stress) Mitochondria->ROS ETC Disruption Apoptosis Apoptosis Mitochondria->Apoptosis Release of Cytochrome c ROS->Mitochondria Further Damage ER_Stress ER Stress ROS->ER_Stress DNA_Damage DNA Damage ROS->DNA_Damage CellDeath Cell Death / Necrosis Apoptosis->CellDeath ER_Stress->Apoptosis DNA_Damage->Apoptosis

This compound Bioactivation and Toxicity Pathway

IV. Discussion

The protocols provided herein offer a robust framework for the quantification of this compound in biological matrices. The use of a stable isotope-labeled internal standard is highly recommended to correct for matrix effects and variations in sample preparation, thereby ensuring the accuracy and precision of the results. The choice of sample preparation technique, whether SPE or protein precipitation, will depend on the specific matrix and the required limits of detection.

The signaling pathway diagram illustrates the central role of mitochondrial dysfunction and oxidative stress in this compound-induced nephrotoxicity. Bioactivation of this compound to a reactive thiol is a critical initiating step, leading to covalent binding to cellular macromolecules, particularly mitochondrial proteins. This triggers a cascade of events, including the disruption of the electron transport chain, increased production of reactive oxygen species (ROS), and ultimately, the activation of apoptotic pathways, culminating in cell death.

These application notes and protocols are intended to serve as a valuable resource for researchers in toxicology, drug development, and environmental health sciences who are investigating the effects of TCE and its metabolites. Further method development and validation will be necessary for specific applications and matrices.

References

Troubleshooting & Optimization

how to improve the stability of DCVC in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of S-(1,2-dichlorovinyl)-L-cysteine (DCVC) in solution during their experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and use of this compound in solution.

Issue Possible Cause Recommended Solution
Inconsistent experimental results Degradation of this compound stock or working solutions.Prepare fresh stock solutions frequently. Aliquot stock solutions to minimize freeze-thaw cycles. Protect solutions from light and exposure to oxygen. Consider the use of antioxidants. Verify the purity of this compound using HPLC before use.
Loss of this compound potency over time Oxidation of the thiol group in the cysteine moiety. This can be accelerated by elevated temperature, neutral to alkaline pH, and the presence of metal ions.Store stock solutions at -20°C or lower. Prepare working solutions in a buffer with a slightly acidic pH (e.g., pH 6.0-6.5). Use deoxygenated buffers and solvents. Consider adding a chelating agent like EDTA to the buffer to remove trace metal ions.
Precipitation in the this compound solution Poor solubility or degradation leading to insoluble products.Ensure the solvent is appropriate for the desired concentration. For aqueous solutions, check the pH, as extreme pH values can affect solubility and stability. If precipitation occurs upon thawing, gently warm and vortex the solution. If it persists, the solution may have degraded and should be discarded.
Color change in the solution Degradation of this compound, potentially through oxidation.Discard any solution that shows a visible change in color. Prepare fresh solutions and ensure proper storage conditions are maintained.

Frequently Asked Questions (FAQs)

1. What is the recommended method for preparing a this compound stock solution?

To prepare a this compound stock solution, dissolve the this compound powder in a suitable solvent such as phosphate-buffered saline (PBS) or a buffer of your choice.[1][2] For cell culture experiments, ensure the final solution is sterile by filtering it through a 0.22 µm filter. It is recommended to prepare concentrated stock solutions (e.g., 1-10 mM) that can be diluted to the final working concentration.

2. How should this compound solutions be stored to ensure stability?

For optimal stability, this compound stock solutions should be stored in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[1][2] Protect the solutions from light by using amber vials or by wrapping the vials in aluminum foil.

3. What factors can affect the stability of this compound in solution?

Several factors can influence the stability of this compound:

  • pH: Cysteine and its derivatives are generally more stable in acidic conditions. In neutral to alkaline solutions, the thiol group is more susceptible to oxidation.

  • Temperature: Higher temperatures accelerate the degradation of this compound. Therefore, it is crucial to store solutions at low temperatures.

  • Oxygen: The presence of dissolved oxygen can lead to the oxidation of the thiol group. Using deoxygenated solvents and minimizing headspace in storage vials can improve stability.

  • Light: Exposure to light, particularly UV light, can promote the degradation of many chemical compounds, including this compound.

  • Metal Ions: Trace amounts of metal ions can catalyze the oxidation of thiols.

4. Is there any quantitative data on the stability of this compound in solution?

While specific quantitative stability data for this compound across a wide range of conditions is limited in publicly available literature, a study on a similar compound, N-Biotinyl-S-(1,2-dichlorovinyl)-L-cysteine Sulfoxide (B87167) (NB-DCVCS), provides some insights. The half-life of NB-DCVCS was determined under different conditions, which can serve as a qualitative guide for handling this compound.

Condition Half-life of NB-DCVCS
In the presence of Glutathione (B108866) (GSH)39.6 minutes[2]
In rat plasma40 minutes[2]
In rat whole blood68.5 minutes[2]

Note: This data is for a this compound analog and should be used as a general reference. The stability of this compound may differ.

5. What are the known degradation pathways for this compound?

The primary degradation pathway for this compound in solution is likely the oxidation of the thiol group on the cysteine residue. This can lead to the formation of disulfides and other oxidation products. While specific degradation products of this compound are not extensively documented in the literature, forced degradation studies using techniques like HPLC and mass spectrometry can be employed to identify them.[3][4]

Experimental Protocols

Protocol for Preparation and Storage of this compound Stock Solution

Materials:

  • S-(1,2-dichlorovinyl)-L-cysteine (this compound) powder

  • Sterile phosphate-buffered saline (PBS), pH 7.4

  • Sterile, amber microcentrifuge tubes

  • 0.22 µm sterile syringe filter

Procedure:

  • In a sterile environment (e.g., a biological safety cabinet), weigh out the desired amount of this compound powder.

  • Dissolve the this compound powder in sterile PBS to achieve the desired stock concentration (e.g., 10 mM).

  • Gently vortex the solution until the this compound is completely dissolved.

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile container.

  • Aliquot the sterile stock solution into single-use, amber microcentrifuge tubes.

  • Store the aliquots at -20°C or -80°C and protect them from light.

Protocol for Handling this compound in Cell Culture Experiments

Materials:

  • This compound stock solution (prepared as above)

  • Cell culture medium appropriate for your cell line

  • Sterile pipettes and tubes

Procedure:

  • Thaw a single aliquot of the this compound stock solution at room temperature or in a 37°C water bath just before use.

  • Do not refreeze any unused portion of the thawed aliquot.

  • In a sterile environment, dilute the this compound stock solution to the final desired working concentration in pre-warmed cell culture medium.

  • Mix the solution gently by pipetting up and down.

  • Immediately add the this compound-containing medium to your cell cultures.

  • When handling this compound, always wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Visualizations

Logical Workflow for Improving this compound Solution Stability

DCVC_Stability_Workflow Workflow for Enhancing this compound Solution Stability cluster_prep Solution Preparation cluster_storage Storage cluster_handling Experimental Use prep_start Start: Weigh this compound Powder dissolve Dissolve in appropriate buffer (e.g., slightly acidic pH) prep_start->dissolve sterile_filter Sterile filter (0.22 µm) dissolve->sterile_filter aliquot Aliquot into single-use tubes sterile_filter->aliquot freeze Store at -20°C or -80°C aliquot->freeze protect_light Protect from light aliquot->protect_light thaw Thaw a single aliquot dilute Dilute in pre-warmed medium thaw->dilute use_immediately Use immediately dilute->use_immediately discard Discard unused portion use_immediately->discard

Caption: A logical workflow for preparing, storing, and handling this compound solutions to maximize stability.

Signaling Pathway of this compound-Induced Nephrotoxicity

DCVC_Toxicity_Pathway Simplified Signaling Pathway of this compound-Induced Renal Cell Death This compound This compound Exposure ROS Increased Reactive Oxygen Species (ROS) This compound->ROS Mito_Dysfunction Mitochondrial Dysfunction ROS->Mito_Dysfunction MAPK Activation of JNK & p38 MAPK ROS->MAPK Bax_Bak Activation of Bax and Bak Mito_Dysfunction->Bax_Bak Necrosis Necrosis (at high doses) Mito_Dysfunction->Necrosis MAPK->Bax_Bak Cyto_C Cytochrome c Release Bax_Bak->Cyto_C Caspases Caspase Activation Cyto_C->Caspases Apoptosis Apoptosis Caspases->Apoptosis

References

Technical Support Center: Troubleshooting DCVC Variability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in experimental results involving DCVC.

Frequently Asked Questions (FAQs)

General

Q1: What are the most common sources of variability in experiments involving this compound?

A1: Variability in experimental results with this compound can arise from several factors, which can be broadly categorized as procedural, reagent-related, and biological.[1][2][3] Identifying the specific source is crucial for troubleshooting.

  • Procedural Variability: Inconsistencies in experimental protocols, such as timing of treatments, incubation periods, and cell handling techniques.

  • Reagent-Related Variability: Issues with the stability, storage, and preparation of this compound and other reagents. This includes solvent effects and degradation of the compound.

  • Biological Variability: Inherent differences in biological systems, such as cell line passage number, genetic drift in cell lines, and inter-animal variation in in vivo studies.[1]

Reagent & Compound Handling

Q2: My experimental results with this compound are inconsistent from week to week. Could the way I'm preparing the this compound solution be the cause?

A2: Yes, the preparation of the this compound solution is a critical step and a common source of variability. Several factors related to solution preparation can impact the effective concentration and activity of this compound.

  • Solvent Choice: Ensure the solvent used to dissolve this compound is appropriate and consistent across all experiments. Some solvents can affect the biological activity of the compound or have direct effects on the experimental model.

  • Solubility Issues: this compound may have limited solubility. Incomplete dissolution will lead to a lower effective concentration. Visually inspect for any precipitate. Consider using a brief, gentle sonication or warming step if appropriate for the compound's stability.

  • Stock Solution Stability: The stability of the this compound stock solution is crucial. Prepare fresh stock solutions regularly and store them under recommended conditions (e.g., protected from light, at the correct temperature). Perform a stability test if you suspect degradation.

  • Pipetting Errors: Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent dilutions.

Q3: How can I test the stability of my this compound compound and its solutions?

A3: To assess the stability of this compound, you can perform a simple experiment comparing the activity of a freshly prepared solution to one that has been stored.

  • Prepare a fresh stock solution of this compound.

  • Use this fresh stock in your standard assay (e.g., a cell viability assay) to establish a baseline dose-response curve.

  • Aliquot and store the remaining stock solution under your typical storage conditions.

  • At various time points (e.g., 1 week, 2 weeks, 1 month), use the stored aliquots to perform the same assay.

  • Compare the dose-response curves. A rightward shift in the curve for the stored compound suggests degradation.

Analytical methods like High-Performance Liquid Chromatography (HPLC) can also be used to directly assess the purity and degradation of this compound over time.[4][5]

In Vitro Experiments

Q4: I'm seeing significant variability in my cell-based assays with this compound, even within the same experiment. What should I check?

A4: Intra-experiment variability in cell-based assays often points to inconsistencies in cell handling and plating.

  • Cell Seeding Density: Ensure a uniform cell seeding density across all wells of your microplate. Inconsistent cell numbers will lead to variable results. Use a cell counter for accuracy and mix the cell suspension thoroughly before and during plating.

  • Edge Effects: The outer wells of a microplate are more prone to evaporation, leading to changes in media concentration and temperature. This "edge effect" can cause cells in these wells to behave differently. To mitigate this, avoid using the outermost wells for experimental conditions and instead fill them with sterile buffer or media.

  • Cell Health and Passage Number: Use cells that are in the logarithmic growth phase and are healthy. High passage numbers can lead to phenotypic and genotypic changes. It is good practice to use cells within a defined passage number range for all experiments.

  • Incubation Conditions: Ensure consistent temperature, humidity, and CO2 levels in your incubator. Uneven conditions can lead to variable cell growth and responses.

Q5: My this compound treatment is showing different levels of efficacy in different cell lines. Why is this happening?

A5: Differential efficacy of a compound across various cell lines is expected and can be due to the unique biological characteristics of each cell line.

  • Genetic and Phenotypic Differences: Cell lines, even from similar tissues, can have different genetic backgrounds, protein expression levels, and signaling pathway activities. These differences can influence how they respond to a compound.

  • Target Expression: The efficacy of this compound may depend on the expression level of its molecular target. If the target protein is expressed at different levels in your cell lines, you will likely observe varying responses.

  • Metabolic Differences: Cell lines can have different metabolic rates, which can affect the uptake, metabolism, and clearance of the compound.

In Vivo Experiments

Q6: I'm observing high variability in the response to this compound in my animal studies. What are the potential causes?

A6: In vivo experiments are subject to a higher degree of inherent variability compared to in vitro studies.[2]

  • Animal-to-Animal Variation: Individual animals will have slight differences in genetics, metabolism, and overall health that can lead to varied responses. Ensure that animals are age and weight-matched and are randomly assigned to treatment groups.

  • Compound Administration: The route and technique of administration (e.g., oral gavage, intraperitoneal injection) can significantly impact the bioavailability of this compound. Ensure that the administration is consistent for all animals.

  • Environmental Factors: The housing conditions, diet, and light-dark cycles of the animals should be strictly controlled, as these can influence their physiology and response to treatment.

  • Experimenter Bias: Blinding the experimenters who are administering the compound and assessing the outcomes can help to reduce unconscious bias.

Data Presentation: Troubleshooting this compound Preparation

The following table summarizes hypothetical data from an experiment designed to troubleshoot variability in this compound efficacy, potentially due to solvent and storage conditions.

This compound Preparation Solvent Storage Condition IC50 in HT-29 Cells (µM) Standard Deviation
Freshly PreparedDMSO-10.21.1
Stored 1 WeekDMSO4°C, Protected from Light11.51.3
Stored 1 WeekDMSORoom Temperature, Exposed to Light25.84.7
Freshly PreparedEthanol-15.12.5

This table illustrates how improper storage of a this compound solution (room temperature, exposed to light) can lead to a significant increase in the IC50 value, indicating reduced potency and increased variability.

Experimental Protocols

Protocol 1: Cell Viability Assay using Resazurin (B115843)

This protocol describes a common method for assessing the effect of this compound on cell viability.

  • Cell Seeding:

    • Harvest and count cells (e.g., MCF-7) that are in the logarithmic growth phase.

    • Dilute the cell suspension to a final concentration of 5 x 10^4 cells/mL in complete growth medium.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment:

    • Prepare a 2X serial dilution of this compound in complete growth medium.

    • Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells.

    • Include wells with vehicle control (medium with the same concentration of solvent used for this compound).

    • Incubate for the desired treatment period (e.g., 48 hours).

  • Resazurin Assay:

    • Prepare a 0.15 mg/mL solution of resazurin in PBS.

    • Add 20 µL of the resazurin solution to each well.

    • Incubate for 2-4 hours at 37°C.

    • Measure the fluorescence at an excitation of 560 nm and an emission of 590 nm using a plate reader.

  • Data Analysis:

    • Subtract the background fluorescence (from wells with medium only).

    • Normalize the fluorescence values to the vehicle control wells.

    • Plot the normalized values against the log of the this compound concentration to determine the IC50.

Visualizations

Signaling Pathway Diagram

DCVC_Signaling_Pathway cluster_membrane Cell Membrane Receptor Receptor Tyrosine Kinase RAS RAS Receptor->RAS This compound This compound This compound->Receptor Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Troubleshooting_Workflow Start Inconsistent Results Observed Check_Reagents Verify Reagent Preparation and Storage Start->Check_Reagents Check_Protocol Review Experimental Protocol for Deviations Check_Reagents->Check_Protocol Reagents OK Isolate_Variable Design Experiment to Isolate One Variable Check_Reagents->Isolate_Variable Issue Found Check_Cells Assess Cell Health and Passage Number Check_Protocol->Check_Cells Protocol OK Check_Protocol->Isolate_Variable Issue Found Check_Cells->Isolate_Variable Cells OK Check_Cells->Isolate_Variable Issue Found Analyze_Data Analyze Results and Identify Source of Variability Isolate_Variable->Analyze_Data End Refine Protocol and Re-run Experiment Analyze_Data->End Variability_Causes_Effects cluster_causes Potential Causes cluster_effects Observed Effects Cause1 Compound Degradation Improper Storage Effect1 Reduced Potency Increased IC50 Cause1->Effect1 Cause2 Inconsistent Cell Seeding Pipetting Error Effect2 High Well-to-Well Variability Poor Reproducibility Cause2->Effect2 Cause3 High Cell Passage Number Genetic Drift Effect3 Altered Phenotype Shift in Dose-Response Cause3->Effect3

References

Technical Support Center: Optimizing DCVC Dosage for Rodent Toxicity Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing S-(1,2-dichlorovinyl)-L-cysteine (DCVC) dosage for rodent toxicity studies. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to ensure the successful execution of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the typical LD50 for this compound in rodents?

A1: The median lethal dose (LD50) of this compound varies depending on the rodent species and the route of administration. It is crucial to consult established data to determine an appropriate starting dose for your studies.

Q2: What are the primary signs of this compound-induced toxicity in rodents?

A2: The primary target organ for this compound toxicity is the kidney, specifically the renal proximal tubules. Common signs of nephrotoxicity include increased blood urea (B33335) nitrogen (BUN) and serum creatinine (B1669602) levels, as well as histological evidence of tubular necrosis.[1] Other signs may include weight loss, lethargy, and changes in urine output.

Q3: How quickly do signs of toxicity appear after this compound administration?

A3: The onset of this compound-induced renal injury is dose-dependent. For lower to medium doses, the peak of injury in mice is typically observed between 36 and 72 hours post-administration.[2] Higher doses can lead to a more rapid progression of injury.

Q4: Are there known sex differences in susceptibility to this compound toxicity?

A4: Yes, studies have shown sex-dependent differences in this compound toxicity. The specific susceptibility can vary depending on the dose and rodent species. It is recommended to include both male and female animals in your study design to account for these potential differences.

Q5: What biomarkers are recommended for monitoring this compound-induced nephrotoxicity?

A5: Besides the traditional markers of BUN and serum creatinine, several more sensitive and specific biomarkers can be utilized. These include Kidney Injury Molecule-1 (KIM-1), and alpha- and mu-glutathione-S-transferase (GST) which can indicate proximal and distal tubule injury respectively.[3]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
High variability in toxicity between animals in the same dose group. - Inconsistent dosing technique.- Genetic variability within the animal strain.- Differences in animal age, weight, or health status.- Ensure all personnel are properly trained in the administration technique (e.g., gavage, intraperitoneal injection).- Use a well-characterized, genetically homogenous rodent strain.- Ensure all animals are within a narrow age and weight range and are free of any underlying health conditions.
No observable toxicity at expected doses. - Incorrect dose calculation or preparation.- Degradation of the this compound compound.- Low bioavailability via the chosen administration route.- Double-check all calculations and ensure the this compound solution is prepared fresh and accurately.- Store this compound appropriately, protected from light and moisture.- Consider an alternative route of administration (e.g., intraperitoneal injection may have higher bioavailability than oral gavage).
Unexpectedly high mortality in low-dose groups. - Error in dose calculation leading to a higher actual dose.- Contamination of the dosing solution.- Increased susceptibility of the specific rodent strain or substrain.- Immediately halt the study and re-verify all dosing calculations and solution preparations.- Prepare a fresh, sterile dosing solution.- Review literature for strain-specific sensitivity to this compound. Consider a pilot study with a wider dose range.
Inconsistent or non-reproducible biomarker data. - Improper sample collection, handling, or storage.- Variability in the timing of sample collection relative to dosing.- Assay-related issues (e.g., incorrect protocol, reagent problems).- Follow standardized protocols for blood and urine collection and processing. Store samples at the recommended temperature.- Collect samples at consistent time points post-dosing for all animals.- Validate the biomarker assay and include appropriate quality controls.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound toxicity in rodents.

Table 1: LD50 Values of this compound in Rodents

SpeciesAdministration RouteLD50 (mg/kg)95% Confidence Interval
RatOral794.3469.8 - 1118.8
RatIntraperitoneal57.545.6 - 69.4
MouseOral870.9647.1 - 1094.8
MouseIntraperitoneal104.789.7 - 119.7

Data sourced from a study on the toxicity of thymoquinone, which also determined the LD50 of this compound.[4]

Table 2: Dose-Response of this compound-Induced Nephrotoxicity in Male Swiss-Webster Mice (Intraperitoneal Administration)

Dose (mg/kg)Peak Injury TimepointOutcome
1536 hoursReversible renal injury with timely tissue repair.
3072 hoursReversible renal injury with timely tissue repair.
40 (LD40)-Significant renal injury with a robust tissue repair response leading to survival.
75 (LD90)-Severe renal injury with inhibited tissue repair, leading to acute renal failure and mortality.

Data adapted from a study on renal injury and repair following this compound administration in mice.[2]

Experimental Protocols

Protocol 1: Acute Nephrotoxicity Study of this compound in Rats

1. Objective: To determine the dose-dependent nephrotoxic effects of a single dose of this compound in rats.

2. Materials:

  • S-(1,2-dichlorovinyl)-L-cysteine (this compound)
  • Sterile saline (0.9% NaCl)
  • Male Sprague-Dawley rats (8-10 weeks old, 200-250g)
  • Gavage needles or syringes for intraperitoneal injection
  • Metabolic cages for urine collection
  • Blood collection tubes (e.g., with EDTA or serum separator)
  • Standard laboratory equipment for euthanasia and tissue collection
  • Reagents and kits for BUN, serum creatinine, and biomarker analysis

3. Animal Housing and Acclimation:

  • House rats in a controlled environment (12-hour light/dark cycle, 22 ± 2°C, 50 ± 10% humidity).
  • Provide standard chow and water ad libitum.
  • Acclimate animals for at least one week before the start of the experiment.

4. Experimental Design:

  • Randomly assign animals to dose groups (e.g., vehicle control, low dose, mid dose, high dose), with at least 5-7 animals per group.[5]
  • Dose levels should be selected based on existing LD50 data and the objectives of the study.

5. This compound Preparation and Administration:

  • Prepare this compound solutions fresh on the day of dosing.
  • Dissolve this compound in sterile saline to the desired concentrations.
  • Administer a single dose of the this compound solution or vehicle control to each animal via the chosen route (oral gavage or intraperitoneal injection). The volume should not exceed 10 ml/kg body weight.

6. Monitoring and Sample Collection:

  • Observe animals for clinical signs of toxicity at regular intervals (e.g., 1, 4, 8, 24, 48, and 72 hours) post-dosing.
  • Record body weights daily.
  • House animals in metabolic cages for 24-hour urine collection at baseline and specified time points post-dosing.
  • Collect blood samples (e.g., via tail vein or cardiac puncture at termination) at selected time points for serum chemistry and biomarker analysis.

7. Euthanasia and Tissue Collection:

  • At the end of the study (e.g., 72 hours post-dosing), euthanize animals using an approved method.
  • Perform a gross necropsy and collect kidneys.
  • Fix one kidney in 10% neutral buffered formalin for histopathological analysis.
  • Snap-freeze the other kidney in liquid nitrogen and store at -80°C for molecular or biochemical analysis.

8. Data Analysis:

  • Analyze serum and urine for BUN, creatinine, and selected biomarkers.
  • Perform histopathological evaluation of kidney sections.
  • Statistically analyze the data to determine dose-dependent effects.

Visualizations

Signaling Pathway of this compound-Induced Nephrotoxicity

DCVC_Toxicity_Pathway cluster_uptake Cellular Uptake and Bioactivation cluster_damage Mitochondrial Dysfunction and Oxidative Stress cluster_death Cell Death Pathways This compound This compound OAT Organic Anion Transporters (OATs) This compound->OAT Uptake into proximal tubule cell DCVC_int Intracellular this compound OAT->DCVC_int BL Cysteine Conjugate β-lyase DCVC_int->BL Bioactivation Reactive_metabolite Reactive Thiol Metabolite BL->Reactive_metabolite Mitochondria Mitochondria Reactive_metabolite->Mitochondria Covalent binding ETC Electron Transport Chain Inhibition Mitochondria->ETC ATP_depletion ATP Depletion ETC->ATP_depletion ROS Increased ROS (Oxidative Stress) ETC->ROS Necrosis Necrosis ATP_depletion->Necrosis Apoptosis Apoptosis ROS->Apoptosis Cell_Death Renal Proximal Tubule Cell Death Apoptosis->Cell_Death Necrosis->Cell_Death

Caption: Signaling cascade of this compound-induced nephrotoxicity.

Experimental Workflow for this compound Rodent Toxicity Study

Experimental_Workflow start Start: Study Design acclimation Animal Acclimation (1 week) start->acclimation randomization Randomization into Dose Groups acclimation->randomization dosing This compound Administration (Single Dose) randomization->dosing monitoring Clinical Observation & Body Weight Monitoring dosing->monitoring sampling Blood and Urine Sample Collection monitoring->sampling termination Euthanasia and Tissue Collection sampling->termination analysis Data Analysis (Biochemistry, Histopathology) termination->analysis end End: Report Generation analysis->end

Caption: General workflow for a this compound rodent toxicity study.

Troubleshooting Logic Diagram

Troubleshooting_Logic start Unexpected Experimental Outcome outcome1 High Variability start->outcome1 outcome2 No Toxicity start->outcome2 outcome3 Excessive Toxicity start->outcome3 outcome4 Inconsistent Biomarkers start->outcome4 check_dosing Review Dosing Procedure and Calculations check_compound Verify Compound Integrity and Solution Preparation check_animals Assess Animal Health, Strain, and Husbandry check_assays Evaluate Sample Collection and Assay Protocols outcome1->check_dosing outcome1->check_animals outcome2->check_dosing outcome2->check_compound outcome3->check_dosing outcome3->check_animals outcome4->check_animals outcome4->check_assays

Caption: Troubleshooting logic for this compound rodent studies.

References

Technical Support Center: Detection of Low Levels of S-(1,2-dichlorovinyl)-L-cysteine (DCVC)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with S-(1,2-dichlorovinyl)-L-cysteine (DCVC). This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to address the challenges associated with detecting low levels of this nephrotoxic metabolite.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in detecting low levels of this compound in biological samples?

A1: The main challenges include:

  • Low Endogenous Concentrations: this compound is often present at very low concentrations in biological matrices, pushing the limits of analytical sensitivity.

  • Matrix Effects: Complex biological samples (e.g., plasma, serum, tissue homogenates) contain numerous endogenous compounds that can interfere with the ionization of this compound in mass spectrometry-based methods, leading to ion suppression or enhancement and inaccurate quantification.[1][2][3][4]

  • Analyte Instability: this compound can be unstable in biological samples, potentially degrading during sample collection, storage, and processing. This instability can lead to an underestimation of its true concentration.[5][6][7][8]

  • Method Sensitivity: Achieving the required limits of detection (LOD) and quantification (LOQ) necessitates highly sensitive analytical instrumentation and optimized methods.

Q2: What is the most common analytical method for quantifying low levels of this compound?

A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most widely used and effective method for the sensitive and selective quantification of this compound in biological matrices.[9] This technique offers high specificity by monitoring unique precursor-to-product ion transitions for this compound, minimizing interferences from the sample matrix.

Q3: How can I minimize matrix effects in my LC-MS/MS analysis of this compound?

A3: Several strategies can be employed to mitigate matrix effects:

  • Effective Sample Preparation: Utilize robust sample preparation techniques like solid-phase extraction (SPE) to remove interfering matrix components before analysis.[10][11][12][13]

  • Chromatographic Separation: Optimize the chromatographic method to separate this compound from co-eluting matrix components that may cause ion suppression or enhancement.

  • Use of Internal Standards: Employ a stable isotope-labeled internal standard (SIL-IS) for this compound. Since the SIL-IS has nearly identical physicochemical properties to the analyte, it experiences similar matrix effects, allowing for accurate correction during data analysis.

  • Matrix-Matched Calibrators: Prepare calibration standards in a blank matrix that is identical to the study samples to compensate for matrix effects.

Q4: What are the recommended storage conditions for samples containing this compound to ensure its stability?

A4: To maintain the integrity of this compound in biological samples, it is crucial to store them at low temperatures, typically -80°C, to minimize enzymatic and chemical degradation.[5][8] Avoid repeated freeze-thaw cycles by aliquoting samples into smaller volumes before storage. For long-term stability, the addition of preservatives or antioxidants may be considered, but their compatibility with the analytical method must be validated.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of low this compound concentrations.

Problem Potential Cause(s) Troubleshooting Steps
Poor Sensitivity / High Limit of Detection (LOD) 1. Suboptimal mass spectrometer settings.2. Inefficient ionization.3. Matrix-induced ion suppression.4. Incomplete sample cleanup.1. Optimize MS parameters (e.g., collision energy, declustering potential) for the specific this compound transition.2. Evaluate different ionization sources (e.g., ESI, APCI) and optimize source parameters.3. Improve sample preparation to remove interfering matrix components.[1][2][3][4] Consider dilution of the sample if sensitivity allows.4. Develop a more rigorous solid-phase extraction (SPE) protocol.
High Variability in Quantitative Results 1. Inconsistent sample preparation.2. Analyte instability during sample processing.3. Variable matrix effects between samples.4. Issues with the internal standard.1. Standardize and validate the sample preparation workflow.[10][11][12][13] Ensure consistent timing and temperature for all steps.2. Process samples on ice and minimize the time between thawing and analysis.[5][8]3. Use a stable isotope-labeled internal standard to compensate for sample-to-sample variations in matrix effects.4. Verify the purity and concentration of the internal standard solution.
Peak Tailing or Asymmetric Peak Shape 1. Column degradation.2. Inappropriate mobile phase pH.3. Secondary interactions between this compound and the stationary phase.1. Replace the analytical column.2. Adjust the mobile phase pH to ensure this compound is in a single ionic form.3. Add a small amount of a competing agent to the mobile phase to block active sites on the stationary phase.
No Detectable this compound Peak in Spiked Samples 1. Complete degradation of this compound.2. Incorrect MS/MS transition settings.3. Sample preparation failure (analyte not retained or eluted).1. Prepare fresh this compound standards and spiked samples. Evaluate stability under different conditions.2. Verify the precursor and product ion m/z values for this compound.3. Re-evaluate the SPE method, ensuring the correct sorbent and elution solvents are used.

Quantitative Data on this compound Detection

The following table summarizes the reported limits of detection (LOD) and quantification (LOQ) for this compound using various analytical methods.

Analytical MethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
LC-ESI-MS/MSSerum0.001 nmol/mlNot Reported[9]
Chiral UHPLC-MSBiological Samples0.04 mg/L (for L-cysteine)0.11 mg/L (for L-cysteine)
LC-MS/MSHuman Plasma & Urine0.04 µM (plasma), 0.08 µM (urine) for S-methyl-l-cysteineNot Reported[7]
LC-MS/MSRat Plasma1.0 ng/mL for MCYST-LR-Cys3.3 ng/g (tissue) for MCYST-Cys conjugates[14]
Q-TOF HRAM LC/MSWhite Blood CellsNot Reported0.02 µM (for cystine)[5][15]

Note: Data for related cysteine compounds are included for comparative purposes where direct this compound data is limited.

Experimental Protocols

Detailed Methodology for this compound Analysis in Serum by LC-ESI-MS/MS

This protocol is adapted from a published method for the analysis of trichloroethylene (B50587) metabolites.[9]

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Conditioning: Condition a C18 SPE cartridge by washing with one column volume of methanol (B129727) followed by one column volume of water.

  • Sample Loading: Load 50 µL of serum onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with one column volume of 5% methanol in water to remove polar interferences.

  • Elution: Elute this compound from the cartridge with one column volume of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 3.5 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Develop a suitable gradient to achieve separation of this compound from other metabolites and matrix components.

    • Flow Rate: 0.2-0.4 mL/min.

    • Injection Volume: 10-20 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transition: Optimize the specific precursor ion to product ion transition for this compound.

    • Instrument Parameters: Optimize instrument-specific parameters such as collision energy, declustering potential, and source temperature.

Signaling Pathways and Experimental Workflows

This compound-Induced Apoptosis Signaling Pathway

This compound is known to induce apoptosis, primarily through the intrinsic (mitochondrial) pathway. This involves the release of cytochrome c from the mitochondria, which then activates a cascade of caspases, ultimately leading to cell death.

DCVC_Apoptosis_Pathway This compound This compound Exposure Mitochondria Mitochondria This compound->Mitochondria Induces Stress Cytochrome_c Cytochrome c (release) Mitochondria->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Caspase9 Active Caspase-9 Apoptosome->Caspase9 Activation Pro_Caspase9 Pro-Caspase-9 Pro_Caspase9->Apoptosome Caspase3 Active Caspase-3 Caspase9->Caspase3 Cleavage & Activation Pro_Caspase3 Pro-Caspase-3 Pro_Caspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Execution

Caption: this compound-induced intrinsic apoptosis pathway.

This compound and Inflammatory Response Pathway

This compound exposure can trigger an inflammatory response characterized by the production of pro-inflammatory cytokines. This process is often mediated by the activation of transcription factors such as NF-κB.

DCVC_Inflammation_Pathway This compound This compound Exposure Cellular_Stress Cellular Stress / Damage This compound->Cellular_Stress Signal_Transduction Signal Transduction Cascade Cellular_Stress->Signal_Transduction NFkB_Activation NF-κB Activation Signal_Transduction->NFkB_Activation Gene_Transcription Gene Transcription NFkB_Activation->Gene_Transcription Cytokine_Production Pro-inflammatory Cytokine Production Gene_Transcription->Cytokine_Production TNFa TNF-α Cytokine_Production->TNFa IL1b IL-1β Cytokine_Production->IL1b IL6 IL-6 Cytokine_Production->IL6 Inflammation Inflammatory Response TNFa->Inflammation IL1b->Inflammation IL6->Inflammation

Caption: this compound-induced inflammatory response pathway.

Experimental Workflow for this compound Analysis

The following diagram outlines a typical workflow for the quantitative analysis of this compound in biological samples.

DCVC_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample_Collection Sample Collection (e.g., Plasma, Tissue) Internal_Standard Spike with Internal Standard Sample_Collection->Internal_Standard Extraction Solid-Phase Extraction (SPE) or Protein Precipitation Internal_Standard->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC_Separation LC Separation Evaporation->LC_Separation MSMS_Detection MS/MS Detection (MRM) LC_Separation->MSMS_Detection Peak_Integration Peak Integration MSMS_Detection->Peak_Integration Quantification Quantification using Calibration Curve Peak_Integration->Quantification Data_Review Data Review & Reporting Quantification->Data_Review

Caption: Workflow for quantitative analysis of this compound.

References

Technical Support Center: S-(1,2-dichlorovinyl)-L-cysteine (DCVC) Sample Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on preventing the degradation of S-(1,2-dichlorovinyl)-L-cysteine (DCVC), a critical metabolite of trichloroethylene (B50587), during sample preparation. Adherence to these protocols is crucial for accurate analytical results in research and clinical settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its degradation a concern?

A1: S-(1,2-dichlorovinyl)-L-cysteine (this compound) is a nephrotoxic metabolite of the industrial solvent trichloroethylene. Its degradation during sample preparation can lead to inaccurate quantification and misinterpretation of toxicological data. The primary cause of degradation is enzymatic activity.

Q2: What is the main pathway of this compound degradation in biological samples?

A2: The primary degradation pathway of this compound is through a β-elimination reaction catalyzed by the enzyme cysteine S-conjugate β-lyase (C-S lyase). This enzyme is present in various tissues, including the liver and kidneys, and can also be active in biological samples like blood and tissue homogenates.

Q3: How can I prevent this compound degradation during sample collection?

A3: The most effective method is to inhibit the activity of C-S lyase immediately upon sample collection. This can be achieved by adding a specific enzyme inhibitor, such as aminooxyacetic acid (AOAA), to the collection tubes. Additionally, prompt processing of samples at low temperatures is critical.

Q4: What are the recommended storage conditions for samples containing this compound?

A4: For short-term storage (a few days), samples should be kept at 4°C. For long-term preservation, freezing at -80°C is recommended to ensure the integrity of the samples.[1] It is also crucial to minimize freeze-thaw cycles.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or undetectable this compound levels in samples. This compound degradation due to enzymatic activity.Ensure immediate inhibition of C-S lyase with aminooxyacetic acid (AOAA) upon collection. Process samples on ice and store them promptly at -80°C.
Improper sample handling and storage.Follow the detailed sample collection and processing protocol. Avoid prolonged exposure of samples to room temperature.
High variability in this compound concentrations between replicate samples. Inconsistent addition of enzyme inhibitor.Prepare a stock solution of the inhibitor and add a consistent volume to each sample tube before collection.
Partial thawing of samples during storage or transport.Ensure samples are maintained at a constant frozen state. Use sufficient dry ice during shipping and monitor storage freezer temperatures.
Interference from other compounds during analysis. Formation of degradation products.Optimize sample cleanup procedures, such as solid-phase extraction, to remove potential interfering substances.

Experimental Protocols

Protocol 1: Blood Sample Collection and Stabilization

This protocol outlines the procedure for collecting and stabilizing whole blood, plasma, or serum samples to prevent this compound degradation.

Materials:

  • Blood collection tubes (e.g., EDTA, heparin, or serum separator tubes)

  • Aminooxyacetic acid (AOAA)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Centrifuge

  • Cryovials

  • Ice

Procedure:

  • Prepare Inhibitor Solution: Prepare a stock solution of aminooxyacetic acid (AOAA) in PBS. The final concentration of AOAA in the blood sample should be between 0.1 mM and 250 µM.[2][3]

  • Pre-treat Collection Tubes: Add the appropriate volume of the AOAA stock solution to each blood collection tube before sample collection.

  • Blood Collection: Collect blood samples directly into the pre-treated tubes.

  • Mixing: Immediately after collection, gently invert the tubes at least ten times to ensure thorough mixing of the blood with the anticoagulant and AOAA.[4]

  • Cooling: Place the collected samples immediately on ice.

  • Processing:

    • For Plasma: Centrifuge the blood samples at 1,500-2,000 x g for 15 minutes at 4°C. The centrifugation should ideally be performed as soon as possible after collection.[5]

    • For Serum: Allow the blood to clot at room temperature for 30 minutes before centrifuging at 1,500g for 10 minutes at room temperature.[5]

  • Aliquoting: Carefully transfer the plasma or serum supernatant to labeled cryovials.

  • Storage: Immediately store the aliquots at -80°C until analysis.[1]

Protocol 2: Analysis of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a general workflow for the quantitative analysis of this compound in biological matrices.

Methodology:

  • Sample Preparation:

    • Thaw the stabilized plasma or serum samples on ice.

    • Perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile (B52724) or methanol) to the sample.

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube.

    • For cleaner samples, a solid-phase extraction (SPE) step can be incorporated.

  • LC-MS/MS Analysis:

    • Inject the prepared sample onto a liquid chromatography system coupled with a tandem mass spectrometer.

    • Use a suitable column (e.g., reversed-phase C18) for chromatographic separation.

    • Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile or methanol).

    • Set the mass spectrometer to operate in multiple reaction monitoring (MRM) mode for sensitive and specific detection of this compound and its internal standard.

Quantitative Data Summary

The stability of this compound is highly dependent on temperature and pH. The following table summarizes the general stability profile of cysteine, a closely related compound, which can be used as a proxy for this compound stability.

ConditionStabilityNotes
Temperature
4°CStable for a few daysRecommended for short-term storage.[1]
-20°CIncreased stabilitySuitable for medium-term storage.
-80°CHighly stable for long-term storageRecommended for archiving samples.[1]
pH
Acidic (pH < 3)Prone to degradationProtonation of functional groups can lead to instability.[6]
Neutral (pH ~7)Relatively stableThe isoelectric point of cysteine is near neutral pH.
Alkaline (pH > 7)More stableCysteine-capped nanoparticles show greater stability at higher pH.[6]

Signaling Pathways and Experimental Workflows

This compound Bioactivation and Degradation Pathway

This compound is primarily metabolized by the enzyme cysteine S-conjugate β-lyase, leading to the formation of reactive intermediates that contribute to its toxicity. Inhibiting this enzyme is key to preventing this compound degradation during sample preparation.

DCVC_Degradation This compound S-(1,2-dichlorovinyl)-L-cysteine (this compound) Reactive_intermediates Reactive Thiol + Pyruvate + Ammonia This compound->Reactive_intermediates Catalyzes CS_lyase Cysteine S-conjugate β-lyase (C-S lyase) AOAA Aminooxyacetic Acid (AOAA) AOAA->CS_lyase Inhibits

This compound enzymatic degradation pathway and inhibition by AOAA.
This compound-Induced Apoptosis Signaling Pathway

This compound has been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This involves the activation of a cascade of caspases.

DCVC_Apoptosis cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway DCVC_ext This compound Death_Receptor Death Receptor Activation DCVC_ext->Death_Receptor Caspase8 Caspase-8 Activation Death_Receptor->Caspase8 Caspase37 Caspase-3 & 7 Activation (Executioner Caspases) Caspase8->Caspase37 DCVC_int This compound Mitochondria Mitochondrial Stress (e.g., Lipid Peroxidation) DCVC_int->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis Sample_Workflow Collection 1. Blood Collection (with AOAA) Processing 2. Immediate Cooling & Centrifugation (4°C) Collection->Processing Storage 3. Aliquot & Long-term Storage (-80°C) Processing->Storage Extraction 4. Sample Extraction (Protein Precipitation/SPE) Storage->Extraction Analysis 5. LC-MS/MS Analysis Extraction->Analysis Data 6. Data Acquisition & Quantification Analysis->Data

References

Technical Support Center: Accurate Measurement of DCVC in Urine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the accurate measurement of S-(1,2-dichlorovinyl)-L-cysteine (DCVC) in urine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues and improving the precision of their experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for measuring this compound in urine?

A1: The most prevalent and reliable methods for the quantification of this compound in urine are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). LC-MS/MS is often preferred due to its high sensitivity, specificity, and ability to analyze a broad range of compounds with minimal sample preparation.[1][2] GC-MS is also a powerful technique but typically requires derivatization of this compound to increase its volatility for analysis.[3]

Q2: What are the critical steps in urine sample preparation for this compound analysis?

A2: Proper sample preparation is crucial for accurate this compound measurement and to minimize matrix effects. The key steps generally involve:

  • Sample Collection and Storage: Urine samples should be collected in clean containers and stored at -80°C to prevent degradation of this compound.

  • Pre-treatment: This may include centrifugation to remove particulate matter, pH adjustment, and dilution.

  • Extraction: Solid-Phase Extraction (SPE) is a widely used technique to clean up the sample and concentrate this compound, effectively removing interfering substances from the urine matrix.[4][5][6] Liquid-Liquid Extraction (LLE) is another option.

  • Derivatization (for GC-MS): If using GC-MS, a derivatization step, such as silylation, is necessary to make this compound sufficiently volatile for analysis.[3][7]

Q3: What are "matrix effects" and how can they affect my this compound measurements?

A3: Matrix effects are a common challenge in bioanalytical methods where components of the sample matrix (in this case, urine) interfere with the ionization of the analyte (this compound), leading to either suppression or enhancement of the signal.[8] This can result in inaccurate quantification. The complex and variable composition of urine makes it particularly susceptible to matrix effects. Using a stable isotope-labeled internal standard (SIL-IS) that co-elutes with this compound is a highly effective strategy to compensate for matrix effects.[9] Proper sample cleanup through techniques like SPE also plays a significant role in mitigating these effects.[4][5][6]

Q4: I'm observing peak tailing in my chromatograms. What could be the cause and how can I fix it?

A4: Peak tailing, where the peak is asymmetrical with a drawn-out trailing edge, can be caused by several factors:

  • Secondary Interactions: The analyte may be interacting with active sites on the stationary phase of the analytical column. Using a column with end-capping or a different stationary phase can help.

  • Column Overload: Injecting too much sample can lead to peak tailing. Try diluting your sample or reducing the injection volume.[10]

  • Column Contamination or Degradation: A blocked inlet frit or a void at the head of the column can distort peak shape. Backflushing the column or replacing it may be necessary.[10][11]

  • Inappropriate Mobile Phase pH: If the pH of the mobile phase is close to the pKa of this compound, it can lead to inconsistent peak shapes. Using a buffer to maintain a stable pH can resolve this.[10]

Q5: How can I ensure the overall accuracy and reliability of my this compound measurements?

A5: To ensure high-quality data, a comprehensive method validation is essential. This should include assessments of:

  • Accuracy: How close the measured value is to the true value.

  • Precision: The reproducibility of the measurements.

  • Selectivity: The ability to measure this compound without interference from other compounds.

  • Sensitivity: The lowest concentration of this compound that can be reliably detected (Limit of Detection, LOD) and quantified (Limit of Quantification, LOQ).

  • Recovery: The efficiency of the extraction process.

  • Stability: The stability of this compound in the urine matrix under different storage conditions.

Using certified reference materials and participating in proficiency testing programs, if available, can also help validate your method.

Troubleshooting Guides

Issue 1: Low or No Signal Detected for this compound
Possible Cause Troubleshooting Step
Inefficient Extraction Optimize the SPE or LLE protocol. Ensure the correct sorbent and elution solvents are used. Verify the pH of the sample during extraction.
Degradation of this compound Ensure samples were properly stored at -80°C. Prepare fresh standards and quality control samples.
Instrument Sensitivity Issues Check the tuning and calibration of the mass spectrometer. Clean the ion source.
Incorrect MS/MS Transitions Verify the precursor and product ion m/z values for this compound and the internal standard.
Issue 2: High Variability in Replicate Measurements
Possible Cause Troubleshooting Step
Inconsistent Sample Preparation Ensure precise and consistent execution of all sample preparation steps, including pipetting and timing.
Matrix Effects Use a stable isotope-labeled internal standard. Improve sample cleanup to remove more interfering matrix components.
Autosampler Issues Check for air bubbles in the syringe and ensure the correct injection volume is being delivered.
Fluctuations in LC or MS System Monitor system pressure and ensure a stable spray in the MS source.
Issue 3: Interference Peaks Observed
Possible Cause Troubleshooting Step
Co-eluting Matrix Components Modify the LC gradient to improve chromatographic separation. Optimize the sample cleanup procedure.
Contamination Run blank injections of the solvent to check for system contamination. Use high-purity solvents and reagents.
Cross-talk from Other Analytes If analyzing multiple compounds, ensure that the MS/MS transitions are unique to this compound.

Data Presentation

Table 1: Comparison of Analytical Methods for this compound Measurement in Urine

ParameterLC-MS/MSGC-MS
Sample Preparation Simpler, often "dilute-and-shoot" or SPE.[1][2]Requires derivatization.[3]
Sensitivity High (typically low ng/mL to pg/mL)Good, but can be limited by derivatization efficiency.
Specificity Very high due to MS/MS fragmentation.High, but potential for co-eluting peaks.
Throughput Generally higher due to faster sample preparation and run times.[1]Lower due to the additional derivatization step.
Accuracy (% Recovery) Typically >90% with appropriate internal standards.Variable, dependent on derivatization and extraction efficiency.
Precision (%RSD) Generally <15%.[2]Can be slightly higher due to more sample handling steps.

Note: The values presented are typical ranges and may vary depending on the specific method and instrumentation.

Experimental Protocols

Protocol 1: LC-MS/MS Method for this compound in Human Urine

This protocol provides a general framework. Specific parameters should be optimized for your instrument and application.

  • Sample Preparation (Solid-Phase Extraction)

    • Thaw frozen urine samples on ice.

    • Centrifuge at 3000 x g for 10 minutes to pellet any precipitates.

    • To 1 mL of supernatant, add an internal standard (e.g., ¹³C₂,¹⁵N-DCVC).

    • Condition a mixed-mode SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

    • Load the urine sample onto the SPE cartridge.

    • Wash the cartridge with 1 mL of water, followed by 1 mL of 5% methanol in water.

    • Dry the cartridge under vacuum or nitrogen for 5 minutes.

    • Elute this compound with 1 mL of 5% formic acid in methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • LC-MS/MS Analysis

    • LC System: A high-performance liquid chromatography system.

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

    • Ionization Mode: Positive ion mode.

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and its internal standard.

Mandatory Visualizations

Metabolic Pathway of Trichloroethylene to this compound Metabolic Pathway of Trichloroethylene to this compound TCE Trichloroethylene (TCE) DCVG S-(1,2-Dichlorovinyl)glutathione (DCVG) TCE->DCVG Glutathione S-transferase (GST) This compound S-(1,2-Dichlorovinyl)-L-cysteine (this compound) DCVG->this compound γ-Glutamyltransferase (GGT) & Dipeptidase Reactive_Metabolite Reactive Metabolite This compound->Reactive_Metabolite Cysteine S-conjugate β-lyase This compound-Induced Nephrotoxicity Signaling Pathway This compound-Induced Nephrotoxicity Signaling Pathway cluster_cell Renal Proximal Tubule Cell This compound This compound Beta_lyase Cysteine S-conjugate β-lyase This compound->Beta_lyase Reactive_Thiol Reactive Thiol Metabolite Beta_lyase->Reactive_Thiol Mitochondria Mitochondrion Reactive_Thiol->Mitochondria Covalent Binding to Mitochondrial Proteins ROS Increased ROS Mitochondria->ROS ATP_Depletion ATP Depletion Mitochondria->ATP_Depletion Caspase_Activation Caspase Activation ROS->Caspase_Activation ATP_Depletion->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis Troubleshooting_Workflow Troubleshooting Workflow for Inaccurate this compound Measurements Start Inaccurate or Inconsistent Results Check_Standards Check Standards & Controls Start->Check_Standards Check_Sample_Prep Review Sample Preparation Check_Standards->Check_Sample_Prep In Spec Prepare_New Prepare Fresh Standards/Controls Check_Standards->Prepare_New Out of Spec Check_LC Inspect LC System Check_Sample_Prep->Check_LC Consistent Optimize_Prep Optimize SPE/ LLE Protocol Check_Sample_Prep->Optimize_Prep Inconsistent Check_MS Inspect MS System Check_LC->Check_MS Good Separation Check_Column Check Column Performance Check_LC->Check_Column Peak Shape Issues/ Retention Time Shift Clean_Source Clean Ion Source & Recalibrate Check_MS->Clean_Source Low Signal/ High Noise Resolved Problem Resolved Check_MS->Resolved Signal OK Prepare_New->Start Optimize_Prep->Start Check_Column->Start Clean_Source->Start

References

Technical Support Center: Contamination Control in DCVC Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for dendritic cell-based cancer vaccine (DCVC) research and development. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify, resolve, and prevent contamination in your critical experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during this compound preparation and experimentation.

Microbial Contamination (Bacteria & Fungi)

Q1: My this compound culture has suddenly turned cloudy and yellow. What is the likely cause and what should I do?

A: A cloudy appearance and a rapid drop in pH (indicated by a yellow color change in media containing phenol (B47542) red) are classic signs of bacterial contamination.[1][2][3] Fungal contamination might make the medium alkaline (pinkish) and can sometimes be seen as filamentous structures.

Immediate Actions:

  • Isolate: Immediately quarantine the contaminated flask and any other materials it may have come into contact with to prevent cross-contamination.[3]

  • Verify: Visually inspect the culture under a microscope to confirm the presence of bacteria (small, motile particles) or fungi (filamentous hyphae or budding yeast).

  • Discard: It is strongly recommended to discard the contaminated culture. Decontaminate the flask and any liquid waste with an appropriate disinfectant (e.g., 10% bleach) before disposal.

  • Investigate: Review your recent aseptic technique and lab procedures to identify the potential source of contamination. Check shared equipment like incubators and water baths.

Q2: We have a positive sterility test result for a final this compound product. What are the next steps?

A: A positive sterility test requires a thorough investigation to determine if it is a true positive or a false positive. A systematic approach is crucial to avoid unnecessarily discarding a valuable, patient-specific vaccine.

Investigation Workflow:

  • Notification: Immediately notify the quality assurance department and all relevant personnel.

  • Laboratory Investigation:

    • Review the sterility testing procedure for any deviations.

    • Examine the environmental monitoring data for the period when the test was conducted.[4]

    • Identify the contaminating organism.

  • Manufacturing Investigation:

    • Review the entire manufacturing process for the batch , looking for any breaches in aseptic technique.

    • Check the sterility records of all raw materials used.

    • Review the environmental monitoring data from the manufacturing period.

    • True Positive: If the investigation confirms the product is contaminated, the product must be discarded. A comprehensive corrective and preventive action (CAPA) plan should be implemented.

    • False Positive: If the investigation strongly indicates a laboratory error was the cause of the positive result, and there is no evidence of manufacturing contamination, a retest may be considered after regulatory consultation.

Mycoplasma Contamination

Q3: My dendritic cells are growing slower than usual and appear stressed, but the media is not cloudy. Could this be mycoplasma?

A: Yes, these are classic signs of mycoplasma contamination. Unlike bacteria, mycoplasma does not cause turbidity in the culture medium.[2][4] They are very small bacteria that lack a cell wall, making them resistant to many common antibiotics.[2] Mycoplasma can significantly alter cell physiology, growth, and function, compromising experimental results.[4]

Detection:

  • PCR-based assays: This is the most sensitive and rapid method for detecting mycoplasma DNA.[5][6]

  • Fluorescence staining (e.g., DAPI or Hoechst): This method allows for visualization of mycoplasma DNA as small fluorescent particles outside the cell nucleus.[2]

Q4: How can I prevent mycoplasma contamination in my DC cultures?

A: Prevention is the best strategy for dealing with mycoplasma.

  • Quarantine: Always quarantine new cell lines in a separate incubator until they have been tested and confirmed to be free of mycoplasma.[7]

  • Routine Testing: Implement a regular screening schedule for all cell cultures.

  • Aseptic Technique: Strictly adhere to aseptic techniques. Since laboratory personnel are a primary source of contamination, always wear appropriate personal protective equipment (PPE).[8][9]

  • Certified Reagents: Use only certified mycoplasma-free reagents and sera from reputable suppliers.[10]

  • Dedicated Materials: Use dedicated media and reagents for each cell line to avoid cross-contamination.

Endotoxin (B1171834) Contamination

Q5: What are endotoxins and why are they a concern for DCVCs?

A: Endotoxins are lipopolysaccharides (LPS) from the outer membrane of Gram-negative bacteria.[11] They are potent pyrogens, meaning they can induce fever and inflammatory responses if administered to a patient. For DCVCs, endotoxins can also improperly activate dendritic cells, leading to a dysfunctional or suboptimal immune response.

Q6: My Limulus Amebocyte Lysate (LAL) assay for endotoxin detection gave an invalid result. What are the common causes?

A: Invalid LAL assay results can be caused by several factors:

  • Pipetting errors: Inaccurate pipetting can lead to incorrect dilutions and standard curves.[12]

  • Interference: Components in the sample matrix (e.g., proteins, chelating agents) can inhibit or enhance the enzymatic reaction of the LAL test.[13] An inhibition/enhancement control is necessary to validate the assay for your specific product.

  • Contamination of materials: Using non-pyrogen-free tips, tubes, or water can introduce endotoxin and lead to false positives.[14][15]

  • Incorrect dilutions: Improperly calculated or executed dilutions can result in endotoxin levels outside the assay's detection range.[13]

Contamination Detection and Prevention Protocols

Aseptic Technique Checklist

Maintaining a sterile environment is paramount. Here is a checklist to follow during all this compound experimental procedures.

CategoryAction
Personal Wash hands thoroughly before starting work.
Wear a clean lab coat, gloves, and other necessary PPE.[7][16]
Avoid talking, coughing, or sneezing in the direction of the sterile field.
Workspace Sanitize the biological safety cabinet (BSC) with 70% ethanol (B145695) before and after use.[17]
Keep the BSC uncluttered to ensure proper airflow.[7]
Wipe all items (bottles, plates, pipettors) with 70% ethanol before placing them in the BSC.[16]
Handling Use only sterile, individually wrapped disposable pipettes.
Never leave bottles, flasks, or plates uncovered.[16]
Handle one cell line at a time to prevent cross-contamination.
Clean up any spills immediately with a suitable disinfectant.[7]
Experimental Protocols

This protocol is for the final this compound product.

  • Method: Direct inoculation is often used for cellular products.

  • Media: Use two types of media: Fluid Thioglycollate Medium (FTM) for anaerobic bacteria and Soybean-Casein Digest Medium (SCDM or Tryptic Soy Broth) for aerobic bacteria and fungi.[18][19]

  • Procedure:

    • Under strict aseptic conditions, directly inoculate a specified volume of the this compound product into flasks containing FTM and SCDM.

    • Incubate the FTM flask at 30-35°C and the SCDM flask at 20-25°C.[18]

    • Observe the cultures for turbidity or other signs of microbial growth for at least 14 days.[18][20]

  • Interpretation: Any sign of microbial growth indicates a positive test.

This is a sensitive method to detect mycoplasma DNA in cell culture supernatants.

  • Sample Preparation:

    • Collect 1 mL of cell culture supernatant from a culture that is 80-100% confluent.[21]

    • Centrifuge to pellet any cells or debris. The supernatant is used for the PCR.[5]

    • Heat the sample at 95°C for 5-10 minutes to lyse any present mycoplasma and release DNA.[21][22]

  • PCR Reaction:

    • Prepare a PCR master mix containing Taq polymerase, dNTPs, and specific primers that target the conserved 16S rRNA gene of mycoplasma.[5]

    • Add the prepared sample supernatant to the master mix.

    • Include a positive control (mycoplasma DNA) and a negative control (sterile water).

  • PCR Amplification:

    • Run the PCR using an appropriate thermal cycling program. A typical program includes an initial denaturation step, followed by 30-35 cycles of denaturation, annealing, and extension.[21]

  • Analysis:

    • Analyze the PCR products by agarose (B213101) gel electrophoresis. A band of the expected size in the sample lane indicates mycoplasma contamination.[22]

This quantitative assay measures endotoxin levels.

  • Reagent Preparation:

    • Reconstitute the LAL reagent and the Control Standard Endotoxin (CSE) using LAL Reagent Water according to the manufacturer's instructions.[23]

    • Prepare a standard curve by creating a series of CSE dilutions (e.g., from 5.0 EU/mL down to 0.005 EU/mL).[23][24]

  • Assay Procedure:

    • Using a pyrogen-free 96-well plate, add 100 µL of each standard, the this compound sample (and its dilutions), and negative controls (LAL Reagent Water) to the appropriate wells.[23]

    • Add positive product controls (sample spiked with a known amount of endotoxin) to test for assay inhibition or enhancement.

    • Pre-incubate the plate at 37°C for at least 10 minutes in an incubating microplate reader.[23]

    • Add 100 µL of the reconstituted LAL reagent to all wells.

  • Data Analysis:

    • The microplate reader monitors the change in optical density over time. The time it takes for the reaction to reach a specific absorbance is inversely proportional to the amount of endotoxin present.[24][25]

    • The concentration of endotoxin in the sample is calculated based on the standard curve.

Quantitative Data Summary

ParameterGuideline / SpecificationReference
Endotoxin Limit (Parenteral Drugs) ≤ 5.0 EU/kg of patient body weight[26][27][28]
Endotoxin Limit (Intrathecal Injection) ≤ 0.2 EU/kg of patient body weight[27][28]
Endotoxin in Water for Injection (WFI) ≤ 0.25 EU/mL[28]
Endotoxin in Commercial Media Should be no more than 1 EU/mL[29]
Mycoplasma PCR Detection Limit As low as 10 CFU/mL[5]
Sterility Test Incubation Period Minimum 14 days[18][20]

Visual Guides

dcvc_workflow cluster_0 Upstream Processing cluster_1 Downstream Processing start Apheresis from Patient monocyte_isolation Monocyte Isolation start->monocyte_isolation qc1 QC 1: Raw Material (Mycoplasma, Endotoxin) monocyte_isolation->qc1 Sample dc_generation DC Generation & Culture antigen_loading Antigen Loading dc_generation->antigen_loading maturation DC Maturation antigen_loading->maturation qc2 QC 2: In-Process (Sterility, Mycoplasma) maturation->qc2 Sample harvest Harvest & Formulation final_product Final this compound Product harvest->final_product qc3 QC 3: Final Release (Sterility, Mycoplasma, Endotoxin) final_product->qc3 qc1->dc_generation qc2->harvest

Caption: this compound manufacturing workflow with critical contamination quality control (QC) checkpoints.

sterility_troubleshooting start Positive Sterility Test Result investigation Initiate Investigation start->investigation lab_review Phase 1: Laboratory Investigation - Review testing procedure - Check environmental monitoring - Identify organism investigation->lab_review mfg_review Phase 2: Manufacturing Investigation - Review batch records for deviations - Check raw material sterility - Review production environmental data investigation->mfg_review decision Root Cause Analysis lab_review->decision mfg_review->decision lab_error Conclusion: False Positive (Laboratory Error) decision->lab_error Evidence points to lab contamination product_contamination Conclusion: True Positive (Product Contaminated) decision->product_contamination Evidence points to manufacturing contamination retest Consider Retest (Consult QA/Regulatory) lab_error->retest discard Discard Product Lot Implement CAPA product_contamination->discard

Caption: Decision tree for troubleshooting a positive sterility test result.

endotoxin_pathway endotoxin Endotoxin (LPS) from Gram-Negative Bacteria tlr4 Toll-like Receptor 4 (TLR4) endotoxin->tlr4 Binds to dc Dendritic Cell (DC) activation Aberrant DC Activation & Maturation dc->activation tlr4->dc cytokines Pro-inflammatory Cytokine Storm (e.g., TNF-α, IL-6) activation->cytokines t_cell T-Cell Priming activation->t_cell Dysregulates systemic_effects Systemic Patient Effects (Fever, Inflammation) cytokines->systemic_effects impaired_response Impaired or Skewed Anti-Tumor T-Cell Response t_cell->impaired_response

Caption: Impact of endotoxin contamination on dendritic cell function and patient safety.

References

Technical Support Center: Enhancing DCVC Detection Sensitivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with S-(1,2-dichlorovinyl)-L-cysteine (DCVC). The content is designed to address specific issues encountered during experimental procedures and to offer solutions for enhancing detection sensitivity.

Frequently Asked Questions (FAQs)

General

Q1: What is this compound and why is its detection important?

A1: this compound, or S-(1,2-dichlorovinyl)-L-cysteine, is a toxic metabolite of trichloroethylene (B50587) (TCE), a common environmental contaminant.[1][2][3][4] Detecting this compound is crucial for toxicological studies to understand its mechanisms of action, including nephrotoxicity, immunotoxicity, and developmental toxicity, and to assess the risks associated with TCE exposure.[4]

Q2: What are the primary methods for detecting this compound and its effects?

A2: The detection methods can be categorized into two main areas:

  • Direct Detection of this compound: This typically involves analytical chemistry techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for the quantification of this compound in biological samples.[4][5]

  • Indirect Detection of this compound's Cellular Effects: This involves assays to measure the downstream consequences of this compound exposure, such as the generation of Reactive Oxygen Species (ROS). Dihydroethidium (DHE)-based assays are commonly used for this purpose.[6][7][8]

Dihydroethidium (DHE) Assay for ROS Detection

Q3: How does the DHE assay work for detecting ROS induced by this compound?

A3: Dihydroethidium (DHE) is a fluorescent probe used to detect intracellular ROS.[6][9] In the presence of superoxide (B77818), DHE is oxidized to 2-hydroxyethidium, which intercalates with DNA and emits a red fluorescence.[7] Other ROS can oxidize DHE to ethidium, which also fluoresces.[6][7] This change in fluorescence can be measured to quantify ROS levels in cells exposed to toxins like this compound.[10][11]

Q4: What are common issues that can lead to low sensitivity in DHE assays?

A4: Low sensitivity in DHE assays can be caused by several factors:

  • Suboptimal DHE concentration: Using a concentration that is too low may not generate a detectable signal.

  • Inappropriate incubation time: The incubation period with DHE may be too short for sufficient uptake and oxidation.

  • Cell health: Unhealthy or overgrown cells can affect DHE uptake and metabolism.

  • Photobleaching: Exposure of the DHE probe to light can cause it to degrade, leading to a weaker signal.

  • Incorrect filter sets: Using improper excitation and emission wavelengths for detection will result in a lower signal.

Q5: How can I enhance the sensitivity of my DHE assay?

A5: To improve the sensitivity of your DHE assay, consider the following:

  • Optimize DHE Concentration: Perform a titration experiment to determine the optimal DHE concentration for your specific cell type and experimental conditions.

  • Optimize Incubation Time: Test different incubation times to ensure adequate cellular uptake and reaction with ROS.[9]

  • Use Positive and Negative Controls: Include a positive control (e.g., Antimycin A) to induce ROS and a negative control (e.g., N-acetyl Cysteine) to scavenge ROS.[6][8] This helps to validate that the assay is working correctly.

  • Protect from Light: Keep the DHE solution and the cells during incubation protected from light to prevent photobleaching.

  • Use Appropriate Instrumentation: Utilize a fluorescent plate reader or flow cytometer with the correct excitation and emission filters for 2-hydroxyethidium or ethidium.[8]

  • Consider Alternative Probes: For detecting mitochondrial superoxide specifically, MitoSOX, a mitochondrion-targeted version of DHE, can offer higher sensitivity and specificity.[12]

Troubleshooting Guides

DHE-Based ROS Detection
Problem Possible Cause Recommended Solution
High background fluorescence Autofluorescence of cells or media.Use a media without phenol (B47542) red. Include a control of unstained cells to measure and subtract background autofluorescence.
Contamination of reagents or buffers.Use fresh, high-purity reagents and sterile buffers.
DHE auto-oxidation.Prepare DHE solution fresh for each experiment and protect it from light.
No or weak signal in positive control Inactive positive control reagent (e.g., Antimycin A).Use a fresh aliquot of the positive control. Verify its activity in a separate, simple system if possible.
Insufficient incubation time with the positive control.Optimize the incubation time for the positive control to ensure sufficient ROS generation.
Incorrect instrument settings.Verify the excitation and emission wavelengths are appropriate for the DHE oxidation product being measured (2-hydroxyethidium or ethidium).[6][7]
Inconsistent results between replicates Uneven cell seeding.Ensure a homogenous cell suspension and careful pipetting to seed wells evenly.
Variation in treatment application.Use a multichannel pipette for adding reagents to minimize timing differences between wells.
Edge effects in the microplate.Avoid using the outer wells of the plate, or fill them with a buffer to maintain a more uniform temperature and humidity.
This compound Detection by LC-MS/MS
Problem Possible Cause Recommended Solution
Low signal intensity for this compound Poor ionization of this compound.Optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature). Consider using a different ionization method if available.
Inefficient chromatographic separation.Optimize the HPLC gradient, flow rate, and column chemistry to improve peak shape and reduce co-elution with interfering substances.
Matrix effects from the biological sample.Implement a more rigorous sample preparation method, such as solid-phase extraction (SPE), to remove interfering matrix components. Use an isotopically labeled internal standard to correct for matrix effects.
Poor peak shape Column degradation.Use a guard column and ensure proper mobile phase pH. Replace the analytical column if necessary.
Inappropriate mobile phase.Ensure the mobile phase is properly degassed and that the organic solvent is compatible with the analyte and column.
High variability in quantification Inconsistent sample preparation.Standardize all steps of the sample preparation protocol. Use an automated system if available for higher precision.
Instability of this compound in the sample.Keep samples on ice or at 4°C during preparation and analyze them as quickly as possible. Evaluate the stability of this compound in the sample matrix over time.

Experimental Protocols

Protocol: DHE-Based Detection of Intracellular ROS

This protocol is a general guideline and should be optimized for your specific cell type and experimental conditions.

Materials:

  • Cells of interest

  • This compound

  • Dihydroethidium (DHE)

  • Positive Control (e.g., Antimycin A)

  • Negative Control (e.g., N-acetyl Cysteine)

  • Cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Black, clear-bottom 96-well plate

  • Fluorescent plate reader or flow cytometer

Procedure:

  • Cell Seeding: Seed cells in a black, clear-bottom 96-well plate at a density optimized for your cell line and allow them to adhere overnight.

  • Treatment: Treat cells with the desired concentrations of this compound for the appropriate duration. Include wells for positive and negative controls.

  • DHE Staining:

    • Prepare a fresh DHE working solution (typically 2-10 µM) in pre-warmed serum-free medium or PBS. Protect the solution from light.

    • Remove the treatment medium from the cells and wash once with warm PBS.

    • Add the DHE working solution to each well and incubate for 15-30 minutes at 37°C, protected from light.

  • Fluorescence Measurement:

    • After incubation, wash the cells with PBS to remove excess DHE.

    • Add back PBS or a suitable imaging buffer to the wells.

    • Measure the fluorescence using a fluorescent plate reader or flow cytometer. For 2-hydroxyethidium, use an excitation wavelength of ~518 nm and an emission wavelength of ~606 nm. For ethidium, use an excitation of ~510 nm and emission of ~595 nm.[13]

Quantitative Data Summary

Table 1: Recommended Excitation and Emission Wavelengths for DHE Oxidation Products

FluorophoreExcitation (nm)Emission (nm)Notes
2-hydroxyethidium500-530590-620Specific product of DHE oxidation by superoxide.[6]
Ethidium480576Product of non-specific DHE oxidation by other ROS.[6]

Visualizations

Metabolic Pathway of Trichloroethylene to this compound

TCE Trichloroethylene (TCE) GSH_conj Glutathione Conjugation TCE->GSH_conj GSH S-transferase DCVG S-(1,2-dichlorovinyl)glutathione (DCVG) GSH_conj->DCVG Cleavage Enzymatic Cleavage DCVG->Cleavage γ-glutamyltranspeptidase & dipeptidase This compound S-(1,2-dichlorovinyl)-L-cysteine (this compound) Cleavage->this compound

Caption: Metabolic activation of Trichloroethylene (TCE) to its toxic metabolite this compound.

This compound-Induced Cellular Toxicity Pathway

This compound This compound Exposure Bioactivation Bioactivation by Cysteine Conjugate β-lyase This compound->Bioactivation Reactive_Metabolites Reactive Metabolites Bioactivation->Reactive_Metabolites Mitochondrial_Dysfunction Mitochondrial Dysfunction Reactive_Metabolites->Mitochondrial_Dysfunction ROS_Production Increased ROS Production Mitochondrial_Dysfunction->ROS_Production Oxidative_Stress Oxidative Stress ROS_Production->Oxidative_Stress Apoptosis Apoptosis Oxidative_Stress->Apoptosis Cell_Death Cell Death Apoptosis->Cell_Death

Caption: Simplified pathway of this compound-induced cellular toxicity leading to ROS production and cell death.

References

Validation & Comparative

Validating DCVC-Induced Biomarkers of Kidney Damage: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

S-(1,2-dichlorovinyl)-L-cysteine (DCVC) is a potent nephrotoxin known to cause significant kidney damage, primarily targeting the proximal tubules. The validation of sensitive and specific biomarkers is crucial for the early detection and monitoring of this compound-induced nephrotoxicity in preclinical studies and environmental health risk assessments. This guide provides a comparative overview of key biomarkers—Kidney Injury Molecule-1 (KIM-1), Neutrophil Gelatinase-Associated Lipocalin (NGAL), and Cystatin C—for validating this compound-induced renal injury, supported by experimental data and detailed protocols.

Comparative Analysis of Key Kidney Injury Biomarkers

The selection of an appropriate biomarker for assessing this compound-induced nephrotoxicity depends on the specific context of the study, including the desired sensitivity, timing of detection, and the nature of the kidney injury. While traditional markers like blood urea (B33335) nitrogen (BUN) and serum creatinine (B1669602) (sCr) are indicative of functional loss, they are often elevated only after significant renal damage has occurred. Modern biomarkers offer earlier and more sensitive detection of tubular injury.

BiomarkerMechanism of Action & LocationAdvantagesLimitationsTypical Performance in Proximal Tubular Injury Models
Kidney Injury Molecule-1 (KIM-1) A transmembrane protein, the ectodomain of which is shed from the apical membrane of injured proximal tubular epithelial cells into the urine.[1]- Highly specific to proximal tubule injury.- Expression is low in healthy kidneys and markedly upregulated upon injury.- Detectable in urine soon after injury.[2]- Primarily reflects tubular injury, not glomerular function.- Can be influenced by the chronicity of the kidney disease.[3]- Shows a dose- and time-dependent increase in expression following administration of nephrotoxic agents like gentamicin (B1671437).[2]- Urinary levels correlate well with histopathological changes in the proximal tubules.[2]
Neutrophil Gelatinase-Associated Lipocalin (NGAL) A small protein expressed by neutrophils and various epithelial cells, including those of the renal tubules. It is rapidly synthesized and secreted in response to injury.[4]- One of the earliest detectable biomarkers of acute kidney injury (AKI).- Can be measured in both urine and plasma.[4]- Not entirely specific to the kidney, as levels can be elevated due to systemic inflammation or infection.[5]- Different molecular forms (monomer, dimer) can exist, potentially affecting assay results.- Urinary and serum levels rise significantly in response to renal ischemia-reperfusion injury and nephrotoxic insults.[6]- Often precedes the rise in serum creatinine by 24-48 hours.
Cystatin C A small protein produced by all nucleated cells and freely filtered by the glomerulus. It is almost completely reabsorbed and catabolized by proximal tubular cells.- A good indicator of glomerular filtration rate (GFR).- Less influenced by muscle mass, age, or diet compared to creatinine.- Increased urinary levels can indicate proximal tubular dysfunction.[3]- Serum levels are primarily a marker of GFR, with urinary levels reflecting tubular function.- Can be affected by factors such as thyroid dysfunction and corticosteroid use.- Following exposure to nephrotoxins like cadmium, urinary Cystatin C excretion increases significantly before the onset of proteinuria.[7]- In some studies, it has shown high predictability for the development of AKI.[4]

Experimental Protocols

Detailed and standardized experimental protocols are essential for the reliable validation of biomarkers. Below are methodologies for the quantification of KIM-1, NGAL, and Cystatin C in a rat model of nephrotoxicity.

Animal Model of this compound-Induced Nephrotoxicity
  • Animal Selection: Male Sprague-Dawley rats (200-250g) are commonly used.

  • Acclimatization: Animals should be acclimatized for at least one week before the experiment with free access to food and water.

  • This compound Administration: this compound is typically dissolved in a suitable vehicle (e.g., saline) and administered via intraperitoneal (i.p.) injection. The dosage will depend on the desired severity of injury and should be determined in pilot studies.

  • Sample Collection: Urine samples are collected at various time points (e.g., 0, 6, 12, 24, 48, and 72 hours) post-DCVC administration using metabolic cages. Blood samples can be collected at the termination of the study. Kidney tissue should be harvested for histopathological analysis and protein/mRNA expression studies.

Quantification of Urinary KIM-1 by ELISA
  • Sample Preparation: Centrifuge urine samples to remove debris and store at -80°C until analysis.

  • ELISA Procedure:

    • Coat a 96-well plate with a capture antibody specific for rat KIM-1 overnight at 4°C.

    • Wash the plate and block with a suitable blocking buffer for 1-2 hours at room temperature.

    • Add urine samples and standards to the wells and incubate for 2 hours at room temperature.

    • Wash the plate and add a biotinylated detection antibody specific for rat KIM-1. Incubate for 1 hour.

    • Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes.

    • Wash the plate and add a TMB substrate solution.

    • Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate KIM-1 concentrations based on a standard curve. Normalize to urinary creatinine concentration to account for variations in urine dilution.

Quantification of NGAL in Kidney Tissue by Western Blot
  • Tissue Homogenization: Homogenize kidney tissue samples in RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Separate 20-30 µg of protein per sample on a 12% SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against NGAL overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

    • Quantify the band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Quantification of Urinary Cystatin C by ELISA
  • Sample Preparation: Centrifuge urine samples and store them at -80°C.

  • ELISA Procedure:

    • Use a commercially available rat Cystatin C ELISA kit.

    • Add standards and urine samples to the pre-coated microplate.

    • Incubate as per the manufacturer's instructions.

    • Add a biotin-conjugated antibody specific for rat Cystatin C.

    • Incubate and wash, then add HRP-conjugated streptavidin.

    • Incubate and wash, then add TMB substrate.

    • Stop the reaction and measure the absorbance at 450 nm.

  • Data Analysis: Determine Cystatin C concentrations from the standard curve and normalize to urinary creatinine.

Visualizing the Path to Kidney Injury and Biomarker Validation

Diagrams generated using Graphviz provide a clear visual representation of complex biological pathways and experimental workflows.

DCVC_Nephrotoxicity_Pathway cluster_uptake Cellular Uptake & Metabolism cluster_damage Cellular Damage cluster_biomarkers Biomarker Release This compound This compound Proximal_Tubule_Cell Proximal_Tubule_Cell This compound->Proximal_Tubule_Cell Uptake Bioactivation Bioactivation Proximal_Tubule_Cell->Bioactivation Metabolism Reactive_Metabolite Reactive_Metabolite Bioactivation->Reactive_Metabolite Mitochondrial_Dysfunction Mitochondrial_Dysfunction Reactive_Metabolite->Mitochondrial_Dysfunction Oxidative_Stress Oxidative_Stress Mitochondrial_Dysfunction->Oxidative_Stress Cell_Injury Cell_Injury Oxidative_Stress->Cell_Injury KIM1 KIM1 Cell_Injury->KIM1 Shedding NGAL NGAL Cell_Injury->NGAL Upregulation CystatinC_Reabsorption_Decrease Decreased Cystatin C Reabsorption Cell_Injury->CystatinC_Reabsorption_Decrease

Caption: this compound-induced nephrotoxicity signaling pathway.

Biomarker_Validation_Workflow Animal_Model This compound-Induced Kidney Injury in Rat Model Sample_Collection Urine & Kidney Tissue Collection (Time-course) Animal_Model->Sample_Collection Biomarker_Quantification Biomarker Quantification Sample_Collection->Biomarker_Quantification Histopathology Histopathology (Kidney Tissue) Sample_Collection->Histopathology ELISA ELISA (Urinary KIM-1, Cystatin C) Biomarker_Quantification->ELISA Western_Blot Western Blot (Tissue NGAL) Biomarker_Quantification->Western_Blot Data_Analysis Data Analysis & Comparison ELISA->Data_Analysis Western_Blot->Data_Analysis Histopathology->Data_Analysis Correlation Correlate Biomarker Levels with Histopathology Data_Analysis->Correlation Performance_Evaluation Evaluate Sensitivity & Specificity Data_Analysis->Performance_Evaluation

Caption: Experimental workflow for biomarker validation.

References

DCVC vs. Other Nephrotoxins: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the mechanisms, biomarkers, and experimental models of four potent kidney toxicants: S-(1,2-dichlorovinyl)-L-cysteine (DCVC), cisplatin (B142131), gentamicin (B1671437), and aristolochic acid. This guide provides researchers, scientists, and drug development professionals with a comparative analysis to inform preclinical nephrotoxicity studies.

The kidney's intricate structure and vital role in filtering waste products from the blood make it a primary target for xenobiotics. Understanding the distinct mechanisms by which different compounds induce kidney damage is crucial for the development of safer therapeutics and for elucidating the pathophysiology of acute kidney injury (AKI) and chronic kidney disease (CKD). This guide offers a comparative overview of four well-characterized nephrotoxins, highlighting their differential effects on renal cells and the signaling pathways they trigger.

Comparative Overview of Nephrotoxin Characteristics

The following table summarizes the key features of this compound, cisplatin, gentamicin, and aristolochic acid, providing a snapshot of their primary mechanisms of action, the specific regions of the nephron they target, and the major classes of biomarkers used to assess the damage they cause.

FeatureThis compound (S-1,2-dichlorovinyl-L-cysteine)CisplatinGentamicinAristolochic Acid
Primary Mechanism of Action Bioactivation to a reactive thiol that covalently binds to cellular macromolecules, leading to mitochondrial dysfunction and oxidative stress.[1]Cross-linking of nuclear and mitochondrial DNA, induction of oxidative stress, inflammation, and apoptosis.[2][3][4]Accumulation in lysosomes of proximal tubule cells, leading to lysosomal dysfunction, oxidative stress, and apoptosis.[5][6]Bioactivation to form DNA adducts, leading to p53 activation, cell cycle arrest, apoptosis, and inflammation.[7][8][9][10]
Primary Target Site in Nephron Proximal tubule (S3 segment).[11]Proximal tubule, distal tubule, and collecting duct.[12]Proximal tubule (S1 and S2 segments).[13]Proximal tubule.[10][14]
Key Biomarkers of Injury Blood Urea Nitrogen (BUN), serum creatinine (B1669602), urinary N-acetyl-β-D-glucosaminidase (NAG), Kidney Injury Molecule-1 (KIM-1).[1]BUN, serum creatinine, urinary KIM-1, urinary clusterin, urinary cystatin C.[15][16][17]BUN, serum creatinine, urinary KIM-1, urinary Neutrophil Gelatinase-Associated Lipocalin (NGAL), urinary clusterin.[5][18][19][20]BUN, serum creatinine, urinary KIM-1, urinary monocyte chemoattractant protein-1 (MCP-1).[21]

Quantitative Analysis of Nephrotoxicity Biomarkers

The table below presents a compilation of quantitative data from various preclinical studies, illustrating the impact of each nephrotoxin on key biomarkers of kidney function and damage. It is important to note that these values are derived from different studies with varying experimental conditions (e.g., animal model, dose, and duration of exposure) and should be interpreted as representative examples rather than a direct, standardized comparison.

NephrotoxinAnimal ModelDose and RouteTime PointBUN (mg/dL) - Fold Change vs. ControlSerum Creatinine (mg/dL) - Fold Change vs. Control
This compound Mice15 mg/kg, i.p.36 hours~2-3 fold~2-4 fold
Cisplatin Rats7 mg/kg, i.p.5 days~5-10 fold~4-8 fold
Gentamicin Rats100 mg/kg/day, s.c.7 days~3-6 fold~3-5 fold
Aristolochic Acid Mice2.5 mg/kg/day, i.p.2 weeks~2-4 fold~2-3 fold

Experimental Protocols

Reproducible and well-defined experimental protocols are essential for studying nephrotoxicity. Below are generalized in vivo protocols for inducing nephrotoxicity with each of the discussed compounds, based on methodologies reported in the scientific literature.

This compound-Induced Nephrotoxicity in Mice[11]
  • Animal Model: Male Swiss-Webster mice.

  • Compound Preparation: Dissolve S-(1,2-dichlorovinyl)-L-cysteine (this compound) in sterile distilled water or 0.9% saline.

  • Dosing and Administration: Administer this compound via intraperitoneal (i.p.) injection at a dose of 15-75 mg/kg body weight. The dose can be adjusted to induce varying degrees of renal injury.

  • Endpoint Assessment: Monitor animals for clinical signs of toxicity. Collect blood and urine samples at various time points (e.g., 24, 48, 72 hours) post-injection for biomarker analysis (BUN, creatinine). Harvest kidneys for histopathological examination.

Cisplatin-Induced Nephrotoxicity in Rats[12][23][24][25][26]
  • Animal Model: Male Wistar or Sprague-Dawley rats.

  • Compound Preparation: Dissolve cisplatin in 0.9% saline.

  • Dosing and Administration: Administer a single i.p. injection of cisplatin at a dose of 5-7 mg/kg body weight.

  • Endpoint Assessment: Monitor body weight and general health daily. Collect blood and urine samples at baseline and at specified time points (e.g., 3, 5, 7 days) post-injection for measurement of BUN, creatinine, and urinary biomarkers. Euthanize animals at the end of the study and collect kidneys for histopathology and molecular analysis.

Gentamicin-Induced Nephrotoxicity in Rats[5][6][27][28][29][30][31]
  • Animal Model: Male Wistar or Sprague-Dawley rats.

  • Compound Preparation: Use a commercially available gentamicin sulfate (B86663) solution.

  • Dosing and Administration: Administer gentamicin via subcutaneous (s.c.) or i.p. injection at a dose of 80-100 mg/kg body weight once daily for 7-10 consecutive days.

  • Endpoint Assessment: Perform daily clinical observations. Collect 24-hour urine samples using metabolic cages for biomarker analysis. At the end of the treatment period, collect blood for BUN and creatinine determination and harvest kidneys for histopathological and biochemical analyses.

Aristolochic Acid-Induced Nephrotoxicity in Mice[10][14][32][33][34]
  • Animal Model: Male C3H/HeN or BALB/c mice.

  • Compound Preparation: Dissolve aristolochic acid I (AAI) in a suitable vehicle such as corn oil or a solution of sodium bicarbonate.

  • Dosing and Administration: Administer AAI via i.p. injection or oral gavage at a dose of 2.5-5 mg/kg body weight daily for a specified period (e.g., 5-14 days) to induce acute or chronic nephropathy.

  • Endpoint Assessment: Monitor animal well-being and body weight regularly. Collect blood and urine samples at designated intervals for the assessment of renal function parameters. At the termination of the experiment, collect kidneys for histopathology, immunohistochemistry, and molecular analysis of DNA adducts.

Signaling Pathways in Nephrotoxicity

The following diagrams illustrate the key signaling pathways implicated in the nephrotoxic effects of this compound, cisplatin, gentamicin, and aristolochic acid.

DCVC_Nephrotoxicity_Pathway This compound This compound Bioactivation Bioactivation (β-lyase) This compound->Bioactivation ReactiveThiol Reactive Thiol Metabolite Bioactivation->ReactiveThiol Mitochondria Mitochondrial Dysfunction ReactiveThiol->Mitochondria Necrosis Necrosis ReactiveThiol->Necrosis OxidativeStress Oxidative Stress (ROS Generation) Mitochondria->OxidativeStress Apoptosis Apoptosis Mitochondria->Apoptosis OxidativeStress->Apoptosis CellDeath Proximal Tubule Cell Death Apoptosis->CellDeath Necrosis->CellDeath Cisplatin_Nephrotoxicity_Pathway Cisplatin Cisplatin DNA_Damage DNA Damage (Nuclear & mtDNA) Cisplatin->DNA_Damage MAPK_Activation MAPK Activation (p38, JNK, ERK) Cisplatin->MAPK_Activation p53_Activation p53 Activation DNA_Damage->p53_Activation Apoptosis Apoptosis p53_Activation->Apoptosis Inflammation Inflammation (TNF-α, IL-1β) MAPK_Activation->Inflammation MAPK_Activation->Apoptosis Inflammation->Apoptosis CellDeath Tubular Cell Death Apoptosis->CellDeath Gentamicin_Nephrotoxicity_Pathway Gentamicin Gentamicin Lysosomal_Accumulation Lysosomal Accumulation Gentamicin->Lysosomal_Accumulation Lysosomal_Dysfunction Lysosomal Dysfunction Lysosomal_Accumulation->Lysosomal_Dysfunction OxidativeStress Oxidative Stress Lysosomal_Dysfunction->OxidativeStress ER_Stress ER Stress Lysosomal_Dysfunction->ER_Stress Apoptosis Apoptosis OxidativeStress->Apoptosis ER_Stress->Apoptosis CellDeath Proximal Tubule Cell Death Apoptosis->CellDeath Aristolochic_Acid_Nephrotoxicity_Pathway AA Aristolochic Acid Bioactivation Bioactivation (N-reductases) AA->Bioactivation DNA_Adducts DNA Adduct Formation Bioactivation->DNA_Adducts p53_Activation p53 Activation DNA_Adducts->p53_Activation Inflammation_Fibrosis Inflammation & Fibrosis DNA_Adducts->Inflammation_Fibrosis CellCycle_Arrest Cell Cycle Arrest p53_Activation->CellCycle_Arrest Apoptosis Apoptosis p53_Activation->Apoptosis CellDeath Tubular Cell Death & Atrophy Apoptosis->CellDeath Inflammation_Fibrosis->CellDeath

References

Cross-Validation of S-1,2-dichlorovinyl-L-cysteine (DCVC) Toxicity Across Animal Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the toxicological findings of S-1,2-dichlorovinyl-L-cysteine (DCVC) across various animal models. This compound, a metabolite of the common environmental contaminant trichloroethylene, is a known nephrotoxicant, primarily targeting the proximal tubules of the kidney.[1][2] Understanding the species-specific differences in this compound toxicity is crucial for extrapolating animal data to human health risk assessment and for the development of potential therapeutic interventions.

Comparative Toxicity of this compound

The acute toxicity of this compound has been characterized in a range of animal models, including mice, rats, and rabbits.[2] The primary target organ for this compound-induced toxicity is consistently the kidney, with the exception of young calves.[2] The following table summarizes key quantitative toxicity data from studies conducted in different species.

Animal ModelRoute of AdministrationKey Toxicity EndpointsObserved EffectsReference
Mice (Swiss-Webster) Intraperitoneal (i.p.)LD40: 40 mg/kg; LD90: 75 mg/kgDose-dependent renal injury, with higher doses inhibiting tissue repair and leading to acute renal failure.[1] Chronic ingestion in drinking water led to growth retardation, cortical cataracts, and severe kidney injury including cytomegaly and interstitial fibrosis.[3][1][3]
Rats (Fischer 344) Not SpecifiedLD50: 66-83 mg/kgInduced renal necrosis.[4] Urinalysis revealed increased excretion of tricarboxylic acid cycle intermediates.[5][4][5]
Rabbits (New Zealand White) Intravenous (i.v.)10 mg/kgIncreased urinary levels of N-acetyl-β-D-glucosaminidase, total protein, and glucose, indicative of renal injury.[4] In vitro studies using renal cortical slices showed rapid uptake and covalent binding of this compound in proximal tubule cells, leading to mitochondrial damage.[6][4][6]

Experimental Protocols

The methodologies employed in key studies are crucial for interpreting and comparing the toxicological data across different animal models.

Mouse Model - Acute and Chronic Toxicity Studies
  • Acute Nephrotoxicity and Tissue Repair Study:

    • Animal Model: Male Swiss-Webster mice.[1]

    • Dosing: Single intraperitoneal (i.p.) injection of this compound at doses of 15, 30, or 75 mg/kg.[1]

    • Assessment: The extent of nephrotoxicity and tissue repair was assessed over a 14-day period.[1] Renal injury was evaluated by measuring bioactivation-based renal proximal tubular injury.[1]

  • Chronic Toxicity Study:

    • Animal Model: Male Swiss-Webster mice.[3]

    • Dosing: this compound was dissolved in drinking water at concentrations of 0.01, 0.05, and 0.1 mg/ml.[3]

    • Assessment: Animals were evaluated at 4, 8, 21, and 37 weeks for histopathological changes in the bladder, spleen, liver, kidneys, and eyes.[3]

Rat Model - Comparative Toxicity Study
  • Animal Model: Male Fischer 344 rats.[5]

  • Dosing: Administration of this compound, with assessment up to 48 hours post-administration.[5]

  • Assessment: A combination of high-resolution proton nuclear magnetic resonance (1H NMR) spectroscopy of urine, renal histopathology, and clinical chemistry methods were used to evaluate the toxic effects.[5]

Rabbit Model - In Vivo and In Vitro Studies
  • In Vivo Nephrotoxicity Study:

    • Animal Model: New Zealand White rabbits.[4]

    • Dosing: Administered at a dose of 10 mg/kg.[4]

    • Assessment: Urine levels of N-acetyl-β-D-glucosaminidase, total protein, and glucose were measured.[4]

  • In Vitro Renal Cortical Slice Study:

    • Methodology: Renal cortical slices were used to investigate the events leading to site-specific nephrotoxicity.[6]

    • Assessment: this compound uptake, covalent binding, alterations in ATP content, O2 consumption, and leakage of brush border enzymes were measured.[6] Histopathological changes were observed using light and electron microscopy.[6]

Visualization of Key Processes

To better understand the mechanisms and experimental approaches, the following diagrams illustrate the metabolic activation of this compound and a typical experimental workflow for its toxicological assessment.

DCVC_Metabolic_Pathway TCE Trichloroethylene GSH_Conj Glutathione Conjugation TCE->GSH_Conj GSH DCVG S-(1,2-dichlorovinyl) glutathione GSH_Conj->DCVG GGT_DP γ-Glutamyltransferase & Dipeptidase DCVG->GGT_DP This compound S-(1,2-dichlorovinyl) -L-cysteine (this compound) GGT_DP->this compound CCBL Cysteine Conjugate β-lyase This compound->CCBL Reactive_Metabolite Reactive Thiol Metabolite CCBL->Reactive_Metabolite Toxicity Nephrotoxicity (Proximal Tubule Injury) Reactive_Metabolite->Toxicity Covalent Binding Mitochondrial Damage

Metabolic activation pathway of this compound leading to nephrotoxicity.

Experimental_Workflow cluster_animal_model Animal Model Selection cluster_dosing This compound Administration cluster_assessment Toxicological Assessment cluster_data Data Analysis & Comparison Mouse Mouse Dosing Route: i.p., i.v., oral Dose-response studies Mouse->Dosing Rat Rat Rat->Dosing Rabbit Rabbit Rabbit->Dosing Clinical_Chem Clinical Chemistry (BUN, Creatinine) Dosing->Clinical_Chem Urinalysis Urinalysis (Protein, Glucose, Enzymes) Dosing->Urinalysis Histopathology Histopathology (Kidney sections) Dosing->Histopathology Mechanistic Mechanistic Studies (Metabolite analysis, Biomarkers) Dosing->Mechanistic Data_Analysis Comparative analysis of toxicity endpoints across species Clinical_Chem->Data_Analysis Urinalysis->Data_Analysis Histopathology->Data_Analysis Mechanistic->Data_Analysis

General experimental workflow for cross-species this compound toxicity studies.

Discussion

The available data indicate that this compound is a potent nephrotoxicant in mice, rats, and rabbits, with the proximal tubule being the primary site of injury. The metabolic activation of this compound to a reactive thiol via cysteine conjugate β-lyase is a critical step in its mechanism of toxicity.[7] However, a study on human proximal tubular cells suggested that other enzymatic pathways besides β-lyase may also be important in this compound bioactivation, as the inhibitor aminooxyacetic acid (AOAA) did not protect these cells from this compound-induced injury.[8] This highlights potential species-specific differences in the metabolic pathways of this compound.

While the target organ is consistent across the studied species, the lethal doses and the specific pathological outcomes can vary. For instance, chronic exposure in mice led to the development of cortical cataracts, a finding not prominently reported in other species.[3] The dose-dependent inhibition of tissue repair mechanisms observed in mice at high doses of this compound provides valuable insight into the progression to acute renal failure.[1]

References

A Comparative Analysis of S-(1,2-dichlorovinyl)-L-cysteine (DCVC) Toxicity Across Renal, Placental, and Immune Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cytotoxic and apoptotic effects of S-(1,2-dichlorovinyl)-L-cysteine (DCVC), a metabolite of the industrial solvent trichloroethylene (B50587) (TCE), on various human cell lines. The data presented herein is compiled from multiple studies to offer a comprehensive resource for understanding the cell-specific toxicity of this compound. This guide is intended for research purposes and to inform the development of safer chemical compounds and potential therapeutic strategies.

Executive Summary

S-(1,2-dichlorovinyl)-L-cysteine (this compound) is a well-documented nephrotoxin, but its adverse effects extend to other cell types, including those of the placenta and the immune system. This guide synthesizes findings on the impact of this compound on human proximal tubular (hPT) cells, the human choriocarcinoma cell lines BeWo and HTR-8/SVneo (models for placental trophoblasts), and the human monocytic cell line THP-1 (a model for macrophages). The collective data indicates that this compound induces cell death through mechanisms involving oxidative stress, mitochondrial dysfunction, and the activation of both intrinsic and extrinsic apoptotic pathways. The sensitivity to this compound varies among cell lines, underscoring the importance of cell-specific context in toxicological assessments.

Comparative Cytotoxicity of this compound

The following table summarizes the cytotoxic effects of this compound on different human cell lines as reported in various studies. It is important to note that direct comparison of absolute values across different studies should be done with caution due to variations in experimental conditions.

Cell LineCell TypeEndpointConcentration RangeKey FindingsReference
hPT (human Proximal Tubular) cells RenalNecrosis (LDH release)10 - 1000 µMSignificant LDH release observed at ≥100 µM after 24 hours.[1][1]
Apoptosis10 - 100 µMApoptosis detected at concentrations as low as 10 µM at earlier time points (2 hours) than necrosis.[1][1]
BeWo Placental TrophoblastDecreased Viability50 µMA 28.4% decrease in cell viability was observed after 48 hours of exposure to 50 µM this compound.[2][2]
Cytotoxicity10 - 50 µMIncreased cytotoxicity was observed in a concentration-dependent manner.[2][2]
HTR-8/SVneo Placental TrophoblastApoptosis10 - 100 µMThis compound induced apoptosis in a time- and concentration-dependent manner.[3][3]
Lipid Peroxidation10 - 100 µMIncreased lipid peroxidation was observed in a concentration-dependent manner.[3][3]
THP-1 Macrophage-likeCytokine Inhibition1 - 10 µMThis compound suppressed LPS-induced secretion of TNF-α, IL-1β, and IL-6 in a dose-dependent manner.[4][5][4][5]

Comparison with an Alternative Nephrotoxin: Cisplatin (B142131)

Cisplatin is a widely used chemotherapy drug known for its nephrotoxic side effects. Understanding the comparative toxicity of this compound and cisplatin in renal cells is crucial for toxicological screening.

CompoundCell LineEndpointIC50 ValueKey Findings
Cisplatin HK-2 (human kidney proximal tubular)Cell Viability~50 µM (at 24h)Cisplatin induces apoptosis and necrosis in a dose-dependent manner.
This compound hPT cellsApoptosisInduces apoptosis at 10 µMThis compound induces apoptosis at lower concentrations and earlier time points than necrosis.[1]

Signaling Pathways Modulated by this compound

This compound exposure triggers a cascade of intracellular events leading to cell death. The primary mechanisms involve the generation of reactive oxygen species (ROS), which leads to oxidative stress and subsequent activation of apoptotic pathways.

This compound-Induced Apoptosis Signaling Pathway

The following diagram illustrates the key signaling events initiated by this compound that lead to apoptosis.

DCVC_Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_common Common Pathway DCVC_ext This compound FasL FasL/TNF-α DCVC_ext->FasL DeathReceptor Death Receptors (e.g., Fas, TNFR1) FasL->DeathReceptor DISC DISC Formation DeathReceptor->DISC ProCasp8 Pro-caspase-8 DISC->ProCasp8 recruits Casp8 Caspase-8 ProCasp8->Casp8 activation ProCasp3 Pro-caspase-3 Casp8->ProCasp3 Bid Bid Casp8->Bid cleaves DCVC_int This compound ROS ROS Generation (Oxidative Stress) DCVC_int->ROS Mitochondria Mitochondria ROS->Mitochondria Bax Bax ROS->Bax activates Bcl2 Bcl-2 ROS->Bcl2 inhibits CytoC Cytochrome c release Mitochondria->CytoC Bax->Mitochondria Bcl2->Mitochondria Apoptosome Apoptosome (Apaf-1, Cyto c, Pro-casp9) CytoC->Apoptosome ProCasp9 Pro-caspase-9 Apoptosome->ProCasp9 recruits Casp9 Caspase-9 ProCasp9->Casp9 activation Casp9->ProCasp3 Casp3 Caspase-3 ProCasp3->Casp3 activation Apoptosis Apoptosis Casp3->Apoptosis tBid tBid Bid->tBid tBid->Bax activates

Caption: this compound induces apoptosis via both extrinsic and intrinsic pathways.

Crosstalk between Oxidative Stress and NF-κB Signaling

This compound is known to induce oxidative stress, which can, in turn, modulate the NF-κB signaling pathway, a key regulator of inflammation.

Oxidative_Stress_NFkB cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound ROS Reactive Oxygen Species (ROS) This compound->ROS induces IKK IKK Complex ROS->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB_inactive NF-κB (p50/p65) (Inactive) IkB->NFkB_inactive inhibits IkB_p Phosphorylated IκBα IkB->IkB_p NFkB_active NF-κB (p50/p65) (Active) NFkB_inactive->NFkB_active activation Nucleus Nucleus NFkB_active->Nucleus translocates to Inflammatory_Genes Inflammatory Gene Transcription (e.g., TNF-α, IL-1β, IL-6) Nucleus->Inflammatory_Genes promotes Degradation Proteasomal Degradation IkB_p->Degradation targeted for degradation

Caption: this compound-induced ROS can activate the NF-κB pathway, leading to inflammation.

Experimental Workflow

A typical workflow for assessing the cytotoxic and apoptotic effects of this compound on a given cell line is outlined below.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture Cell Culture (e.g., hPT, BeWo, HTR-8, THP-1) Seeding Seed cells in multi-well plates Cell_Culture->Seeding DCVC_Prep This compound Preparation (Stock and working solutions) Treatment Treat cells with varying this compound concentrations DCVC_Prep->Treatment Seeding->Treatment Incubation Incubate for defined time points (e.g., 24h, 48h) Treatment->Incubation Cytotoxicity Cytotoxicity Assay (e.g., LDH release) Incubation->Cytotoxicity Apoptosis Apoptosis Assay (e.g., Annexin V/PI staining) Incubation->Apoptosis Western_Blot Western Blot (Caspase activation) Incubation->Western_Blot Data_Analysis Data Analysis (IC50 calculation, etc.) Cytotoxicity->Data_Analysis Apoptosis->Data_Analysis Western_Blot->Data_Analysis

References

A Comparative Analysis of In Vitro and In Vivo DCVC Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the toxicological profile of S-(1,2-dichlorovinyl)-L-cysteine (DCVC), comparing results from cell-based assays and animal studies.

S-(1,2-dichlorovinyl)-L-cysteine (this compound) is a nephrotoxic metabolite of the common environmental contaminants trichloroethylene (B50587) and dichloroacetylene. Understanding its toxicity is crucial for risk assessment and the development of potential therapeutic interventions. This guide provides a comparative overview of the in vitro and in vivo toxic effects of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved in its mechanism of action.

Quantitative Comparison of this compound Toxicity: In Vitro vs. In Vivo

The toxicity of this compound has been evaluated in various experimental systems, ranging from isolated renal cells to whole animal models. A direct comparison of the data highlights the different sensitivities and endpoints measured in these systems.

ParameterIn Vitro SystemConcentration/DoseEffectIn Vivo SystemDoseEffect
Cytotoxicity Rabbit Renal Cortical Slices10 µM (L-DCVC)Initial S3 segment lesion[1]Male Swiss-Webster Mice15 mg/kg (i.p.)Peak renal injury at 36 hours[2]
Rabbit Renal Cortical Slices100 µM (D-DCVC)Initial S3 segment lesion[1]Male Swiss-Webster Mice30 mg/kg (i.p.)Peak renal injury at 72 hours[2]
Human Proximal Tubular (hPT) Cells10-100 µMInduction of apoptosis[3]Male Swiss-Webster Mice40 mg/kg (i.p.)LD40 (Lethal Dose for 40% of animals)[2]
Rabbit Perfused Kidney and Tubule Suspensions1 mMComplete inhibition of active organic ion transport[4]Male Swiss-Webster Mice75 mg/kg (i.p.)LD90 (Lethal Dose for 90% of animals)[2]
Biochemical Changes Rabbit Renal Cortical SlicesDose-dependentDecrease in intracellular K+ and LDH leakage[1]Male NMRI Mice2.5-500 mg/kg (i.p.)Dose-dependent increase in Blood Urea (B33335) Nitrogen (BUN)[5]
Renal Cortical Slices (Naive Mice)0-125 µg/mLConcentration-dependent increase in malondialdehyde (MDA)[5]Male NMRI MiceDose-dependentDepletion of renal cortical glutathione (B108866) (GSH)[5]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of toxicological studies. Below are summaries of key experimental protocols used to assess this compound toxicity.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.

  • Cell Plating: Seed renal epithelial cells (e.g., LLC-PK1) in a 96-well plate at a density of 2.5 x 10^5 cells/mL and incubate overnight to allow for cell attachment[6][7].

  • Compound Exposure: Treat the cells with various concentrations of this compound for a predetermined period (e.g., 24, 48, or 72 hours)[4].

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C[2][7]. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan (B1609692) crystals[2].

  • Solubilization: Aspirate the media and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan crystals[7].

  • Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength between 550 and 600 nm[2]. The intensity of the purple color is directly proportional to the number of viable cells.

In Vivo Nephrotoxicity Assessment in Mice

Animal models are critical for understanding the systemic effects of toxicants.

  • Animal Model: Use male Swiss-Webster or NMRI mice[2][5].

  • Dosing: Administer this compound via intraperitoneal (i.p.) injection at various doses (e.g., 15, 30, 40, 75 mg/kg) dissolved in a suitable vehicle like distilled water[2].

  • Monitoring: Observe the animals for signs of toxicity and mortality over a period of up to 14 days[2].

  • Biochemical Analysis: Collect blood samples at different time points (e.g., 24, 48, 72 hours) to measure markers of renal function, such as blood urea nitrogen (BUN) and serum creatinine[5].

  • Histopathology: At the end of the study, euthanize the animals and collect the kidneys for histopathological examination. Tissues are typically fixed in formalin, embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E) to assess for renal injury, such as proximal tubular necrosis[2].

Signaling Pathways in this compound Toxicity

This compound induces nephrotoxicity primarily through the induction of oxidative stress and apoptosis in renal proximal tubular cells.

This compound-Induced Oxidative Stress and Apoptosis

This compound exposure leads to the generation of reactive oxygen species (ROS), which in turn triggers a cascade of events culminating in programmed cell death or apoptosis.

DCVC_Toxicity_Pathway This compound This compound Cell Renal Proximal Tubular Cell This compound->Cell Uptake ROS ↑ Reactive Oxygen Species (ROS) Cell->ROS Induces Mitochondria Mitochondrial Damage ROS->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound uptake by renal cells leads to oxidative stress, mitochondrial damage, and activation of the intrinsic apoptotic pathway.

Experimental Workflow for Assessing this compound Toxicity

A typical workflow for investigating this compound toxicity involves a combination of in vitro and in vivo approaches to gain a comprehensive understanding of its effects.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies CellCulture Renal Cell Culture (e.g., hPT, LLC-PK1) DCVC_exposure_vitro This compound Exposure (Dose-Response) CellCulture->DCVC_exposure_vitro CytotoxicityAssay Cytotoxicity Assays (MTT, Neutral Red, etc.) DCVC_exposure_vitro->CytotoxicityAssay Mechanism_vitro Mechanistic Studies (ROS, Caspase Activity) DCVC_exposure_vitro->Mechanism_vitro IC50 Determine IC50 CytotoxicityAssay->IC50 DataAnalysis Comparative Data Analysis IC50->DataAnalysis Mechanism_vitro->DataAnalysis AnimalModel Animal Model (e.g., Mice, Rats) DCVC_exposure_vivo This compound Administration (i.p. injection) AnimalModel->DCVC_exposure_vivo ToxicityEndpoints Monitor Toxicity (BUN, Histopathology) DCVC_exposure_vivo->ToxicityEndpoints Mechanism_vivo Tissue Analysis (Biomarkers) DCVC_exposure_vivo->Mechanism_vivo LD50 Determine LD50 ToxicityEndpoints->LD50 LD50->DataAnalysis Mechanism_vivo->DataAnalysis

Caption: A typical experimental workflow for comparing the in vitro and in vivo toxicity of this compound.

References

Validating Gene Expression Changes Post-DCVC Exposure: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

S-(1,2-dichlorovinyl)-L-cysteine (DCVC), a metabolite of the industrial solvent trichloroethylene (B50587) (TCE), is a known nephrotoxicant that has been shown to induce significant changes in gene and protein expression, impacting cellular pathways related to stress responses, metabolism, and apoptosis. For researchers investigating the toxicological effects of this compound, accurate validation of these expression changes is paramount. This guide provides a comparative overview of key experimental methods for validating gene expression alterations following this compound exposure, supported by experimental data and detailed protocols.

Comparison of Validation Methods

The validation of gene expression changes is a critical step to confirm findings from initial high-throughput screening methods like microarrays or RNA-sequencing. The two most common and reliable methods for this purpose are quantitative Real-Time Polymerase Chain Reaction (qRT-PCR) for changes in mRNA levels and Western blotting for protein-level changes. Additionally, enzyme activity assays can provide functional validation for alterations in metabolic pathways.

Method What it Measures Strengths Limitations
Quantitative RT-PCR (qRT-PCR) Relative mRNA transcript levels of specific genes.High sensitivity and specificity, wide dynamic range, requires small amounts of RNA.[1]Does not measure protein levels or functional changes. Can be sensitive to RNA quality and primer efficiency.
Western Blotting Presence and relative abundance of specific proteins.Provides information on protein levels, which are often more directly related to cellular function than mRNA levels. Can detect post-translational modifications.[2]Less sensitive than qRT-PCR, more labor-intensive, dependent on antibody quality and specificity.
Enzyme Activity Assays The functional rate of a specific enzyme.Directly measures the functional consequence of gene/protein expression changes.Specific to enzymes, requires the development of a specific assay for each target.

Quantitative Data Summary

The following tables summarize quantitative data from studies that have validated changes in gene and protein expression after exposure to this compound.

Table 1: Validation of Protein Expression Changes by Western Blotting
Target ProteinCell LineThis compound Concentration & DurationFold Change vs. ControlReference
ASCT2/SLC1A5HTR-8/SVneo20 µM for 12 h1.7-fold increase[3]
Table 2: Validation of Apoptotic Pathway Activation by Caspase Activity Assays
Target CaspaseCell LineThis compound Concentration & DurationFold Change vs. Control
Caspase 3/7HTR-8/SVneo20 µM for 12 h~1.86-fold increase
Caspase 3/7HTR-8/SVneo100 µM for 12 h~2.87-fold increase
Caspase 9HTR-8/SVneo100 µM for 12 h~1.56-fold increase
Caspase 8HTR-8/SVneo100 µM for 12 h~1.35-fold increase

Signaling Pathways and Experimental Workflows

Visualizing the affected signaling pathways and the experimental process for validation can provide a clearer understanding of the molecular toxicology of this compound.

DCVC_Validation_Workflow Experimental Workflow for Validation of Gene Expression Changes cluster_initial_screen High-Throughput Screening cluster_validation Validation Microarray Microarray Analysis Data_Analysis Identification of Differentially Expressed Genes Microarray->Data_Analysis RNASeq RNA-Sequencing RNASeq->Data_Analysis qRT_PCR qRT-PCR (mRNA level) WesternBlot Western Blot (Protein level) EnzymeAssay Enzyme Activity Assay (Functional level) DCVC_Exposure Cell/Tissue Exposure to this compound RNA_Extraction RNA Extraction DCVC_Exposure->RNA_Extraction Protein_Extraction Protein Extraction DCVC_Exposure->Protein_Extraction RNA_Extraction->Microarray RNA_Extraction->RNASeq Protein_Extraction->WesternBlot Protein_Extraction->EnzymeAssay Data_Analysis->qRT_PCR

Figure 1: A flowchart illustrating the typical experimental workflow for identifying and validating gene expression changes after this compound exposure.

DCVC_Apoptosis_Pathway This compound-Induced Apoptotic Signaling Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway This compound This compound Exposure Caspase8 Caspase 8 activation This compound->Caspase8 Mitochondria Mitochondrial Stress This compound->Mitochondria Caspase37 Caspase 3/7 activation Caspase8->Caspase37 Caspase9 Caspase 9 activation Mitochondria->Caspase9 Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis

Figure 2: A simplified diagram showing the activation of both intrinsic and extrinsic apoptotic pathways by this compound.

DCVC_ISR_Pathway This compound-Induced Integrated Stress Response This compound This compound Exposure Stress Cellular Stress (e.g., Unfolded Protein Response) This compound->Stress eIF2a eIF2α phosphorylation Stress->eIF2a ATF4 ATF4 protein translation eIF2a->ATF4 TargetGenes Transcription of ATF4 target genes ATF4->TargetGenes ASCT2 ASCT2 (SLC1A5) (Amino Acid Transporter) TargetGenes->ASCT2 leads to increased expression

Figure 3: A diagram illustrating the activation of the Integrated Stress Response (ISR) pathway by this compound, leading to increased ATF4 and target gene expression.

Experimental Protocols

Quantitative Real-Time PCR (qRT-PCR) Protocol

This protocol provides a general framework for validating changes in mRNA expression levels of target genes identified from high-throughput screening.

1. RNA Extraction and cDNA Synthesis:

  • Culture cells (e.g., HTR-8/SVneo) and expose them to the desired concentration of this compound for the specified duration, alongside a vehicle control.

  • Harvest cells and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

  • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by agarose (B213101) gel electrophoresis.

  • Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad) following the manufacturer's protocol.

2. Primer Design and Validation:

  • Design gene-specific primers for the target gene and a stable housekeeping gene (e.g., GAPDH, ACTB) using primer design software (e.g., Primer-BLAST).

  • Validate primer efficiency by performing a standard curve analysis with a serial dilution of cDNA. An acceptable efficiency is typically between 90-110%.

3. qRT-PCR Reaction:

  • Prepare the qRT-PCR reaction mix containing SYBR Green master mix, forward and reverse primers, and cDNA template.

  • Perform the qRT-PCR using a real-time PCR detection system with a typical cycling program: initial denaturation at 95°C for 3 minutes, followed by 40 cycles of 95°C for 10 seconds and 60°C for 30 seconds.

  • Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.

4. Data Analysis:

  • Determine the cycle threshold (Ct) values for the target and housekeeping genes in both control and this compound-treated samples.

  • Calculate the relative gene expression using the 2-ΔΔCt method.

Western Blotting Protocol

This protocol outlines the steps for validating changes in protein expression levels.

1. Protein Extraction and Quantification:

  • Culture and treat cells with this compound as described for qRT-PCR.

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein extract.

  • Determine the protein concentration of each sample using a protein assay (e.g., BCA assay).

2. SDS-PAGE and Protein Transfer:

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins from the gel to a polyvinylidene fluoride (B91410) (PVDF) or nitrocellulose membrane.

3. Immunoblotting:

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-ASCT2) overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

4. Detection and Analysis:

  • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

  • Visualize the protein bands using a chemiluminescence detection system.

  • Perform densitometric analysis of the bands using image analysis software (e.g., ImageJ).

  • Normalize the band intensity of the target protein to a loading control (e.g., GAPDH or β-actin) to determine the relative protein expression.

Caspase Activity Assay Protocol

This protocol describes a method for functionally validating the activation of apoptotic pathways.

1. Cell Culture and Treatment:

  • Seed cells in a 96-well plate and treat with this compound and a vehicle control as previously described.

2. Caspase Activity Measurement:

  • Use a commercially available luminescence-based caspase activity assay kit (e.g., Caspase-Glo® 3/7, 8, or 9 Assay, Promega) according to the manufacturer's instructions.

  • After the this compound exposure period, add the caspase reagent to each well.

  • Incubate at room temperature for the recommended time to allow for cell lysis and caspase cleavage of the luminogenic substrate.

3. Data Acquisition and Analysis:

  • Measure the luminescence of each well using a plate-reading luminometer.

  • Normalize the luminescence signal of the this compound-treated samples to the control samples to determine the fold change in caspase activity.

References

Comparative Analysis of Analytical Methods for DCVC Detection

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

S-(1,2-dichlorovinyl)-L-cysteine (DCVC) is a nephrotoxic metabolite of the industrial solvents trichloroethylene (B50587) (TCE) and tetrachloroethylene (B127269) (perchloroethylene), posing significant health risks. Accurate and sensitive detection of this compound in biological matrices is crucial for toxicological studies, clinical diagnostics, and monitoring occupational or environmental exposure. This guide provides a comparative analysis of various analytical methods for this compound detection, summarizing their performance, outlining experimental protocols, and illustrating a key biological pathway associated with its toxicity.

Performance Comparison of Analytical Methods

The selection of an appropriate analytical method for this compound detection depends on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The following table summarizes the quantitative performance of commonly employed and emerging techniques.

Analytical MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity (R²)Recovery (%)Sample Matrix
HPLC-MS/MS 0.001 nmol/mL[1]Not ReportedNot ReportedNot ReportedSerum[1]
Gas Chromatography (GC) Not specifically reported for this compoundNot ReportedNot ReportedNot ReportedGeneral
Electrochemical Sensors Not specifically reported for this compoundNot ReportedNot ReportedNot ReportedGeneral
Immunoassays Not specifically reported for this compoundNot ReportedNot ReportedNot ReportedGeneral

Note: Quantitative data for GC, electrochemical sensors, and immunoassays specific to this compound is limited in the current literature. The data for HPLC-MS/MS is based on a specific study and may vary depending on the exact methodology and instrumentation.

Key Analytical Methodologies

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS is currently the most sensitive and specific method for the quantification of this compound in biological samples.[1] This technique combines the separation power of liquid chromatography with the precise mass detection of tandem mass spectrometry.

Experimental Protocol: LC-MS/MS for this compound in Serum [1]

This protocol provides a method for the simultaneous detection of this compound and other trichloroethylene metabolites.

Sample Preparation:

  • Ether Extraction: Extract 50 µL of serum with ether to remove trichloroacetic acid (TCA) and dichloroacetic acid (DCA).

  • Solid-Phase Extraction (SPE): The remaining aqueous fraction is subjected to solid-phase extraction for the isolation of this compound and S-(1,2-dichlorovinyl)glutathione (DCVG).

Chromatographic Conditions:

  • Analysis of this compound and DCVG: Reversed-phase positive electrospray ionization tandem mass spectrometry is used.

Mass Spectrometry Conditions:

  • Specific mass transitions for this compound are monitored to ensure accurate identification and quantification.

Gas Chromatography (GC)

Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), is a powerful technique for the analysis of volatile and semi-volatile compounds. However, due to the low volatility of this compound, derivatization is required to convert it into a more volatile compound suitable for GC analysis.

General Experimental Considerations for GC-MS:

Sample Preparation and Derivatization:

  • Extraction: this compound needs to be extracted from the biological matrix (e.g., urine, plasma) using techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[2]

  • Derivatization: The extracted this compound is then derivatized to increase its volatility. Common derivatization agents for amino acids include silylating agents or reagents that form volatile esters.

GC-MS Conditions:

  • A specific GC column and temperature program are used to separate the derivatized this compound from other components.

  • The mass spectrometer is used to detect and quantify the derivatized this compound based on its characteristic mass spectrum.

Electrochemical Sensors

Electrochemical biosensors offer a promising alternative for rapid and sensitive detection of various analytes. While sensors have been developed for L-cysteine, specific sensors for this compound are not yet widely reported. The principle of detection often involves the electrochemical oxidation or reduction of the target molecule at an electrode surface.

General Principles of Electrochemical Detection:

  • Working Principle: An electrochemical sensor measures the change in electrical properties (e.g., current, potential) that occurs when the target analyte interacts with the sensor's surface.

  • Sensor Design: A typical sensor consists of a working electrode, a reference electrode, and a counter electrode. The working electrode is often modified with specific materials (e.g., nanoparticles, enzymes) to enhance sensitivity and selectivity towards the target analyte.

Immunoassays

Immunoassays, such as ELISA (Enzyme-Linked Immunosorbent Assay), are highly specific and sensitive methods that utilize the binding affinity between an antibody and its target antigen. The development of an immunoassay for this compound would require the production of specific antibodies that can recognize and bind to the this compound molecule. Currently, there is a lack of commercially available or widely reported immunoassays specifically for this compound.

General Workflow for Immunoassay Development:

  • Antigen Preparation: this compound would be conjugated to a carrier protein to make it immunogenic.

  • Antibody Production: The conjugated this compound is used to immunize animals to produce antibodies specific to this compound.

  • Assay Development: The produced antibodies are then used to develop an immunoassay format, such as a competitive or sandwich ELISA.

Biological Pathway: Bioactivation of this compound

The toxicity of this compound is primarily attributed to its bioactivation by the enzyme cysteine S-conjugate β-lyase, which is abundant in the kidneys. This enzymatic reaction leads to the formation of a reactive thiol that can damage cellular components.

DCVC_Bioactivation This compound S-(1,2-dichlorovinyl)-L-cysteine (this compound) BetaLyase Cysteine S-conjugate β-lyase This compound->BetaLyase Bioactivation ReactiveThiol Reactive Thiol (Chlorothioketene) BetaLyase->ReactiveThiol Metabolism CellularDamage Covalent binding to cellular macromolecules (proteins, DNA) ReactiveThiol->CellularDamage Toxicity Nephrotoxicity CellularDamage->Toxicity

References

Safety Operating Guide

Navigating the Risks: A Comprehensive Safety and Handling Guide for DCVC

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides crucial safety and logistical information for the handling of S-(1,2-dichlorovinyl)-L-cysteine (DCVC), a known nephrotoxin. Adherence to these guidelines is essential to ensure personnel safety and mitigate environmental contamination. While some commercial safety data sheets (SDS) for the hydrochloride salt of this compound may classify it as non-hazardous, a significant body of scientific literature demonstrates its potent toxicity. Therefore, it is imperative to treat this compound in all its forms as a hazardous substance.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is the first line of defense against this compound exposure. The following table summarizes the recommended PPE for various tasks involving this compound.

Task CategoryMinimum PPE Requirements
Handling Solids (weighing, aliquoting) - Gloves: Double-gloving with nitrile or neoprene gloves. - Eye Protection: Chemical safety goggles. - Body Protection: Fully buttoned lab coat. - Respiratory Protection: N95 respirator or higher.
Working with Solutions - Gloves: Double-gloving with nitrile or neoprene gloves. - Eye Protection: Chemical safety goggles and a face shield. - Body Protection: Chemical-resistant apron over a lab coat. - Respiratory Protection: Air-purifying respirator (APR) with organic vapor/acid gas cartridges.
High-Risk Procedures (sonication, heating) - Gloves: Double-gloving with nitrile or neoprene gloves. - Eye Protection: Chemical safety goggles and a face shield. - Body Protection: Chemical-resistant suit or gown. - Respiratory Protection: Powered air-purifying respirator (PAPR) or a supplied-air respirator (SAR).
Spill Cleanup - Gloves: Heavy-duty, chemical-resistant gloves (e.g., butyl rubber). - Eye Protection: Chemical safety goggles and a face shield. - Body Protection: Chemical-resistant suit or gown. - Respiratory Protection: PAPR or SCBA, depending on spill size and ventilation.

Glove Selection: While specific breakthrough time data for this compound is limited, studies on the related compound dichlorvos (B1670471) provide valuable insights. For concentrated solutions, breakthrough times for nitrile and neoprene gloves can be less than five minutes.[1] Double-gloving can increase this time. For dilute solutions, these materials may offer protection for over four hours.[1] It is crucial to change gloves immediately upon suspected contact and to inspect them for any signs of degradation.

Respiratory Protection: For handling solid this compound, an N95 respirator will protect against inhalation of airborne particles. When working with solutions or in situations where vapors may be generated, an air-purifying respirator with combination organic vapor and acid gas cartridges is recommended.[2][3][4]

Operational Plan: Safe Handling from Receipt to Disposal

A systematic approach to handling this compound is critical to minimize exposure risk. The following workflow outlines the key steps for safe management of this compound in a laboratory setting.

cluster_receipt Receiving and Storage cluster_handling Handling and Experimentation cluster_decontamination Decontamination cluster_disposal Waste Disposal receipt Receive Shipment inspect Inspect for Damage receipt->inspect storage Store in a Designated, Ventilated, and Locked Area inspect->storage ppe Don Appropriate PPE fume_hood Work in a Certified Chemical Fume Hood ppe->fume_hood experiment Perform Experiment fume_hood->experiment decontaminate_surfaces Decontaminate Work Surfaces experiment->decontaminate_surfaces decontaminate_equipment Decontaminate Equipment experiment->decontaminate_equipment waste_collection Collect Waste in Labeled, Leak-Proof Containers decontaminate_surfaces->waste_collection decontaminate_equipment->waste_collection waste_disposal Dispose as Hazardous Waste waste_collection->waste_disposal

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.